Product packaging for Methyl 5-amino-1H-indole-3-carboxylate(Cat. No.:CAS No. 686747-19-3)

Methyl 5-amino-1H-indole-3-carboxylate

Cat. No.: B1419770
CAS No.: 686747-19-3
M. Wt: 190.2 g/mol
InChI Key: OYGOYLXTHMHOHW-UHFFFAOYSA-N
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Description

Methyl 5-amino-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O2 B1419770 Methyl 5-amino-1H-indole-3-carboxylate CAS No. 686747-19-3

Properties

IUPAC Name

methyl 5-amino-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-10(13)8-5-12-9-3-2-6(11)4-7(8)9/h2-5,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGOYLXTHMHOHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90666432
Record name Methyl 5-amino-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90666432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

686747-19-3
Record name Methyl 5-amino-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90666432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Methyl 5-amino-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The transformation of methyl 5-nitro-1H-indole-3-carboxylate to its corresponding 5-amino derivative represents a pivotal reaction in medicinal chemistry. The resulting product, methyl 5-amino-1H-indole-3-carboxylate, is a highly valuable scaffold and key intermediate for the synthesis of a multitude of pharmacologically active agents, including kinase inhibitors and serotonin receptor modulators. This guide provides an in-depth analysis of the common synthetic methodologies for this reduction, focusing on the underlying chemical principles, field-proven experimental protocols, and critical process considerations. We will dissect three primary reductive strategies: catalytic hydrogenation, stannous chloride reduction, and sodium dithionite reduction, offering a comparative analysis to aid researchers in method selection based on laboratory scale, available equipment, and desired product purity.

Introduction: The Strategic Importance of the 5-Aminoindole Scaffold

The indole nucleus is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Specifically, the introduction of an amino group at the C5 position unlocks a critical vector for molecular elaboration. This primary amine serves as a versatile synthetic handle for amide bond formation, sulfonylation, and diazotization, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies. The conversion from the readily available 5-nitroindole precursor is the most common and efficient route to access this key intermediate.[2][3] The fundamental challenge of this synthesis lies in the chemoselective reduction of the aromatic nitro group without affecting the ester functionality or the indole ring itself.

Foundational Principles of Aromatic Nitro Group Reduction

The reduction of an aromatic nitro group (Ar-NO₂) to a primary amine (Ar-NH₂) is a six-electron process that proceeds through several key intermediates. While the precise mechanism can vary with the chosen reagent, the general pathway involves the initial reduction to a nitroso (Ar-NO) species, followed by further reduction to a hydroxylamine (Ar-NHOH), and finally to the desired amine.

The selection of a reducing agent is paramount and is dictated by factors such as functional group tolerance, reaction scalability, cost, and waste profile. For the synthesis of this compound, the ester group is generally stable under the conditions of the most common reduction methods.

G Start Methyl 5-nitro-1H-indole-3-carboxylate (Ar-NO₂) Nitroso Nitroso Intermediate (Ar-NO) Start->Nitroso +2e⁻, +2H⁺ Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine +2e⁻, +2H⁺ End This compound (Ar-NH₂) Hydroxylamine->End +2e⁻, +2H⁺

Caption: Generalized pathway for the six-electron reduction of an aromatic nitro group.

Comparative Analysis of Synthetic Methodologies

We will now explore the three most prevalent methods for this transformation. Each protocol is presented as a self-validating system, with explanations for each experimental choice.

Method A: Catalytic Transfer Hydrogenation

Catalytic hydrogenation is often the method of choice due to its high efficiency, clean reaction profile, and the generation of minimal waste (typically only water).[4][5] The use of a solid catalyst simplifies product isolation, as it can be removed by simple filtration.

Expertise & Experience: Palladium on activated carbon (Pd/C) is the gold-standard catalyst for this reduction due to its high activity and selectivity for the nitro group.[6] The reaction is typically run under a positive pressure of hydrogen gas, which can be supplied by a balloon for small-scale reactions or a dedicated hydrogenation apparatus for larger scales. Methanol or ethyl acetate are excellent solvent choices as they readily dissolve the starting material and are compatible with the hydrogenation conditions.

Experimental Protocol: Catalytic Hydrogenation

  • Vessel Preparation: To a heavy-walled flask or a Parr shaker vessel, add methyl 5-nitro-1H-indole-3-carboxylate (1.0 eq).

  • Solvent and Catalyst Addition: Add a suitable solvent (e.g., methanol or ethyl acetate, approx. 10-20 mL per gram of substrate). Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% Pd). Safety Note: Pd/C can be pyrophoric; handle under an inert atmosphere or add to the solvent carefully.

  • Hydrogenation: Seal the vessel, evacuate the air, and backfill with nitrogen gas (repeat 3 times). Finally, evacuate the nitrogen and introduce hydrogen gas (a balloon or a pressure reactor set to 50 psi).

  • Reaction Monitoring: Vigorously stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material spot. The reaction is typically complete within 2-6 hours.

  • Work-up and Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product is often of high purity but can be further purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or recrystallization.

Method B: Stannous Chloride (SnCl₂) Reduction

The use of tin(II) chloride is a classic, robust, and cost-effective method for nitro group reduction.[4][7] It is particularly useful when catalytic hydrogenation is not feasible due to catalyst poisoning or equipment limitations.

Expertise & Experience: The reaction proceeds via electron transfer from the Sn(II) salt.[8] It is typically carried out in an acidic medium, with ethanol or ethyl acetate as the solvent. A significant drawback is the generation of stoichiometric amounts of tin-based byproducts, which can complicate purification and pose environmental concerns on a larger scale.[7] The workup requires careful pH adjustment to precipitate tin hydroxides, which can sometimes trap the product, reducing yields.

Experimental Protocol: Stannous Chloride Reduction

  • Reaction Setup: To a round-bottom flask, add methyl 5-nitro-1H-indole-3-carboxylate (1.0 eq) and ethanol (15-25 mL per gram).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 4-5 eq).

  • Acidification & Heating: Slowly add concentrated hydrochloric acid (HCl) (2-3 mL). Heat the mixture to reflux (approx. 78 °C) and stir.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it over crushed ice. Carefully neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or concentrated ammonium hydroxide until the pH is ~8-9. A thick, white precipitate of tin salts will form.

  • Extraction: Filter the mixture through Celite®, washing the solid cake extensively with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product typically requires purification by silica gel chromatography.

Method C: Sodium Dithionite (Na₂S₂O₄) Reduction

Sodium dithionite (also known as sodium hydrosulfite) is an inexpensive, safe, and environmentally friendly reducing agent.[9][10] This method provides a metal-free alternative and is valued for its mild conditions and high chemoselectivity.[10][11]

Expertise & Experience: The reduction is believed to proceed via a single-electron transfer mechanism, where the sulfur dioxide radical anion (•SO₂⁻) is the active reducing species.[10][12] The reaction is often run in a biphasic or aqueous-organic solvent system (e.g., THF/water, DMF/water) to accommodate both the organic substrate and the inorganic salt. The reaction can be sensitive to air, so maintaining an inert atmosphere is good practice.

Experimental Protocol: Sodium Dithionite Reduction

  • Reaction Setup: In a round-bottom flask, dissolve methyl 5-nitro-1H-indole-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 2:1 ratio).

  • Reagent Addition: Add sodium dithionite (Na₂S₂O₄) (typically 3-5 eq) in portions. The reaction can be exothermic.

  • Heating and Monitoring: Heat the mixture to 50-60 °C and stir vigorously. Monitor the reaction progress by TLC. The reaction is usually complete within 1-2 hours.[13]

  • Work-up and Isolation: After cooling to room temperature, dilute the mixture with water and ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by silica gel chromatography.

Data Summary and Methodological Comparison

Parameter Catalytic Hydrogenation (Pd/C) Stannous Chloride (SnCl₂) Reduction Sodium Dithionite (Na₂S₂O₄) Reduction
Primary Reagents H₂, Pd/C catalystSnCl₂·2H₂O, HClNa₂S₂O₄
Typical Solvents Methanol, Ethanol, Ethyl AcetateEthanol, Ethyl AcetateTHF/Water, DMF/Water, Dioxane/Water
Conditions Room Temp, 1-5 atm H₂Reflux (50-80 °C)50-70 °C
Typical Reaction Time 2-6 hours1-3 hours1-2 hours
Advantages High yield, very clean, easy catalyst removal, minimal waste.[14]Inexpensive, robust, fast reaction times.[4]Metal-free, inexpensive, mild conditions, good chemoselectivity.[10][15]
Disadvantages Requires specialized equipment (hydrogenator), catalyst can be pyrophoric, potential for catalyst poisoning.Stoichiometric metal waste, tedious work-up (tin salt removal), acidic conditions.[7]Can require biphasic solvent system, may have lower yields for some substrates.

Product Purification and Characterization

Independent of the synthetic method chosen, a robust purification and characterization strategy is essential to validate the integrity of the final product.

G cluster_0 Synthesis cluster_1 Purification cluster_2 Characterization Reaction Reduction Reaction (Methods A, B, or C) Workup Aqueous Workup & Extraction Reaction->Workup Chromatography Silica Gel Chromatography Workup->Chromatography Recrystallization Recrystallization (Optional) Chromatography->Recrystallization NMR ¹H & ¹³C NMR Recrystallization->NMR MS Mass Spectrometry Recrystallization->MS IR IR Spectroscopy Recrystallization->IR Final Pure Product

References

An In-Depth Technical Guide to Methyl 5-amino-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 5-amino-1H-indole-3-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, characterization, and applications, with a focus on its emerging role in the development of targeted protein degraders.

Core Compound Identification and Properties

This compound is a bifunctional indole derivative featuring a nucleophilic amino group at the C5 position and an ester at the C3 position. These functionalities make it a versatile intermediate for constructing more complex molecular architectures.

CAS Number: 686747-19-3[1][2]

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. While some experimental values are not widely reported in the literature, predicted values and data from closely related analogs provide a reliable profile for laboratory use.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂[1][2]
Molecular Weight 190.20 g/mol [1][2]
Appearance Solid (predicted)General knowledge
Melting Point Not reported
Boiling Point 424.2 ± 25.0 °C (Predicted for nitro analog)[3]
Density 1.452 ± 0.06 g/cm³ (Predicted for nitro analog)[3]
pKa 13.67 ± 0.30 (Predicted for nitro analog)[3]
Solubility Soluble in DMSO, DMF, and Methanol (inferred from reaction conditions)

Synthesis and Purification

The most established and logical synthetic route to this compound involves a two-step process starting from a suitable indole precursor. The core strategy is the introduction of a nitro group at the C5 position, followed by its reduction to the corresponding amine. This approach is favored due to the high efficiency and selectivity of both the nitration and reduction steps.

Overall Synthetic Workflow

The synthesis can be visualized as a two-stage process: the initial formation of the nitro-indole precursor, followed by its conversion to the target amino-indole.

SynthesisWorkflow Indole Indole Precursor NitroIndole Methyl 5-nitro-1H-indole-3-carboxylate (CAS: 686747-51-3) Indole->NitroIndole Step 1: Nitration AminoIndole This compound (CAS: 686747-19-3) NitroIndole->AminoIndole Step 2: Reduction

Caption: Two-step synthesis of the target compound.

Step 1: Synthesis of Methyl 5-nitro-1H-indole-3-carboxylate (Precursor)

Causality: The synthesis of the nitro-substituted indole is a critical first step. Classical indole syntheses, such as the Fischer or Japp-Klingemann reactions, are well-suited for this purpose. The Fischer indole synthesis, which involves the acid-catalyzed cyclization of a phenylhydrazone, is a robust method for creating the indole core with the nitro group already in place.[4][5]

Protocol: Fischer Indole Synthesis

This protocol is adapted from established methods for synthesizing substituted nitroindoles.[6]

  • Hydrazone Formation:

    • Dissolve p-nitrophenylhydrazine hydrochloride in an aqueous or alcoholic solvent.

    • Add an equimolar amount of a pyruvate ester (e.g., ethyl pyruvate).

    • Stir the mixture at a temperature ranging from 20 °C to 60 °C for 20-60 minutes to form the corresponding hydrazone precipitate.

    • Isolate the intermediate hydrazone by filtration.

  • Cyclization (Indolization):

    • Suspend the dried hydrazone in a high-boiling, non-polar solvent such as benzene or toluene.

    • Add a strong acid catalyst, such as polyphosphoric acid (PPA), to the mixture.

    • Heat the reaction to 85-115 °C for 20-60 minutes. The acid catalyzes a[7][7]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the indole ring.[4]

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture and carefully quench by pouring it over ice water.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product, Methyl 5-nitro-1H-indole-3-carboxylate, can be purified by recrystallization from a suitable solvent like methanol or ethanol. The precursor is often obtained as a yellow solid with a melting point in the range of 282-284 °C.[3]

Fischer_Indole cluster_0 Hydrazone Formation cluster_1 Cyclization p-Nitrophenylhydrazine p-Nitrophenylhydrazine Hydrazone Hydrazone p-Nitrophenylhydrazine->Hydrazone + Pyruvate Ester Indole Ring Indole Ring Hydrazone->Indole Ring  Polyphosphoric Acid,  Heat Methyl 5-nitro-1H-indole-3-carboxylate Methyl 5-nitro-1H-indole-3-carboxylate Indole Ring->Methyl 5-nitro-1H-indole-3-carboxylate Esterification/ Hydrolysis

Caption: Fischer indole synthesis workflow for the nitro-precursor.

Step 2: Synthesis of this compound

Causality: The reduction of an aromatic nitro group to an amine is a fundamental and highly efficient transformation in organic synthesis. Catalytic transfer hydrogenation is the method of choice as it proceeds under mild conditions, offers high chemoselectivity (leaving the ester and indole ring intact), and generates minimal waste, with byproducts being easily removable.

Protocol: Catalytic Hydrogenation

  • Reaction Setup:

    • In a flask suitable for hydrogenation, dissolve Methyl 5-nitro-1H-indole-3-carboxylate in a polar solvent such as methanol, ethanol, or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

    • Introduce a hydrogen source. This can be gaseous hydrogen (H₂) from a balloon or a hydrogenation apparatus, or a transfer hydrogenation reagent like ammonium formate.

  • Hydrogenation:

    • If using H₂, purge the reaction vessel with hydrogen and maintain a positive pressure (e.g., balloon pressure).

    • If using ammonium formate, add it in excess (3-5 equivalents) to the reaction mixture.

    • Stir the reaction vigorously at room temperature. The palladium catalyst facilitates the reduction of the nitro group.

    • Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Work-up and Purification:

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.

    • Rinse the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the resulting solid by flash column chromatography on silica gel or by recrystallization to obtain this compound.

Spectral Characterization

Accurate characterization is essential for confirming the structure and purity of the synthesized compound. Below are the expected NMR chemical shifts, based on data from analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum provides key information about the aromatic and substituent protons. The spectrum is typically recorded in a solvent like DMSO-d₆.

  • Indole NH (~11.0-12.0 ppm): A broad singlet characteristic of the indole N-H proton.

  • Aromatic Protons (6.5-8.0 ppm): The protons on the indole ring will appear in this region. The C2 proton often appears as a singlet or a narrow triplet around 8.1 ppm. The protons on the benzene ring (H4, H6, H7) will show characteristic splitting patterns based on their coupling.

  • Ester Methyl Group (~3.8 ppm): A sharp singlet integrating to three protons, corresponding to the -OCH₃ group of the methyl ester.

  • Amino Group (~5.0-6.0 ppm): A broad singlet integrating to two protons, corresponding to the -NH₂ group. The exact shift can vary with concentration and temperature.

¹³C NMR Spectroscopy

The carbon NMR spectrum confirms the carbon skeleton of the molecule.

  • Ester Carbonyl (~165 ppm): The carbonyl carbon of the methyl ester.

  • Aromatic Carbons (100-140 ppm): The eight carbons of the indole ring system. The carbon bearing the amino group (C5) will be shifted upfield compared to its unsubstituted analog.

  • Ester Methyl Carbon (~51 ppm): The carbon of the -OCH₃ group.

Applications in Drug Discovery and Development

The primary and most significant application of this compound is as a versatile building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2]

Role in PROTAC Synthesis

PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome.[8] A PROTAC consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker connecting the two.

The 5-aminoindole moiety serves as an excellent anchor or intermediate for linker attachment. The amino group provides a convenient handle for various coupling reactions, allowing for the extension of the linker chain, which is then connected to either the target protein ligand or the E3 ligase ligand.

PROTAC_Structure cluster_POI Protein of Interest (POI) Ligand cluster_E3 E3 Ligase Ligand cluster_Linker Linker POI_Ligand Warhead LinkerChain PEG or Alkyl Chain POI_Ligand->LinkerChain E3_Ligand Anchor (e.g., Thalidomide) AminoIndole Methyl 5-amino-1H-indole-3-carboxylate LinkerChain->E3_Ligand

Caption: Role of the amino-indole as a linker component in a PROTAC.

Causality in Linker Design: The amino group at the C5 position of the indole allows for the formation of stable amide, urea, or sulfonamide bonds, which are common functionalities within PROTAC linkers. The indole ring itself provides a semi-rigid scaffold that can influence the spatial orientation of the two ligands, a critical factor for inducing the formation of a productive ternary complex between the target protein and the E3 ligase. By modifying the linker, researchers can fine-tune the degradation efficiency and selectivity of the PROTAC.

Other Medicinal Chemistry Applications

Beyond PROTACs, the 5-aminoindole-3-carboxylate scaffold is valuable for synthesizing a range of biologically active molecules. The amino group can be derivatized to explore structure-activity relationships (SAR) in various drug discovery programs, including kinase inhibitors and receptor modulators.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated area, such as a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Inhalation/Contact: Avoid inhaling dust and direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a high-value chemical intermediate with significant utility in modern drug discovery. Its straightforward synthesis from readily available precursors and its strategic placement of functional groups make it an indispensable tool, particularly in the rapidly advancing field of targeted protein degradation. This guide provides the foundational knowledge required for its effective synthesis, characterization, and application in a research and development setting.

References

An In-depth Technical Guide to the 1H NMR Chemical Shifts of Methyl 5-amino-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-1H-indole-3-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. Its indole scaffold is a privileged structure found in numerous biologically active compounds and natural products. The precise characterization of this molecule is paramount for ensuring the quality and reproducibility of research and development efforts. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (¹H) NMR, stands as an indispensable tool for unambiguous structure elucidation and purity assessment. This guide provides a detailed analysis of the ¹H NMR spectrum of this compound, offering insights into the chemical shifts and coupling patterns, alongside practical experimental protocols.

Principles of ¹H NMR Spectroscopy in Structural Elucidation

¹H NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of hydrogen nuclei (protons).[1][2] When placed in a strong magnetic field, protons align either with or against the field, creating two energy states. The absorption of radiofrequency radiation causes a transition between these states, and the frequency at which this occurs is known as the resonance frequency. This frequency is highly sensitive to the local electronic environment of each proton.[1]

Key information derived from a ¹H NMR spectrum includes:

  • Chemical Shift (δ): The position of a signal on the x-axis (in parts per million, ppm) indicates the electronic environment of the protons. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups shield them, causing an upfield shift (to a lower ppm value).[3]

  • Integration: The area under each signal is proportional to the number of protons giving rise to that signal. This provides a ratio of the different types of protons in the molecule.[3]

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the magnetic influence of neighboring, non-equivalent protons. The "n+1 rule" is a common guide, where 'n' is the number of adjacent, non-equivalent protons.[4]

  • Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and the nature of the chemical bonds separating them.[5]

Predicted ¹H NMR Spectral Data for this compound

While a publicly available, fully assigned ¹H NMR spectrum for this compound is not readily found in the searched literature, a reliable prediction can be made based on the analysis of structurally similar indole derivatives. The following table summarizes the predicted chemical shifts in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for indole compounds.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H1 (NH)~11.0 - 11.5broad singlet1H
H2~7.9 - 8.1singlet (or narrow doublet)1H
H4~7.0 - 7.2doublet1H
H6~6.6 - 6.8doublet of doublets1H
H7~6.9 - 7.1doublet1H
NH₂ (at C5)~4.5 - 5.5broad singlet2H
OCH₃~3.8singlet3H

Rationale for Chemical Shift Assignments

The predicted chemical shifts are based on the electronic effects of the amino (-NH₂) and methyl carboxylate (-COOCH₃) substituents on the indole ring.

  • Indole Ring Protons: The indole ring system itself has characteristic chemical shifts for its protons.[6]

  • H1 (NH): The indole N-H proton is typically found far downfield, often as a broad singlet, due to its acidic nature and involvement in hydrogen bonding. In DMSO-d₆, this peak is expected to be in the 11.0-12.0 ppm region.

  • H2: The proton at the C2 position is adjacent to the nitrogen atom and is influenced by the electron-withdrawing methyl carboxylate group at C3. This results in a downfield shift, predicted to be around 7.9-8.1 ppm. It often appears as a singlet or a narrow doublet due to a small coupling to the N-H proton.

  • Benzene Ring Protons (H4, H6, H7):

    • The amino group at C5 is a strong electron-donating group. Through resonance, it increases the electron density at the ortho (C4 and C6) and para (no proton at para position) positions. This shielding effect causes the signals for H4 and H6 to appear at a relatively upfield position for aromatic protons.

    • H4 is ortho to the electron-donating amino group, leading to a significant upfield shift. It will appear as a doublet due to coupling with H6.

    • H6 is also ortho to the amino group and will be shifted upfield. It will appear as a doublet of doublets due to coupling with both H4 and H7.

    • H7 is meta to the amino group and will be less affected by its electron-donating nature. It will appear as a doublet due to coupling with H6. The expected chemical shifts for these aromatic protons are based on data from other 5-substituted indoles.[7]

  • Amino Protons (-NH₂): The protons of the amino group are exchangeable and their chemical shift can vary depending on concentration, temperature, and solvent. In DMSO-d₆, they are expected to appear as a broad singlet in the range of 4.5-5.5 ppm.

  • Methyl Protons (-OCH₃): The three protons of the methyl ester group are equivalent and do not have any neighboring protons to couple with. Therefore, they will appear as a sharp singlet, typically around 3.8 ppm.[8][9]

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality and reproducible ¹H NMR spectra.[10][11]

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆, 99.8% D)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the NMR tube.

    • Cap the NMR tube and gently vortex the sample until the solid is completely dissolved. A clear, homogeneous solution is required.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is crucial for obtaining sharp, well-resolved peaks.

    • Acquire a standard ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). For a typical 400 MHz spectrometer, a 90° pulse and a relaxation delay of 1-2 seconds are common starting points.

    • Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum using the residual solvent peak (for DMSO-d₆, δ ≈ 2.50 ppm).

Data Interpretation Workflow

The following diagram illustrates a logical workflow for interpreting the ¹H NMR spectrum of an organic molecule like this compound.

G ¹H NMR Data Interpretation Workflow A Acquire ¹H NMR Spectrum B Reference Spectrum (e.g., TMS or residual solvent peak) A->B C Count Number of Signals (Number of non-equivalent protons) B->C D Analyze Chemical Shifts (δ) (Identify functional groups/proton types) C->D E Determine Integration Ratios (Relative number of protons) D->E F Analyze Multiplicity (Splitting Patterns) (Determine neighboring protons) E->F G Measure Coupling Constants (J) (Confirm connectivity and stereochemistry) F->G H Propose Molecular Structure G->H I Verify Structure with Predicted Spectrum H->I

Caption: A stepwise workflow for the interpretation of ¹H NMR spectra.

Molecular Structure with Proton Assignments

The following diagram illustrates the structure of this compound with the protons labeled according to the assignments in the data table.

G Structure of this compound mol

Caption: Chemical structure of this compound.

Conclusion

¹H NMR spectroscopy is an unparalleled technique for the structural confirmation of this compound. By understanding the fundamental principles of chemical shifts, integration, and coupling, researchers can confidently interpret the spectrum to verify the identity and purity of this important synthetic intermediate. The predicted spectral data and the detailed experimental protocol provided in this guide serve as a valuable resource for scientists and professionals in the field of drug development, ensuring the integrity and accuracy of their chemical research.

References

A Technical Guide to the Solubility of Methyl 5-amino-1H-indole-3-carboxylate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of methyl 5-amino-1H-indole-3-carboxylate, a key building block in medicinal chemistry and drug discovery. Recognizing the limited availability of public quantitative solubility data for this specific molecule, this document emphasizes a robust experimental framework for determining its solubility in a range of common laboratory solvents. Furthermore, it delves into the theoretical principles governing the solubility of functionalized indoles, offering a predictive understanding to guide solvent selection and experimental design.

Introduction to this compound: A Molecule of Interest

This compound is a trifunctional indole derivative, incorporating a nucleophilic amino group, a hydrogen-bonding indole N-H, and a polar methyl ester. This unique combination of functional groups makes it a versatile scaffold in the synthesis of a wide array of biologically active compounds. Understanding its solubility is paramount for researchers in organic synthesis, process chemistry, and pharmaceutical development, as it directly impacts reaction conditions, purification strategies, and formulation development.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂[1]
Molecular Weight 190.2 g/mol [1]
CAS Number 686747-19-3[1]
Appearance Typically an off-white to brown crystalline powderInferred from related compounds
Melting Point Not available in public sources-
Boiling Point Not available in public sources-
Density Not available in public sources-

Theoretical Framework for Solubility Prediction

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative rule of thumb based on the polarity of the solute and solvent. The overall process of dissolution involves overcoming the lattice energy of the solid and the intermolecular forces of the solvent to form new solute-solvent interactions.

Structural Features Influencing Solubility

The solubility of this compound is dictated by the interplay of its functional groups:

  • Indole N-H: This group can act as a hydrogen bond donor, favoring interactions with polar protic solvents like water, methanol, and ethanol.

  • Amino Group (-NH₂): The primary amine at the 5-position is a strong hydrogen bond donor and a moderate acceptor, significantly increasing the molecule's polarity and its affinity for polar solvents.

  • Methyl Ester (-COOCH₃): The ester group is a polar functional group and can act as a hydrogen bond acceptor.

  • Indole Ring System: The aromatic indole core is relatively nonpolar and will contribute to solubility in less polar organic solvents.

Predicted Solubility Profile

Based on these structural features, a qualitative prediction of solubility in various solvent classes can be made:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Due to the presence of multiple hydrogen bond donors and acceptors, moderate to good solubility is anticipated in these solvents. The amino group, in particular, should enhance aqueous solubility compared to the unsubstituted methyl indole-3-carboxylate.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): Good solubility is expected in these solvents. DMSO and DMF are excellent hydrogen bond acceptors and are known to dissolve a wide range of organic compounds.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted in nonpolar solvents. The polar functional groups will dominate the molecule's character, making it incompatible with nonpolar environments.

The following diagram illustrates the key molecular features influencing the solubility of this compound.

G cluster_molecule This compound cluster_solvents Solvent Interactions indole_ring Indole Ring (Nonpolar Character) polar_protic Polar Protic Solvents (e.g., Water, Methanol) Favorable H-bonding indole_ring->polar_protic Weak Interaction nonpolar Nonpolar Solvents (e.g., Hexane) Unfavorable Interactions indole_ring->nonpolar Favorable Interaction nh_group Indole N-H (H-bond Donor) nh_group->polar_protic Strong Interaction nh_group->nonpolar Unfavorable amino_group Amino Group (-NH₂) (H-bond Donor/Acceptor, Polar) amino_group->polar_protic Strong Interaction polar_aprotic Polar Aprotic Solvents (e.g., DMSO, DMF) Favorable Dipole-Dipole amino_group->polar_aprotic Moderate Interaction amino_group->nonpolar Unfavorable ester_group Methyl Ester (-COOCH₃) (H-bond Acceptor, Polar) ester_group->polar_protic Moderate Interaction ester_group->polar_aprotic Strong Interaction ester_group->nonpolar Unfavorable

Caption: Predicted interactions of this compound with different solvent types.

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Materials and Equipment
  • This compound (solid)

  • A range of analytical grade solvents (e.g., water, methanol, ethanol, isopropanol, acetone, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethyl acetate, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow: Equilibrium Shake-Flask Method

The following diagram outlines the workflow for the experimental determination of solubility using the shake-flask method.

G Workflow for Equilibrium Solubility Determination prep 1. Preparation of Supersaturated Slurry equilibrate 2. Equilibration prep->equilibrate separate 3. Phase Separation equilibrate->separate quantify 4. Quantification separate->quantify calculate 5. Calculation of Solubility quantify->calculate

Caption: Key stages in the experimental determination of solubility.

Step-by-Step Protocol
  • Preparation of Supersaturated Slurry:

    • Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of vials. The presence of undissolved solid at the end of the experiment is crucial.

    • To each vial, add a precise volume (e.g., 1.0 mL) of the desired solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be performed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, visually confirm the presence of excess solid in each vial.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Attach a syringe filter and dispense the filtered solution into a clean vial for analysis.

    • Dilute the sample with a suitable solvent if the concentration is expected to be outside the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.

    • Analyze the standard solutions by HPLC to generate a calibration curve (peak area vs. concentration).

    • Inject the filtered and diluted sample solution into the HPLC system and record the peak area.

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for any dilution factors.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized table to facilitate comparison across different solvents.

Illustrative Solubility Data Table (Hypothetical Data):

SolventSolvent ClassPredicted SolubilityExperimentally Determined Solubility (mg/mL at 25°C)
WaterPolar ProticModerateTo be determined
MethanolPolar ProticGoodTo be determined
EthanolPolar ProticGoodTo be determined
IsopropanolPolar ProticModerateTo be determined
AcetonePolar AproticGoodTo be determined
AcetonitrilePolar AproticGoodTo be determined
Dimethylformamide (DMF)Polar AproticVery GoodTo be determined
Dimethyl Sulfoxide (DMSO)Polar AproticVery GoodTo be determined
Ethyl AcetateModerately PolarModerateTo be determined
TolueneNonpolarPoorTo be determined
HexaneNonpolarPoorTo be determined

Conclusion

References

A-Z Guide to Methyl 5-amino-1H-indole-3-carboxylate: A Privileged Fragment for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, recognized for its presence in a vast number of natural products and FDA-approved drugs.[1][2][3][4][5] Within the expansive chemical space of indole derivatives, Methyl 5-amino-1H-indole-3-carboxylate emerges as a fragment of significant interest for Fragment-Based Drug Discovery (FBDD). Its intrinsic properties—low molecular weight, synthetic tractability, and strategically positioned functional groups—make it an ideal starting point for building high-affinity, selective modulators of challenging biological targets. This guide provides an in-depth technical overview of this fragment, from its fundamental physicochemical properties and synthesis to its application in screening cascades and its documented role in the discovery of novel inhibitors, particularly for epigenetic targets like bromodomains.

Introduction: The Power of Fragments and the Privilege of Indoles

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS).[6][7] FBDD operates on a core principle: identifying small, low-complexity molecules ("fragments") that bind with low affinity but high efficiency to a biological target, and then systematically growing, linking, or merging these fragments into potent, drug-like leads.[8][9] This approach offers a more efficient exploration of chemical space and often yields leads with superior physicochemical properties.[9][10]

The indole ring system is considered a "privileged scaffold" in drug discovery.[1][2] This designation stems from its ability to mimic the structure of tryptophan and to engage in a wide range of non-covalent interactions—including hydrogen bonding, π-π stacking, and hydrophobic interactions—with diverse protein targets.[1][2] this compound harnesses this privileged core, presenting it in a package perfectly tailored for FBDD.

Profile of a High-Quality Fragment: this compound

A fragment's utility is defined by its physicochemical properties, often benchmarked against the "Rule of Three" (Ro3).[9][11][12][13][14] This rule provides guidelines for ideal fragments: molecular weight < 300 Da, cLogP ≤ 3, and the number of hydrogen bond donors and acceptors each ≤ 3.[9][11]

Physicochemical Properties

This compound aligns well with the Ro3 criteria, making it an excellent candidate for inclusion in fragment libraries.

PropertyValue"Rule of Three" Guideline
Molecular Formula C₁₀H₁₀N₂O₂N/A
Molecular Weight 190.20 g/mol [15][16]< 300 Da
cLogP (Predicted) ~1.5 - 2.0≤ 3
Hydrogen Bond Donors 2 (amine -NH₂, indole -NH)≤ 3
Hydrogen Bond Acceptors 3 (amine -N, carbonyl -O, ester -O)≤ 3
Rotatable Bonds 1≤ 3

Table 1: Physicochemical properties of this compound in the context of the FBDD "Rule of Three".

The fragment's profile indicates good ligand efficiency potential and a low degree of molecular complexity, increasing the probability of achieving a productive binding event within a target's active site.[9]

Synthetic Accessibility and Growth Vectors

A key advantage of this fragment is its synthetic accessibility and the presence of clear, orthogonal vectors for chemical elaboration. The starting material, 5-nitroindole, is commercially available. A common synthetic route involves the reduction of the nitro group to an amine.

The true power of this fragment lies in its three primary points for modification:

  • The 5-amino group: This nucleophilic site is ideal for forming amides, sulfonamides, or for use in reductive amination, allowing for exploration of pockets that require a hydrogen bond donor.

  • The 3-carboxylate group: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides, extending the fragment into new regions of the binding site.

  • The indole N-H: This position can be alkylated or arylated to probe for additional interactions, although modification here can sometimes disrupt the key hydrogen bonding network established by the core indole.

These "poised" functional groups are critical; they provide chemists with reliable handles to rapidly generate analogues for Structure-Activity Relationship (SAR) studies once a hit is identified.

Application in FBDD: Screening, Hit Validation, and a Case Study in Bromodomain Inhibition

The low affinity of fragments necessitates the use of sensitive biophysical techniques for screening and validation.[6][7][8][17][18] A typical screening cascade is designed to efficiently identify true binders and eliminate false positives.

The Screening and Validation Workflow

A robust workflow integrates multiple techniques to build confidence in a fragment hit before committing to synthetic chemistry.

FBDD_Workflow cluster_0 Primary Screen cluster_1 Secondary Screen & Validation cluster_2 Structural Biology cluster_3 Hit Progression Screen Primary Screen (e.g., Thermal Shift, SPR) NMR Orthogonal Validation (e.g., STD-NMR, 1H-15N HSQC) Screen->NMR Hits Xray Structure Determination (X-ray Crystallography) NMR->Xray Confirmed Hits SAR SAR by Chemistry (Fragment Growing) Xray->SAR Binding Mode SAR->NMR New Analogs

Caption: A typical integrated workflow for fragment screening and hit validation.

Recommended Experimental Protocols

Protocol 1: Primary Screening with Surface Plasmon Resonance (SPR)

SPR is a high-throughput, sensitive technique for detecting fragment binding in real-time.[6][17]

  • Immobilization: Covalently immobilize the target protein (e.g., a bromodomain) onto a sensor chip (e.g., CM5) via amine coupling to a density that will yield a theoretical Rmax of ~100 RU for the fragment. Use a reference flow cell for background subtraction.

  • Fragment Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series in running buffer (e.g., HBS-EP+) to concentrations ranging from 1 µM to 500 µM, ensuring the final DMSO concentration is constant and low (<1%).

  • Binding Analysis: Inject the fragment solutions over the target and reference surfaces. Monitor the change in refractive index (measured in Response Units, RU).

  • Data Analysis: Subtract the reference channel signal from the active channel. Fit the steady-state responses to a 1:1 binding model to determine the equilibrium dissociation constant (Kᴅ). A Kᴅ in the high micromolar to low millimolar range is typical for a fragment hit.

Protocol 2: Orthogonal Validation with Saturation Transfer Difference (STD) NMR

NMR is a powerful method to confirm direct binding in solution and provide low-resolution structural information.[6][8]

  • Sample Preparation: Prepare a solution of the target protein (~10-20 µM) in a deuterated buffer (e.g., PBS in D₂O). Acquire a reference ¹H NMR spectrum.

  • Ligand Addition: Add the fragment to the protein solution to a final concentration of ~1-2 mM (a 100-fold excess).

  • STD Experiment: Acquire an STD-NMR spectrum. This involves selectively saturating protein resonances and observing the transfer of this saturation to the protons of a binding ligand.

  • Analysis: Subtract the off-resonance spectrum from the on-resonance spectrum. Protons on the fragment that are in close contact with the protein will show signals in the difference spectrum, confirming binding. The relative intensity of the signals can suggest which parts of the fragment are most critical for the interaction.

Case Study: Targeting the BRD4 Bromodomain

Bromodomains are epigenetic "reader" proteins that recognize acetylated lysine residues on histones, playing a key role in gene transcription.[19] The bromodomain and extra-terminal domain (BET) family, particularly BRD4, has emerged as a major therapeutic target in oncology and inflammation.[19][20]

Fragment-based approaches have been instrumental in developing potent BRD4 inhibitors.[19][20][21][22][23][24] The acetyl-lysine (KAc) binding pocket of BRD4 is well-suited for fragment screening. It features a key asparagine residue (Asn140 in BRD4(1)) that forms a critical hydrogen bond with the acetyl-amide of the native ligand.[20][22]

The indole scaffold of this compound is an excellent mimic of the KAc binding motif. The indole N-H and the carbonyl of the 3-carboxylate can chelate a structural water molecule that, in turn, hydrogen bonds with a conserved tyrosine (Tyr97). The 5-amino group can be functionalized to form a direct hydrogen bond with the key Asn140 residue, anchoring the fragment in the pocket.

BRD4_Binding cluster_0 BRD4 KAc Pocket Asn140 Asn140 Tyr97 Tyr97 Water H₂O Water->Tyr97 H-Bond WPF_Shelf WPF Shelf (Hydrophobic) Fragment This compound Fragment->Asn140 H-Bond (via 5-NH₂ derivatization) Fragment->Water H-Bond (via Indole N-H & C3=O) Fragment->WPF_Shelf Hydrophobic/ π-π Stacking

References

The Multifaceted Biological Activities of Indole-3-Carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of the Indole Scaffold

The indole nucleus, a privileged scaffold in medicinal chemistry, has long been a source of inspiration for the development of novel therapeutic agents. Its presence in a wide array of natural products and synthetic compounds with significant biological activities underscores its importance. Among the vast family of indole-containing molecules, indole-3-carboxylate derivatives have emerged as a particularly promising class, demonstrating a remarkable spectrum of pharmacological effects. This in-depth technical guide provides a comprehensive overview of the biological activities of indole-3-carboxylate derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Designed for researchers, scientists, and drug development professionals, this document aims to provide not only a thorough understanding of the current state of the field but also practical, field-proven insights into the experimental methodologies used to evaluate these potent molecules.

The Indole-3-Carboxylate Core: Synthesis and Structural Significance

The unique biological activities of indole-3-carboxylate derivatives are intrinsically linked to their chemical structure. The indole ring system, coupled with a carboxylate group at the C3 position, provides a versatile platform for chemical modification. Various synthetic strategies have been developed to access this core structure and its derivatives, enabling the exploration of a vast chemical space.

A common and efficient method for the synthesis of N-substituted indole-3-carboxylic acid derivatives involves a copper(I)-catalyzed intramolecular amination of aryl bromides.[1][2] This approach allows for the introduction of a wide range of substituents on the indole nitrogen, which has been shown to be a key determinant of biological activity. Another effective methodology is the Palladium(0)-catalyzed intramolecular α-arylation of β-(2-iodoanilino) esters, which provides a valuable route to indole-3-carboxylic acid ester derivatives.[3] The choice of synthetic route is often dictated by the desired substitution pattern and the overall complexity of the target molecule.

The structural features of indole-3-carboxylate derivatives, including the nature and position of substituents on the indole ring and the ester or amide functionalization of the carboxylate group, play a crucial role in modulating their biological effects. Structure-activity relationship (SAR) studies are therefore a cornerstone of the drug discovery process for this class of compounds.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Indole-3-carboxylate derivatives have demonstrated significant potential as anticancer agents, targeting various signaling pathways and cellular processes that are dysregulated in cancer.[4] Their mechanisms of action are diverse and often multifaceted, contributing to their efficacy against a range of cancer cell lines.

Mechanisms of Anticancer Action

The anticancer effects of indole-3-carboxylate derivatives are attributed to several key mechanisms:

  • Induction of Apoptosis: Many indole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[5] This is often achieved through the modulation of key apoptotic regulators, such as the Bcl-2 family of proteins and the activation of caspases.

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints, preventing them from completing the cell division process.[4]

  • Inhibition of Tubulin Polymerization: Some indole derivatives act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to mitotic catastrophe in cancer cells.[5]

  • Enzyme Inhibition: Indole-3-carboxylates can act as inhibitors of crucial enzymes involved in cancer progression, such as histone deacetylases (HDACs) and topoisomerases.[5][6]

  • Modulation of Signaling Pathways: They can interfere with key signaling pathways that promote cancer cell growth and survival, including the NF-κB, PI3K/Akt/mTOR, and STAT3 pathways.[4][7]

Quantitative Assessment of Anticancer Activity

The anticancer potency of indole-3-carboxylate derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound/DerivativeCell LineIC50 (µM)Reference
4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMCF-7 (Breast)13.2[8]
4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMDA-MB-468 (Breast)8.2[8]
Indole-thiosemicarbazone derivativeA549 (Lung)11.5[8]
Indole-thiosemicarbazone derivativeHepG-2 (Liver)35.3[8]
5-Hydroxyindole-3-carboxylic acid ester derivative (Compound 5d)MCF-7 (Breast)4.7[9]
Experimental Protocol: In Vitro Anticancer Activity Assessment

A robust and reliable method for the initial screening of the anticancer activity of novel indole-3-carboxylate derivatives is the MTT assay.[9][10][11]

Objective: To determine the cytotoxic effect of indole-3-carboxylate derivatives on cancer cells and calculate the IC50 value.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116) and nonmalignant control cells.[10]

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Indole-3-carboxylate derivatives dissolved in a suitable solvent (e.g., DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer and nonmalignant cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the indole-3-carboxylate derivatives and a standard anticancer drug (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).[10][12] Include a vehicle control (solvent only).

  • MTT Assay: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting a dose-response curve.[10]

Diagram: Workflow for In Vitro Anticancer Activity Screening

Anticancer_Screening_Workflow A Cell Culture (Cancer & Normal Lines) B Cell Seeding (96-well plates) A->B C Compound Treatment (Serial Dilutions) B->C D Incubation (48-72 hours) C->D E MTT Assay D->E F Absorbance Reading E->F G Data Analysis (IC50 Calculation) F->G

Caption: Workflow for assessing in vitro anticancer activity.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance poses a significant threat to global health, necessitating the discovery of new antimicrobial agents. Indole-3-carboxylate derivatives have shown promising activity against a broad spectrum of bacteria and fungi, making them attractive candidates for the development of novel anti-infective drugs.[13][14][15][16][17]

Mechanisms of Antimicrobial Action

The antimicrobial effects of these derivatives are often linked to their ability to:

  • Disrupt Bacterial Membranes: Some indole-3-carboxamido-polyamine conjugates have been shown to perturb the bacterial membrane, leading to cell death.[14]

  • Inhibit Key Enzymes: They can inhibit enzymes essential for microbial survival, such as DNA gyrase and lanosterol demethylase in fungi.[16]

  • Antibiotic Potentiation: Certain derivatives can enhance the activity of existing antibiotics, offering a strategy to overcome resistance.[14]

Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy of indole-3-carboxylate derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC).

Compound/DerivativeMicroorganismMIC (µM)Reference
5-Bromo-indole-3-carboxamide-polyamine (13b)Staphylococcus aureus (MRSA)≤ 0.28[14]
5-Bromo-indole-3-carboxamide-polyamine (13b)Acinetobacter baumannii≤ 0.28[14]
5-Bromo-indole-3-carboxamide-polyamine (13b)Cryptococcus neoformans≤ 0.28[14]
Indole-thiadiazole derivative (2c)Methicillin-resistant S. aureus (MRSA)3.125 µg/mL[18]
Indole-triazole derivative (3d)Methicillin-resistant S. aureus (MRSA)3.125 µg/mL[18]
Experimental Protocol: Antimicrobial Susceptibility Testing

The broth microdilution method is a standard and reliable technique for determining the MIC of novel antimicrobial compounds.[19][20][21][22][23]

Objective: To determine the minimum inhibitory concentration (MIC) of indole-3-carboxylate derivatives against pathogenic microorganisms.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans).

  • Appropriate broth medium (e.g., Mueller-Hinton Broth, RPMI-1640).

  • Indole-3-carboxylate derivatives and standard antibiotics (e.g., ciprofloxacin, fluconazole).

  • Sterile 96-well microplates.

  • Spectrophotometer or microplate reader.

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture.

  • Serial Dilution: Perform a two-fold serial dilution of the indole-3-carboxylate derivatives and standard antibiotics in the broth medium in the 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[23] This can be determined visually or by measuring the optical density.

Diagram: Broth Microdilution for MIC Determination

MIC_Determination A Prepare Serial Dilutions of Compound B Inoculate with Standardized Microorganism A->B C Incubate at Appropriate Temperature B->C D Observe for Microbial Growth C->D E Determine MIC (Lowest concentration with no growth) D->E

Caption: Workflow for MIC determination via broth microdilution.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases, including arthritis, cardiovascular disease, and cancer. Indole-3-carboxylate derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.[24][25][26][27][28][29][30]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are mediated through various mechanisms:

  • Inhibition of Pro-inflammatory Enzymes: Some derivatives inhibit enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are involved in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[24][26]

  • Suppression of Pro-inflammatory Cytokines: They can reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β.[30]

  • Activation of the Aryl Hydrocarbon Receptor (AhR): Indole-3-carboxaldehyde, a related compound, has been shown to alleviate inflammation by activating the AhR, which in turn inhibits the NLRP3 inflammasome.[25]

  • Inhibition of ROS Production: Some derivatives can suppress the production of reactive oxygen species (ROS), which contribute to inflammatory processes.[25]

Quantitative Assessment of Anti-inflammatory Activity

The in vitro anti-inflammatory activity of indole-3-carboxylate derivatives can be assessed using various assays, such as the protein denaturation inhibition assay.

Compound/DerivativeAssay% Inhibition (at a specific concentration)Reference
Indole carboxamide derivativeCarrageenan-induced paw edema73.02%[28]
Ethanolic leaf extract of Gymnema sylvestre (contains indole alkaloids)Protein denaturation assayDose-dependent inhibition[31]
Experimental Protocol: In Vitro Anti-inflammatory Activity Assessment

The inhibition of protein denaturation is a well-established method for screening the in vitro anti-inflammatory activity of compounds.[24][31][32][33]

Objective: To evaluate the in vitro anti-inflammatory activity of indole-3-carboxylate derivatives by assessing their ability to inhibit protein (albumin) denaturation.

Materials:

  • Bovine serum albumin (BSA) or egg albumin.

  • Phosphate buffered saline (PBS, pH 7.4).

  • Indole-3-carboxylate derivatives and a standard anti-inflammatory drug (e.g., diclofenac sodium).

  • Water bath.

  • UV-Visible spectrophotometer.

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the indole-3-carboxylate derivative at various concentrations, albumin solution, and PBS.

  • Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

  • Heat-induced Denaturation: Induce denaturation by heating the mixtures at a higher temperature (e.g., 57°C or 72°C) for a specific duration (e.g., 3-30 minutes).[31][33]

  • Cooling and Absorbance Measurement: Cool the solutions to room temperature and measure the turbidity (absorbance) at 660 nm.

  • Calculation of Inhibition: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

Diagram: Protein Denaturation Inhibition Assay

Protein_Denaturation_Assay A Prepare Reaction Mixture (Compound + Albumin + PBS) B Incubate at 37°C A->B C Induce Denaturation by Heating B->C D Measure Turbidity (Absorbance) C->D E Calculate % Inhibition D->E

Caption: Workflow for the protein denaturation inhibition assay.

Future Directions and Concluding Remarks

The diverse biological activities of indole-3-carboxylate derivatives highlight their immense potential in drug discovery. The versatility of the indole scaffold allows for extensive chemical modifications, offering opportunities to fine-tune their pharmacological properties, improve their potency and selectivity, and reduce potential toxicity. Future research in this area should focus on:

  • Elucidation of Novel Mechanisms of Action: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and development.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising candidates identified from in vitro screens must be evaluated in relevant animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

  • Development of Drug Delivery Systems: Innovative drug delivery strategies could enhance the bioavailability and therapeutic efficacy of these compounds.

  • Exploration of Other Therapeutic Areas: The broad spectrum of biological activities suggests that indole-3-carboxylate derivatives may have therapeutic potential in other disease areas, such as neurodegenerative and metabolic disorders.

References

The Aminoindole Scaffold: A Privileged Framework in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Senior Application Scientist Name/Team]

Publication Date: December 31, 2025

Abstract

The indole nucleus, a ubiquitous heterocyclic motif in nature, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form various non-covalent interactions have cemented its role in the development of numerous therapeutic agents. Among its many derivatives, the aminoindole scaffold has emerged as a particularly versatile framework, demonstrating a broad spectrum of pharmacological activities. This technical guide provides a comprehensive exploration of the therapeutic potential of aminoindole derivatives, delving into their applications in oncology, infectious diseases, and neurodegenerative disorders. We will examine the underlying mechanisms of action, provide detailed synthetic and experimental protocols, and present key structure-activity relationship data to empower researchers in the rational design of next-generation aminoindole-based therapeutics.

The Aminoindole Core: Structural Features and Synthetic Strategies

The indole ring system, consisting of a benzene ring fused to a pyrrole ring, is a fundamental building block in a myriad of biologically active natural products and synthetic drugs.[1][2][3] The introduction of an amino group onto this scaffold dramatically enhances its drug-like properties by providing a key hydrogen bond donor and a site for further chemical modification.[1] This allows for fine-tuning of the molecule's physicochemical properties, such as solubility and basicity, which are critical for pharmacokinetic and pharmacodynamic profiles.[1]

Key Structural Attributes

The 2-aminoindole chemotype is particularly noteworthy. It presents an aromatic, planar structure with two adjacent hydrogen bond donors, enabling strong interactions with protein targets.[1] The amidine moiety within the 2-aminoindole structure can engage in various binding modes, including interactions with acidic amino acid residues (Asp, Glu) and π-π stacking with aromatic side chains.[1] This versatility in binding is a cornerstone of the broad therapeutic applicability of this scaffold.

Synthetic Approaches: A Methodological Overview

The generation of diverse libraries of aminoindole derivatives is crucial for exploring their therapeutic potential. Several synthetic strategies have been developed, with one-pot syntheses being particularly attractive for their efficiency and operational simplicity.[1][4]

This protocol outlines a convenient two-step, one-pot method for preparing 2-aminoindole-3-carboxamides from 2-fluoronitrobenzene and cyanoacetamides.[1]

Materials:

  • Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF)

  • Cyanoacetamide derivatives

  • 2-Fluoronitrobenzene derivatives

  • 1 N Hydrochloric acid (HCl)

  • Iron(III) chloride (FeCl₃)

  • Zinc powder (Zn)

Procedure:

  • To a solution of the desired cyanoacetamide in DMF, add an excess of sodium hydride.

  • Stir the mixture for 10 minutes at room temperature.

  • Add the corresponding 2-fluoronitrobenzene to the reaction mixture. The solution will typically turn deep purple.

  • Monitor the formation of the substitution intermediate by LC-MS (Liquid Chromatography-Mass Spectrometry). This step usually takes about 1 hour.

  • Carefully add 1 N HCl to neutralize the excess NaH.

  • Add FeCl₃ (3 equivalents) and Zn powder (10 equivalents) to the reaction mixture.

  • Heat the reaction to 100 °C for 1 hour.

  • Upon completion, the desired 2-aminoindole product can be isolated using standard purification techniques (e.g., column chromatography).

Note: This method is compatible with a wide range of functional groups on both the cyanoacetamide and the 2-halonitrobenzene, including alcohols, heterocycles, alkenes, and alkynes, making it a versatile tool for generating diverse aminoindole libraries.[1]

Therapeutic Applications in Oncology

The uncontrolled proliferation of cells that characterizes cancer has made it a primary focus for the development of targeted therapies.[5] Aminoindole scaffolds have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[5][6][7]

Targeting Key Signaling Pathways in Cancer

Aminoindole derivatives have been shown to interfere with several critical pathways involved in cancer progression. These include the inhibition of protein kinases, disruption of microtubule dynamics, and modulation of tumor suppressor proteins like p53.[5][6]

Many cancers are driven by aberrant kinase activity. Indole-based compounds, such as the FDA-approved drug Sunitinib, have been successful in targeting receptor tyrosine kinases like VEGFR and PDGFR, thereby inhibiting tumor angiogenesis and growth.[7] The aminoindole scaffold provides a versatile platform for the design of novel kinase inhibitors.

Microtubules are essential for cell division, making them an attractive target for anticancer drugs. Vinca alkaloids, which contain an indole core, are well-known for their ability to interfere with microtubule function, leading to cell cycle arrest and apoptosis.[7] Synthetic aminoindole derivatives have also been developed to target tubulin polymerization.[8]

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. In many tumors, p53 is inactivated by proteins such as MDM2. Aminoindole derivatives have been designed to inhibit the p53-MDM2 interaction, thereby restoring p53 function and inducing apoptosis in cancer cells.[1][8]

anticancer_pathways cluster_drug Aminoindole Scaffolds cluster_targets Molecular Targets cluster_outcomes Cellular Outcomes Aminoindole Aminoindole Derivatives Kinases Protein Kinases (e.g., VEGFR, PDGFR) Aminoindole->Kinases Inhibition Tubulin Tubulin Aminoindole->Tubulin Disruption MDM2 MDM2 Aminoindole->MDM2 Inhibition of p53 Interaction Angiogenesis Inhibition of Angiogenesis Kinases->Angiogenesis CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest Apoptosis Apoptosis MDM2->Apoptosis Restoration of p53 CellCycleArrest->Apoptosis

Figure 1: Mechanisms of anticancer activity of aminoindole scaffolds.
Quantitative Analysis of Anticancer Activity

The anticancer potency of aminoindole derivatives is typically evaluated using in vitro cell-based assays to determine their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Compound/AnalogCancer Cell LineIC₅₀ (µM)Key FindingsReference
3-amino-1H-7-azaindole derivativeHeLa (Cervical)3.713-fold more active than 5-fluorouracil.[5]
HepG2 (Liver)8.05-fold more active than 5-fluorouracil.[5]
MCF-7 (Breast)19.91.4-fold more active than 5-fluorouracil.[5]
3-Amino-3-hydroxymethyloxindoleSJSA-1 (Osteosarcoma)3.14Induces G2/M cell cycle arrest and apoptosis.[9]
Alkylindole derivative 9U251 (Glioblastoma)1.9Inhibits cell proliferation.[8]

Applications in Combating Infectious Diseases

The rise of multidrug-resistant pathogens presents a significant global health threat, necessitating the discovery of novel antimicrobial agents.[10] Aminoindole derivatives have demonstrated promising activity against a range of infectious agents, including bacteria, fungi, and parasites.[10][11][12][13]

Antibacterial and Antifungal Activity

Aminoindole-containing compounds have shown significant potential in treating both Gram-positive and Gram-negative bacterial infections, as well as fungal infections.[11] Some derivatives act by disrupting the bacterial cell membrane.[14]

The minimum inhibitory concentration (MIC) is a key parameter for assessing the antimicrobial activity of a compound. The microdilution method is a standard technique for determining MIC values.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compound (aminoindole derivative)

  • Positive control antibiotic/antifungal

  • Resazurin or other viability indicator

Procedure:

  • Prepare a serial dilution of the test compound in the appropriate broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism with a known effective antibiotic/antifungal) and a negative control (microorganism in broth only).

  • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • After incubation, add a viability indicator (e.g., resazurin) and incubate for a further period.

  • The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Antimalarial Potential

Malaria, caused by Plasmodium parasites, remains a major global health issue.[12] Aminoindole scaffolds have emerged as a novel class of antimalarial agents with potent activity against Plasmodium falciparum.[12][13]

A notable example is the aminoindole Genz-644442, which was identified through a high-throughput screen and demonstrated potent in vitro activity against P. falciparum with IC₅₀ values in the range of 200-285 nM.[12][13] Medicinal chemistry optimization of this hit compound led to the development of analogs with significantly improved potency (IC₅₀ ≈ 30 nM).[12][13]

antimicrobial_workflow Start Start: Aminoindole Derivative Library Synthesis Chemical Synthesis & Purification Start->Synthesis Screening In Vitro Antimicrobial Screening (MIC Assay) Synthesis->Screening Hit_ID Hit Identification (Potent Compounds) Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR SAR->Synthesis Iterative Design Lead_Opt Lead Optimization (ADME/Tox Profiling) SAR->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Figure 2: Workflow for the discovery of aminoindole-based antimicrobial agents.

Therapeutic Potential in Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function.[15][16] The multifactorial nature of these diseases, involving oxidative stress, protein aggregation, and neuroinflammation, presents a significant challenge for drug development.[15][16] Aminoindole derivatives, with their diverse biological activities, are being explored as potential therapeutic agents for these complex disorders.[15][16][17]

Targeting Pathological Mechanisms in Neurodegeneration

The structural versatility of the aminoindole scaffold allows for the design of multifunctional compounds that can target several key pathways implicated in neurodegeneration.[15]

A hallmark of many neurodegenerative diseases is the abnormal aggregation of proteins, such as amyloid-β (Aβ) in Alzheimer's disease.[15][18] Certain indole derivatives have been shown to inhibit the aggregation of these toxic protein species.[16]

Oxidative stress and neuroinflammation are major contributors to neuronal damage in neurodegenerative conditions.[16] The indole nucleus is a component of potent antioxidants like melatonin, and synthetic aminoindole derivatives are being investigated for their ability to scavenge free radicals and reduce inflammation in the brain.[16]

Enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO) are important targets in the symptomatic treatment of neurodegenerative diseases.[17] Aminoindole-based compounds have been developed as inhibitors of these enzymes.[17]

neuro_pathways cluster_drug Aminoindole Scaffolds cluster_pathology Pathological Mechanisms cluster_outcome Therapeutic Outcome Aminoindole Aminoindole Derivatives Aggregation Protein Aggregation (e.g., Amyloid-β) Aminoindole->Aggregation Inhibition OxidativeStress Oxidative Stress Aminoindole->OxidativeStress Reduction Neuroinflammation Neuroinflammation Aminoindole->Neuroinflammation Reduction Enzymes Enzyme Activity (e.g., AChE, MAO) Aminoindole->Enzymes Inhibition Neuroprotection Neuroprotection Aggregation->Neuroprotection OxidativeStress->Neuroprotection Neuroinflammation->Neuroprotection Enzymes->Neuroprotection

Figure 3: Multifunctional targeting of neurodegenerative pathways by aminoindoles.

Future Perspectives and Conclusion

The aminoindole scaffold has unequivocally established itself as a highly versatile and promising framework in the landscape of modern drug discovery. Its amenability to chemical modification allows for the creation of large and diverse compound libraries, which, when coupled with high-throughput screening, can accelerate the identification of novel therapeutic leads. The broad spectrum of biological activities, spanning from anticancer and antimicrobial to neuroprotective effects, underscores the immense potential of this privileged structure.

Future research in this area will likely focus on the development of more selective and potent aminoindole derivatives through a deeper understanding of their structure-activity relationships and mechanisms of action. The use of computational modeling and structure-based drug design will be instrumental in rationally designing next-generation compounds with improved pharmacokinetic and safety profiles. Furthermore, the exploration of aminoindole-based compounds in combination therapies holds significant promise for overcoming drug resistance and enhancing therapeutic efficacy.

References

A Technical Guide to Methyl 5-amino-1H-indole-3-carboxylate: Sourcing, Purity, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Building Block

Methyl 5-amino-1H-indole-3-carboxylate, a substituted indole derivative, has garnered significant attention within the drug discovery landscape. Its strategic placement of an amino group and a methyl carboxylate on the indole scaffold makes it a versatile building block, particularly in the burgeoning field of targeted protein degradation. The indole moiety itself is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] This guide provides an in-depth analysis of reputable suppliers for this compound, typical purity specifications, and the critical analytical methodologies required to ensure its quality for research and development applications, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

The Critical Role in Targeted Protein Degradation

The classification of this compound as a "Protein Degrader Building Block" by suppliers such as CP Lab Safety points to its primary application in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[3][4] They consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[3][4] The 5-amino group on the indole ring of this compound serves as a key attachment point for the linker, which is a critical component influencing the efficacy and physicochemical properties of the final PROTAC molecule.[3][5] The purity of this building block is therefore paramount, as impurities can lead to undesired side reactions during linker attachment and complicate the purification of the final, complex PROTAC molecule.

Sourcing and Purity Specifications for this compound

A reliable supply of high-purity starting materials is the foundation of any successful drug discovery program. Several chemical suppliers offer this compound (CAS Number: 686747-19-3). The typical purity offered by these vendors is ≥97%, which is generally suitable for most research and early-stage development applications.

SupplierStated PurityAvailability of Analytical Data
--INVALID-LINK--≥97%NMR, HPLC, LC-MS, UPLC & more available
--INVALID-LINK--≥97%NMR, HPLC, LC-MS, UPLC & more available
--INVALID-LINK--97%COA, Datasheet, NMR available
--INVALID-LINK--~97%Basic specifications provided
--INVALID-LINK--Not specifiedNMR, HPLC, LC-MS, UPLC & more available
--INVALID-LINK--97%Basic specifications provided
--INVALID-LINK--Not specifiedBasic specifications provided

Note: The availability of detailed analytical data may require a specific request to the supplier.

Quality Control and Purity Determination: A Methodological Overview

Ensuring the purity of this compound is a critical step before its use in synthesis. The primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is the gold standard for determining the purity of small organic molecules. A reverse-phase HPLC method is typically employed for indole derivatives.

Workflow for HPLC Purity Analysis

prep Sample Preparation: Dissolve a known concentration of the compound in a suitable solvent (e.g., Methanol or Acetonitrile). injection Injection: Inject a small volume of the sample solution. prep->injection hplc HPLC System: - C18 reverse-phase column - UV detector (e.g., 254 nm) separation Separation: Components separate based on their polarity. hplc:e->separation:w Mobile Phase Gradient mobile Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% trifluoroacetic acid) and an organic phase (e.g., acetonitrile). detection Detection: Eluted components are detected by the UV detector, generating a chromatogram. separation->detection analysis Data Analysis: Calculate the area percentage of the main peak to determine purity. detection->analysis

Caption: A typical workflow for determining the purity of this compound using HPLC.

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 10% B to 90% B over 15 minutes is a good starting point, followed by a hold and re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of this compound and identifying any potential impurities.

Logical Flow for NMR-based Structural Verification

sample_prep Sample Preparation: Dissolve the compound in a deuterated solvent (e.g., DMSO-d6 or CDCl3). h_nmr ¹H NMR Acquisition: - Provides information on the number and environment of protons. - Expected signals for aromatic, amine, NH, and methyl protons. sample_prep->h_nmr c_nmr ¹³C NMR Acquisition: - Provides information on the carbon skeleton. - Expected signals for carbonyl, aromatic, and methyl carbons. sample_prep->c_nmr interpretation Spectral Interpretation: - Compare chemical shifts, coupling constants, and integration to the expected structure. - Identify any unexpected signals as potential impurities. h_nmr->interpretation c_nmr->interpretation confirmation Structural Confirmation: - A clean spectrum matching the expected pattern confirms the structure and high purity. interpretation->confirmation

Caption: The process of structural verification of this compound using NMR spectroscopy.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

  • Indole NH: A broad singlet typically downfield (>11 ppm).

  • Aromatic Protons: Signals in the aromatic region (6.5-8.0 ppm) corresponding to the protons on the indole ring. The specific splitting patterns will depend on the substitution.

  • Amino (NH₂): A broad singlet, the chemical shift of which can vary depending on concentration and solvent.

  • Methyl (CH₃): A singlet around 3.8 ppm corresponding to the methyl ester protons.

Any significant signals not corresponding to the expected structure or the solvent should be investigated as potential impurities.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery, most notably in the development of PROTACs. Its commercial availability from a range of suppliers at a generally high purity provides a solid foundation for research and development activities. However, as with any critical starting material, rigorous in-house quality control using standard analytical techniques such as HPLC and NMR is essential to ensure the reliability and reproducibility of synthetic efforts. This guide provides the necessary framework for sourcing, evaluating, and utilizing this important chemical intermediate in the pursuit of novel therapeutics.

References

Methodological & Application

Amide coupling protocols for Methyl 5-amino-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Amide Coupling Protocols for Methyl 5-amino-1H-indole-3-carboxylate

Abstract

This compound is a pivotal building block in medicinal chemistry and materials science, valued for its versatile indole scaffold. The functionalization of its 5-amino group via amide bond formation is a critical step in the synthesis of a diverse range of bioactive compounds and functional materials. However, the reduced nucleophilicity of the aromatic amine presents a common challenge, necessitating carefully optimized coupling protocols. This document provides a comprehensive guide for researchers, detailing three robust and field-proven protocols for the acylation of this compound using standard and advanced coupling reagents: EDC/HOBt, HATU, and T3P®. Each protocol is presented with a mechanistic overview, step-by-step instructions, and expert insights into the rationale behind procedural choices, ensuring reliable and reproducible outcomes.

Introduction: The Challenge and Opportunity

The synthesis of amides is one of the most frequently performed reactions in drug discovery.[1] The target substrate, this compound, features an aniline-like primary amine. Aromatic amines are inherently less nucleophilic than their aliphatic counterparts due to the delocalization of the nitrogen lone pair into the aromatic system.[2] This reduced reactivity can lead to sluggish or incomplete reactions with standard acylation methods.[3][4]

Therefore, the selection of an appropriate carboxylic acid activation method is paramount to achieving high yields and purity. This guide explores three distinct, highly effective coupling systems, each with unique advantages in terms of reactivity, cost, and operational simplicity. We will dissect the chemistry behind each choice, providing researchers with not just a recipe, but a foundational understanding to adapt and troubleshoot their syntheses.

Principles of Amide Bond Formation & Reagent Selection

Amide bond formation is a condensation reaction that is thermodynamically favorable but kinetically slow. The core principle of all coupling protocols is the in-situ activation of the carboxylic acid partner to generate a highly electrophilic intermediate, which is then readily attacked by the amine nucleophile.

The choice of coupling reagent is a critical decision driven by factors including:

  • Substrate Reactivity: Less nucleophilic amines require more potent activating agents.

  • Racemization Risk: For chiral carboxylic acids, reagents and additives that suppress epimerization are essential.[5]

  • Scale and Cost: Reagent cost and the ease of by-product removal are major considerations for large-scale synthesis.

  • Reaction Conditions: Compatibility of the reagents with the desired solvent, temperature, and functional groups on the substrates.

The following table provides a comparative overview of the three protocols detailed in this guide.

FeatureEDC / HOBtHATU / BaseT3P® / Base
Reagent Class CarbodiimideUronium / Aminium SaltPhosphonic Anhydride
Relative Reactivity Moderate to HighVery HighVery High
Common Use Case General-purpose, cost-effectiveDifficult couplings, hindered substrates, rapid reactionsBroad applicability, process-friendly, low epimerization
Key By-products Water-soluble ureaWater-soluble tetramethylureaWater-soluble phosphonic acids
Workup Simplicity High (aqueous wash)High (aqueous wash)Very High (aqueous wash)
Racemization Risk Low, when HOBt is used[6][7]Very low[8]Very low, especially with pyridine as base[9]
Relative Cost LowHighModerate
Typical Base DIPEA, Et₃N, NMMDIPEA, 2,4,6-CollidinePyridine, DIPEA, Et₃N
Typical Solvent DMF, DCM, MeCNDMF, MeCNEtOAc, MeCN, THF

Protocol I: The Classic Carbodiimide Approach (EDC/HOBt)

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid. The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) is crucial; it intercepts the highly reactive O-acylisourea intermediate to form an HOBt-ester. This new intermediate is more stable, less prone to side reactions, and reacts efficiently with the amine, suppressing potential racemization.[1][6]

Reaction Mechanism: EDC/HOBt

EDC_Mechanism RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt - Urea Urea Soluble Urea By-product O_Acylisourea->Urea HOBt HOBt HOBt->HOBt_Ester Amide Target Amide HOBt_Ester->Amide + Amine Amine Methyl 5-amino- 1H-indole-3-carboxylate Amine->Amide

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Detailed Experimental Protocol (EDC/HOBt)

Materials:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (Ethyl Acetate, 1M HCl, sat. NaHCO₃, Brine)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv), this compound (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolve the solids in anhydrous DMF (to make a 0.1 to 0.5 M solution with respect to the carboxylic acid).

  • Cool the stirring solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equiv) to the mixture in one portion.

  • Add DIPEA (2.5 equiv) dropwise to the reaction mixture. Causality Note: The base neutralizes the HCl salt of EDC and the HOBt, facilitating the reaction.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitoring: Track the consumption of the starting materials using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃ (2x), water (1x), and finally, saturated brine (1x).[10] Causality Note: The aqueous washes remove the water-soluble urea by-product, excess HOBt, and base.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure amide product.

Protocol II: The High-Potency Uronium Salt Approach (HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly effective for challenging substrates like electron-deficient anilines.[11][12] It reacts with the carboxylic acid to form a highly reactive OAt-active ester, which rapidly couples with the amine.

Reaction Mechanism: HATU

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO⁻) RCOOH->Carboxylate + Base Base Base (DIPEA) Base->Carboxylate OAt_Ester OAt-Active Ester (Highly Reactive) Carboxylate->OAt_Ester + HATU HATU HATU HATU->OAt_Ester Amide Target Amide OAt_Ester->Amide + Amine TMU Tetramethylurea By-product OAt_Ester->TMU Amine Methyl 5-amino- 1H-indole-3-carboxylate Amine->Amide

Caption: Mechanism of HATU mediated amide coupling.

Detailed Experimental Protocol (HATU)

Materials:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup reagents (Ethyl Acetate, water, brine)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (to make a 0.1 to 0.5 M solution).

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution at room temperature.

  • Allow the mixture to stir for 10-20 minutes for pre-activation. Causality Note: Pre-activation ensures the formation of the active ester before the less-reactive amine is introduced, maximizing yield.

  • Add a solution of this compound (1.1 equiv) in a small amount of anhydrous DMF.

  • Stir the reaction at room temperature for 1-6 hours.

  • Monitoring: The reaction is typically rapid. Monitor progress by TLC or LC-MS.

  • Workup:

    • Upon completion, dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer with water (3x) to remove DMF and by-products, followed by a brine wash (1x).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Protocol III: The Process-Friendly Anhydride Approach (T3P®)

Propylphosphonic anhydride (T3P®) is a powerful dehydrating agent that activates carboxylic acids by forming a mixed phosphonic anhydride intermediate.[13][14] It is renowned for its high efficiency, broad functional group tolerance, low epimerization levels, and exceptionally easy workup, as the by-products are readily removed with a simple aqueous wash.[9][15]

Reaction Mechanism: T3P®

T3P_Mechanism RCOOH Carboxylic Acid (R-COOH) Mixed_Anhydride Mixed Phosphonic Anhydride RCOOH->Mixed_Anhydride + T3P® T3P T3P® T3P->Mixed_Anhydride Amide Target Amide Mixed_Anhydride->Amide + Amine Phosphonic_Acids Soluble Phosphonic Acid By-products Mixed_Anhydride->Phosphonic_Acids Amine Methyl 5-amino- 1H-indole-3-carboxylate Amine->Amide

Caption: Mechanism of T3P® mediated amide coupling.

Detailed Experimental Protocol (T3P®)

Materials:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.1 equiv)

  • T3P® (50 wt.% solution in EtOAc or MeCN) (1.5 equiv)

  • Pyridine or DIPEA (3.0 equiv)

  • Anhydrous Ethyl Acetate (EtOAc) or Acetonitrile (MeCN)

  • Standard workup reagents (EtOAc, sat. NaHCO₃, water, brine)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a dry flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and this compound (1.1 equiv).

  • Dissolve the solids in anhydrous EtOAc or MeCN (to make a 0.1 to 0.5 M solution).

  • Add the base (e.g., Pyridine, 3.0 equiv). Causality Note: Using pyridine as the base with T3P® is particularly effective at minimizing epimerization for chiral acids.[9]

  • Cool the mixture to 0 °C.

  • Slowly add the T3P® solution (1.5 equiv) dropwise via syringe, keeping the internal temperature below 10 °C. The addition is mildly exothermic.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours.

  • Monitoring: Track the reaction progress by TLC or LC-MS.

  • Workup:

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with water (2x) and brine (1x). Causality Note: The phosphonic acid by-products are highly water-soluble and are efficiently removed by these washes.[15]

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material via flash column chromatography or recrystallization.

General Workflow and Purification

Regardless of the coupling protocol chosen, the overall experimental process follows a consistent path. Successful isolation of the target amide requires careful attention to the workup and purification stages.

Workflow Start Starting Materials: - Carboxylic Acid - Amine Indole Setup Reaction Setup (Solvent, Base, Inert Atm.) Start->Setup Activation Add Coupling Reagent (EDC, HATU, or T3P) Setup->Activation Reaction Stir at 0°C to RT (1-24 h) Activation->Reaction Monitor Monitor Progress (TLC / LC-MS) Reaction->Monitor Periodic Sampling Workup Aqueous Workup (Quench, Extract, Wash) Monitor->Workup Reaction Complete Dry Dry & Concentrate Workup->Dry Purify Purification (Column Chromatography) Dry->Purify Product Pure Amide Product (Characterize: NMR, MS) Purify->Product

Caption: General experimental workflow for amide coupling.

Purification Considerations

Indole-containing compounds can sometimes be challenging to purify due to their moderate polarity and potential for streaking on silica gel.[16]

  • Column Chromatography: A gradient elution system, often starting with a non-polar solvent (e.g., Hexanes or Heptane) and gradually increasing the polarity with a more polar solvent (e.g., Ethyl Acetate), is typically effective. Adding a small amount of triethylamine (~0.1-1%) to the eluent can help reduce tailing on the silica gel for basic compounds.

  • Recrystallization: If the crude product is obtained as a solid, recrystallization from a suitable solvent system (e.g., EtOAc/Hexanes, Methanol/Water) can be an excellent method for obtaining highly pure material.[17][18]

Conclusion

The successful acylation of this compound is readily achievable with the appropriate choice of coupling reagent and optimized conditions. For routine, cost-sensitive applications, the EDC/HOBt protocol offers a reliable and economical solution. For more challenging carboxylic acids or when reaction speed is critical, HATU provides superior reactivity and efficiency. For syntheses where operational simplicity and a clean reaction profile are paramount, particularly on a larger scale, T3P® stands out as an excellent, process-friendly alternative. By understanding the mechanisms and rationale presented in this guide, researchers are well-equipped to select and execute the optimal protocol for their specific synthetic goals.

References

Application Notes and Protocols: N-Alkylation of Methyl 5-amino-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and versatile reactivity make it a cornerstone in medicinal chemistry. Specifically, functionalization at the N1 position of the indole ring is a critical strategy for modulating the biological activity of indole-containing compounds. This guide provides a detailed exploration of the N-alkylation of methyl 5-amino-1H-indole-3-carboxylate, a key intermediate in the synthesis of various biologically active molecules. Understanding and optimizing the reaction conditions for this transformation is paramount for the efficient development of novel therapeutics.

Reaction Mechanism and Theoretical Background

The N-alkylation of indoles proceeds via a nucleophilic substitution reaction. The indole nitrogen, although less nucleophilic than the C3 position, can be deprotonated by a suitable base to form a highly nucleophilic indolide anion. This anion then attacks an electrophilic alkylating agent, typically an alkyl halide or sulfonate, in an SN2-type mechanism to form the N-alkylated product.

The pKa of the indole N-H is approximately 17, making strong bases like sodium hydride (NaH) particularly effective for deprotonation.[1] The choice of base and solvent is crucial to favor N-alkylation over potential C3-alkylation, which can occur under certain conditions. Dipolar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly employed as they effectively solvate the cation of the base and promote the SN2 reaction.[2]

G cluster_0 Deprotonation cluster_1 Nucleophilic Attack (SN2) Indole This compound Indolide Indolide Anion Indole->Indolide Deprotonation Base Base (e.g., NaH) Base->Indolide AlkylHalide Alkylating Agent (R-X) Product N-Alkylated Product Indolide->Product Nucleophilic Attack AlkylHalide->Product LeavingGroup Leaving Group (X⁻)

Caption: General mechanism of indole N-alkylation.

Comparative Analysis of Reaction Conditions

The successful N-alkylation of this compound hinges on the careful selection of reagents and reaction parameters. The following table summarizes various conditions reported in the literature for the N-alkylation of indole derivatives, providing a comparative overview for experimental design.

Alkylating Agent Base Solvent Temperature (°C) Yield (%) Key Considerations & References
Alkyl Halides (R-Br, R-I)NaHDMF, THF0 to RTModerate to GoodA common and effective method. Anhydrous conditions are crucial.[2]
Alkyl Halides (R-Br, R-I)K₂CO₃DMF, Acetonitrile23-9061-92A milder base, suitable for substrates sensitive to strong bases.[3][4]
Alkyl Halides (R-Cl, R-Br)NaOH/KOH (aq.)Toluene, Xylene45 to refluxGoodA phase-transfer catalysis approach can be effective.[5]
N-TosylhydrazonesKOH, CuI1,4-Dioxane100Moderate to GoodA copper-catalyzed method for reductive cross-coupling.[3][6]
AlcoholsFe-catalyst, K₂CO₃TFE11031-99Iron-catalyzed direct amination of alcohols.[7]
AlkenolsPd-catalystDioxaneRTHighEnantioselective aza-Wacker type reaction.[8]

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the N-alkylation of this compound using sodium hydride and an alkyl bromide.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl bromide (e.g., benzyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet/outlet

  • Syringes

  • Ice bath

  • Rotary evaporator

  • Chromatography column

G start Start setup Reaction Setup: - Flame-dry flask - Add indole and DMF under N₂ start->setup cool Cool to 0°C (Ice Bath) setup->cool add_nah Add NaH portion-wise cool->add_nah stir1 Stir for 30 min at 0°C add_nah->stir1 add_alkyl Add alkyl bromide dropwise stir1->add_alkyl warm Warm to Room Temperature add_alkyl->warm stir2 Stir overnight warm->stir2 quench Quench with sat. NH₄Cl (aq) stir2->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer (Water, Brine) extract->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for N-alkylation.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH is highly reactive and pyrophoric. Handle with care under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes. The formation of the indolide anion may be observed as a change in color or the evolution of hydrogen gas.

  • Alkylation: Slowly add the alkyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction temperature or using a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide).

  • Side Reactions: The primary potential side reaction is C3-alkylation. To minimize this, ensure complete deprotonation of the indole nitrogen before adding the alkylating agent. Using a strong base like NaH generally favors N-alkylation.

  • Moisture Sensitivity: The reaction is sensitive to moisture, which can quench the sodium hydride and the indolide anion. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Safety: Sodium hydride is a flammable solid that reacts violently with water. All operations involving NaH should be conducted in a fume hood under an inert atmosphere.

Conclusion

The N-alkylation of this compound is a fundamental transformation in the synthesis of a wide range of biologically active compounds. A thorough understanding of the reaction mechanism and the influence of various reaction parameters is essential for achieving high yields and purity. The protocols and comparative data presented in this guide offer a solid foundation for researchers to design and execute this important reaction successfully.

References

Topic: Utilizing Methyl 5-amino-1H-indole-3-carboxylate in Solid-Phase Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, present in a vast array of natural products and synthetic drugs.[1][2] The ability to rapidly generate libraries of substituted indoles is therefore a critical task in modern drug discovery.[1] Solid-phase organic synthesis (SPOS) offers a powerful platform for this endeavor, enabling systematic diversification and purification. This guide provides a comprehensive overview and detailed protocols for the strategic use of Methyl 5-amino-1H-indole-3-carboxylate as a versatile building block in solid-phase synthesis. We will explore the rationale behind resin selection, immobilization strategies, on-resin diversification of the 5-amino position, and robust cleavage techniques, providing field-proven insights to streamline the creation of novel indole-based chemical libraries.

Introduction: The Power of the Indole Scaffold in SPOS

The indole ring system is often termed a "privileged scaffold" due to its ability to interact with numerous biological targets. This has led to the development of a wide range of indole-containing therapeutics.[1][2] To explore the vast chemical space around this core, medicinal chemists increasingly turn to combinatorial chemistry techniques, with solid-phase synthesis being a principal driver of efficiency.[1][3]

By anchoring a starting material to an insoluble polymer support, multi-step synthetic sequences can be performed with simplified purification; excess reagents and by-products are simply washed away. This methodology is perfectly suited for creating large libraries of analogues for structure-activity relationship (SAR) studies. This compound is an ideal starting point for such efforts, featuring two distinct functional handles for orthogonal chemical modification:

  • The 3-Carboxylate: A versatile point for initial immobilization onto a solid support.

  • The 5-Amino Group: A nucleophilic site poised for a wide array of diversification reactions.

This guide will provide the foundational knowledge and actionable protocols to leverage this building block effectively.

Strategic Workflow for Indole Library Synthesis

The overall strategy involves three key phases: immobilization, diversification, and cleavage. Each step must be carefully planned to ensure high yields and purity of the final products.

G cluster_0 Phase 1: Immobilization cluster_1 Phase 2: Diversification cluster_2 Phase 3: Cleavage & Isolation Resin 1. Select & Swell Resin (e.g., 2-Cl-Trt(Cl) Resin) Load 2. Covalent Attachment of Indole-3-carboxylate Resin->Load Add Indole & Base Cap 3. Cap Unreacted Sites (e.g., MeOH/DIPEA) Load->Cap Ensure fidelity Diversify 4. Acylate 5-Amino Group (Carboxylic Acid, Coupling Reagent) Cap->Diversify Proceed to library generation Wash_D 5. Purify by Washing (DMF, DCM) Diversify->Wash_D Cleave 6. Cleave from Resin (e.g., Dilute TFA) Wash_D->Cleave Release purified compound Isolate 7. Isolate Final Product (Precipitation/Filtration) Cleave->Isolate

References

Synthesis of kinase inhibitors using Methyl 5-amino-1H-indole-3-carboxylate scaffold

Author: BenchChem Technical Support Team. Date: January 2026

<-3> ## Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using a Methyl 5-amino-1H-indole-3-carboxylate Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indole Scaffold in Kinase Inhibition

The indole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to form key hydrogen bonds make it an ideal framework for designing inhibitors that target the ATP-binding site of kinases.[2] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][3][4] Consequently, the development of small-molecule kinase inhibitors has become a major focus of modern drug discovery.[2]

Among the various indole-based starting materials, this compound stands out as a particularly versatile scaffold.[5][6][7] This commercially available building block offers three key points for diversification: the N1 nitrogen of the indole ring, the C5 amino group, and the C3 carboxylate. This trifecta of reactive sites allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of potential kinase inhibitors. This guide provides a detailed overview of synthetic strategies, experimental protocols, and biological evaluation methods for developing novel kinase inhibitors based on this promising scaffold.

Core Synthetic Strategies: Building Diversity from the Indole Core

The functionalization of the this compound scaffold can be systematically approached by targeting its three reactive sites. The following sections detail common and effective synthetic transformations.

N1-Alkylation and Arylation

The indole nitrogen can be readily functionalized through various alkylation and arylation reactions. These modifications are crucial for exploring the solvent-exposed region of the kinase ATP-binding site and can significantly impact inhibitor potency and selectivity.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and is well-suited for the N-arylation of indoles.[8][9][10] It offers a broad substrate scope and good functional group tolerance.[8] While many standard protocols for palladium-catalyzed cross-coupling reactions can fail with substrates bearing free NH groups, methods have been developed to address this challenge for unprotected indoles.[11]

  • Ullmann Condensation: A copper-catalyzed reaction that provides an alternative to palladium-based methods for N-arylation.[9] Modern modifications have made this a milder and more versatile option.[9]

  • Chan-Lam Coupling: This copper-catalyzed cross-coupling of boronic acids with N-H bonds is another effective method for N-arylation, often performed under mild conditions.[9]

C5-Amine Functionalization

The C5-amino group is a key handle for introducing substituents that can interact with the hinge region of the kinase, a critical interaction for potent inhibition.

  • Acylation: Reaction with various acyl chlorides or carboxylic acids (using coupling reagents like HATU or EDC) allows for the introduction of a wide range of amide functionalities.

  • Reductive Amination: Condensation with aldehydes or ketones followed by reduction with agents like sodium triacetoxyborohydride (STAB) provides access to N-alkylated derivatives.

  • Suzuki-Miyaura Cross-Coupling: While not a direct functionalization of the amine, the amino group can be converted to a halide (e.g., via a Sandmeyer reaction) to enable palladium-catalyzed cross-coupling with boronic acids.[12][13] This powerful reaction allows for the introduction of diverse aryl and heteroaryl moieties.[12]

C3-Carboxylate Modification

The methyl ester at the C3 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides. This position often points towards the ribose pocket of the ATP binding site.

  • Amide Bond Formation: Following hydrolysis of the methyl ester, standard peptide coupling conditions can be employed to generate a library of amides. This is a common strategy to improve cell permeability and introduce additional interaction points.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key synthetic transformations and a representative in vitro kinase assay.

Protocol 1: N-Arylation of this compound via Buchwald-Hartwig Amination

This protocol details a general procedure for the palladium-catalyzed N-arylation of the indole scaffold.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., RuPhos, XPhos)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the aryl halide (1.2 equiv), the palladium catalyst (0.05 equiv), and the phosphine ligand (0.10 equiv).

  • Seal the vessel with a septum and purge with an inert gas (e.g., argon) for 10 minutes.[8]

  • Add the base (2.0 equiv) to the vessel.[8]

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture at 80-120 °C and monitor its progress by TLC or LC-MS.[8]

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous NH₄Cl solution.[8]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.[8]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[8]

  • Purify the crude product by flash column chromatography on silica gel.[8]

Workflow for Buchwald-Hartwig N-Arylation:

Buchwald_Hartwig_Workflow reagents Assemble Reagents: - Indole - Aryl Halide - Pd Catalyst - Ligand - Base setup Reaction Setup: - Inert Atmosphere - Add Solvent - Heat reagents->setup 1. Combine workup Work-up: - Quench - Extract - Dry setup->workup 2. React purify Purification: - Column Chromatography workup->purify 3. Isolate product N-Arylated Product purify->product 4. Purify

Caption: General experimental workflow for Buchwald-Hartwig amination.

Protocol 2: C5-Amide Formation

This protocol describes the acylation of the 5-amino group.

Materials:

  • This compound

  • Acyl chloride or Carboxylic acid

  • Coupling agent (if using carboxylic acid, e.g., HATU, HOBt, EDC)

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 equiv) in the anhydrous solvent.

  • If using a carboxylic acid, add the carboxylic acid (1.1 equiv), coupling agent (1.2 equiv), and base (2.0 equiv). Stir at room temperature for 15 minutes.

  • If using an acyl chloride, cool the solution to 0 °C and add the acyl chloride (1.1 equiv) dropwise, followed by the base (1.5 equiv).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 3: Suzuki-Miyaura Cross-Coupling at C5 (after conversion to halide)

This protocol outlines the Suzuki-Miyaura coupling of a 5-bromoindole derivative.[12]

Materials:

  • 5-Bromo-indole derivative (starting from this compound via Sandmeyer reaction)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)[12]

  • Ligand (if needed, e.g., SPhos)[12]

  • Base (e.g., K₂CO₃, Cs₂CO₃)[12]

  • Solvent system (e.g., Water:Acetonitrile, Ethanol)[12]

  • Standard laboratory glassware

Procedure:

  • To a reaction vial, add the 5-bromoindole (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (0.005-0.07 equiv), and the base (2.0-3.0 equiv).[12]

  • If using a ligand, add it at this stage.[12]

  • Add the degassed solvent system.

  • Seal the vial and heat the reaction mixture (e.g., 37-100 °C or microwave irradiation) with stirring for the required time (30 minutes to 18 hours).[12]

  • Monitor the reaction progress by TLC or LC-MS.[12]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.[12]

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.[13]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[13]

  • Purify the crude product by flash column chromatography on silica gel.[12][13]

Catalytic Cycle for Suzuki-Miyaura Coupling:

Suzuki_Cycle Pd(0) Pd(0)Ln R-Pd(II)-X R-Pd(II)-X Ln Pd(0)->R-Pd(II)-X Oxidative Addition Oxidative\nAddition Oxidative Addition R-X R-X R-X->Oxidative\nAddition R-Pd(II)-R' R-Pd(II)-R' Ln R-Pd(II)-X->R-Pd(II)-R' Transmetalation Transmetalation Transmetalation R'-B(OH)2 R'-B(OH)2 R'-B(OH)2->Transmetalation Base Base Base->Transmetalation R-Pd(II)-R'->Pd(0) Reductive Elimination Reductive\nElimination Reductive Elimination R-R' R-R' Reductive\nElimination->R-R'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 4: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.[14][15][16][17] This can be adapted for various detection methods, including radioactive and non-radioactive formats.[18]

Materials:

  • Purified recombinant kinase

  • Kinase substrate (e.g., a specific peptide or protein)

  • ATP (and [γ-³²P]ATP for radioactive assays)

  • Kinase buffer (containing MgCl₂)

  • Synthesized inhibitor compounds dissolved in DMSO

  • 96-well plates

  • Detection reagents (e.g., phosphospecific antibody, scintillation fluid)

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 96-well plate, add the kinase buffer, the kinase, and the inhibitor solution (or DMSO for control). Incubate for a short period to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.[14] For radioactive assays, this will include [γ-³²P]ATP.[18]

  • Allow the reaction to proceed for a defined time at a specific temperature (e.g., 30 °C).

  • Terminate the reaction by adding a stop solution (e.g., EDTA, SDS-PAGE loading buffer).[14]

  • Detect the amount of phosphorylated substrate. For radioactive assays, this can be done by separating the phosphorylated substrate from the unreacted [γ-³²P]ATP using methods like filter binding or gel electrophoresis, followed by quantification with a scintillation counter or phosphorimager.[18] For non-radioactive assays, methods like ELISA with a phosphospecific antibody can be used.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Workflow for In Vitro Kinase Assay:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_inhibitor Prepare Inhibitor Dilutions add_reagents Add Kinase and Inhibitor to Plate prep_inhibitor->add_reagents prep_reagents Prepare Kinase, Substrate, ATP Mix initiate Initiate Reaction with ATP/Substrate prep_reagents->initiate add_reagents->initiate incubate Incubate initiate->incubate terminate Terminate Reaction incubate->terminate detect Detect Phosphorylation terminate->detect calculate Calculate % Inhibition detect->calculate ic50 Determine IC50 calculate->ic50

Caption: General workflow for an in vitro kinase assay.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the this compound scaffold allows for the elucidation of SAR, guiding the design of more potent and selective inhibitors. The table below summarizes hypothetical SAR data for a generic kinase target.

PositionSubstitutionKinase Inhibition (IC₅₀)Notes
N1 H5 µMParent compound.
Methyl2 µMSmall alkyl groups are tolerated.
Phenyl500 nMAromatic substitution is beneficial, likely interacting with a hydrophobic pocket.
4-Fluorophenyl200 nMElectron-withdrawing groups on the phenyl ring enhance potency.
C5 -NH₂5 µMUnsubstituted amine.
-NH-Acetyl1 µMSimple amides improve activity.
-NH-Benzoyl300 nMAromatic amides can form key interactions.
-NH-(Pyridin-4-yl)100 nMHeteroaromatic rings can act as hydrogen bond acceptors with the kinase hinge region.
C3 -COOCH₃5 µMMethyl ester.
-COOH>10 µMFree carboxylic acid is generally not favorable due to charge.
-CONH-CH₃2 µMSmall amides are well-tolerated.
-CONH-Cyclopropyl800 nMLipophilic groups that can access the ribose pocket improve potency.

Conclusion

The this compound scaffold is a highly valuable starting point for the synthesis of novel kinase inhibitors. Its three points of diversification allow for a comprehensive exploration of the chemical space around the kinase ATP-binding site. By employing robust synthetic methodologies such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling, in conjunction with systematic SAR analysis and in vitro biological evaluation, researchers can efficiently develop potent and selective kinase inhibitors for further investigation as potential therapeutic agents.

References

Application Note: Strategic Derivatization of Methyl 5-amino-1H-indole-3-carboxylate for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2] Its structural resemblance to key biological molecules allows indole derivatives to bind reversibly to a wide array of enzymes and receptors.[3] This application note provides a comprehensive guide for the strategic derivatization of Methyl 5-amino-1H-indole-3-carboxylate, a versatile starting material, to generate a chemically diverse library of novel compounds. We present detailed, field-tested protocols for N-acylation, N-sulfonylation, and reductive amination. Furthermore, we outline robust high-throughput screening (HTS) protocols, including a cellular cytotoxicity assay and a biochemical kinase inhibition assay, to identify and validate biologically active "hits" from the synthesized library. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold for therapeutic discovery.

Introduction: The Strategic Value of the 5-Aminoindole Scaffold

This compound is an ideal starting point for library synthesis due to its distinct reactive handles. The primary aromatic amine at the C-5 position serves as a highly versatile nucleophilic center for a variety of transformations. The ester at C-3 and the indole N-H offer further opportunities for modification, though the C-5 amine is generally the most reactive site under the conditions described herein. By systematically modifying this position, researchers can rapidly explore the chemical space around the indole core to probe structure-activity relationships (SAR) and identify novel pharmacophores.

The workflow described follows a logical progression from chemical synthesis to biological evaluation, providing a self-contained guide for a preliminary drug discovery campaign.

G cluster_0 Part I: Chemical Synthesis cluster_1 Part II: Biological Screening Start Methyl 5-amino-1H- indole-3-carboxylate Deriv Derivatization Reactions (Acylation, Sulfonylation, etc.) Start->Deriv Reagents Library Diverse Compound Library Deriv->Library Purification & Characterization HTS High-Throughput Screening (HTS) Library->HTS Compound Plating Assays Primary Assays (e.g., Cytotoxicity, Kinase) HTS->Assays Hits Initial 'Hit' Compounds Assays->Hits Data Analysis (IC50) SAR Lead Optimization Hits->SAR Structure-Activity Relationship (SAR)

Caption: Overall workflow from starting material to hit identification.

PART I: SYNTHETIC DERIVATIZATION PROTOCOLS

Core Principle: The following protocols focus on modifying the C-5 amino group. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The stability of 5-aminoindole derivatives can be limited, and some may be sensitive to air oxidation; therefore, storage under an inert atmosphere (N₂ or Ar) is recommended.[4]

Protocol 1: N-Acylation via Acid Chlorides

Rationale: Amide bond formation is one of the most robust and common reactions in medicinal chemistry. Using commercially available acid chlorides provides a rapid method to introduce a vast array of functionalities. A mild base like pyridine is used to neutralize the HCl byproduct without deprotonating the less acidic indole N-H, thus ensuring high chemoselectivity for the C-5 amino group.[5]

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Base Addition: Add pyridine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure N-acylated indole.[6]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G cluster_0 Reaction Indole Methyl 5-amino- 1H-indole-3-carboxylate Intermediate Acylation Reaction Indole->Intermediate AcylCl R-COCl (Acyl Chloride) AcylCl->Intermediate Pyridine Pyridine (Base) Pyridine->Intermediate HCl scavenger Product N-Acylated Indole Derivative Intermediate->Product G cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase Enzyme ADP ADP Kinase->ADP Substrate Substrate Substrate->ADP ATP ATP ATP->ADP Phosphorylation PhosphoSubstrate Phosphorylated Substrate ADP->PhosphoSubstrate RemainingATP Remaining ATP Light Luminescence (Light Signal) RemainingATP->Light DetectionReagent Detection Reagent (Luciferase/Luciferin) DetectionReagent->Light Inhibitor Indole Derivative (Inhibitor) Inhibitor->ATP Blocks ATP Binding Site

References

Application Note & Protocols: Profiling the Anticancerdrug Activity of Methyl 5-amino-1H-indole-3-carboxylate Derivatives Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Novel Indole Derivatives

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities.[1][2][3] Its derivatives have been extensively investigated for their potential as anticancer agents, demonstrating a variety of mechanisms to thwart tumor growth and survival.[1][4][5] These mechanisms often include the induction of programmed cell death (apoptosis), cell cycle arrest, and inhibition of key signaling pathways essential for cancer progression.[2][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a suite of cell-based assays to systematically evaluate the anticancer potential of a specific class of compounds: Methyl 5-amino-1H-indole-3-carboxylate derivatives.

This guide moves beyond a simple recitation of protocols. It is designed to provide a strategic workflow, from initial cytotoxicity screening to more in-depth mechanistic studies, enabling a thorough characterization of your lead compounds. We will delve into the causality behind experimental choices, ensuring that each step provides meaningful data to build a comprehensive biological profile of the derivatives.

Strategic Workflow for Anticancer Activity Assessment

A logical and tiered approach is crucial for efficiently screening and characterizing novel anticancer compounds. We propose a workflow that progresses from broad cytotoxicity evaluation to specific mechanistic investigations. This strategy ensures that resources are focused on the most promising candidates.

Anticancer_Assay_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Functional Characterization A Select Cancer Cell Lines B Cytotoxicity Assays (MTT or SRB) A->B Initial Evaluation C Apoptosis Assay (Annexin V/PI Staining) B->C Determine Mode of Cell Death D Cell Cycle Analysis (Propidium Iodide Staining) B->D Assess Impact on Proliferation E Cell Migration Assay (Wound Healing/Scratch Assay) B->E Evaluate Anti-Metastatic Potential F Cell Invasion Assay (Transwell Assay) E->F Confirm Invasive Inhibition

Caption: A tiered workflow for evaluating the anticancer properties of novel compounds.

Part 1: Primary Screening - Assessing General Cytotoxicity

The initial step is to determine the concentration-dependent cytotoxic effects of the this compound derivatives on various cancer cell lines. This is typically achieved using robust and high-throughput colorimetric assays that measure cell viability.

Sulforhodamine B (SRB) Assay

The SRB assay is a reliable method that measures cell density based on the measurement of cellular protein content.[6] It is less susceptible to interference from metabolic inhibitors than tetrazolium-based assays.

Principle: The bright pink aminoxanthene dye, Sulforhodamine B, binds stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, which reflects the cell number.[6][7]

Materials:

  • Adherent cancer cell line(s) of interest

  • Complete cell culture medium

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • 96-well flat-bottom sterile culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add 100 µL of the diluted compounds to the respective wells. Include untreated cells (vehicle control) and a known cytotoxic agent (positive control). Ensure the final solvent concentration is non-toxic (typically <0.5% DMSO).[7]

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add 50-100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[9]

  • Washing: Carefully remove the TCA solution and wash the plates at least three times with 1% acetic acid to remove excess dye.[9] Allow the plates to air dry completely.

  • Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[9]

  • Destaining: Wash the plates again with 1% acetic acid to remove unbound dye.[9]

  • Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[9]

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.[9]

MTT Assay

The MTT assay is another widely used method to assess cell viability by measuring the metabolic activity of cells.[10]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[11] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 as described in the SRB protocol.

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[11][12]

  • Formazan Solubilization: Carefully aspirate the medium and add 100-200 µL of a solubilization solution (e.g., DMSO) to each well.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.[11]

Data Presentation and Analysis

The results from the primary screening should be used to calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[7]

Table 1: Example Cytotoxicity Data for a this compound Derivative

Cell LineAssayIncubation Time (h)IC50 (µM)
MCF-7 (Breast)SRB4815.2
A549 (Lung)SRB4822.5
HCT116 (Colon)MTT7218.9
PC-3 (Prostate)MTT7235.1

Part 2: Mechanistic Investigation

Once the cytotoxic potential of the derivatives is established, the next crucial step is to elucidate the mechanism of cell death. Indole derivatives are known to induce apoptosis and cause cell cycle arrest.[1][4]

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a standard method for detecting apoptosis.[13]

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it intercalates with DNA.[13][14] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[14][15]

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[14]

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.[13]

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[13][14]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[14]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]

  • Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[13][14]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[13][14]

  • Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry.[14]

Apoptosis_Pathway cluster_0 Apoptosis Induction A Indole Derivative B Mitochondrial Stress A->B Triggers C Caspase Activation B->C Leads to D Apoptotic Body Formation C->D Results in

Caption: A simplified schematic of apoptosis induction.

Cell Cycle Analysis by Propidium Iodide Staining

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content). Treatment with an anticancer agent can cause cells to accumulate in a specific phase, indicating cell cycle arrest.

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • PBS

  • PI staining solution (e.g., 50 µg/mL PI in PBS)[16]

  • RNase A solution (e.g., 100 µg/mL in PBS)[16]

  • Flow cytometer

Procedure:

  • Cell Preparation and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells.[16][17] Incubate for at least 30 minutes on ice or at -20°C for longer storage.[16][17]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.[16]

  • RNase Treatment: Resuspend the cell pellet in RNase A solution to degrade RNA, which can also be stained by PI.[16][17]

  • PI Staining: Add PI staining solution and incubate for 5-10 minutes at room temperature.[16]

  • Analysis: Analyze the samples by flow cytometry, collecting data on at least 10,000 single cells.[16]

Part 3: Functional Characterization - Assessing Anti-Metastatic Potential

A critical aspect of anticancer drug discovery is evaluating a compound's ability to inhibit cell migration and invasion, key processes in metastasis.

Wound Healing (Scratch) Assay

This is a simple and widely used method to study collective cell migration in vitro.[18][19][20]

Principle: A "wound" or "scratch" is created in a confluent monolayer of cells. The rate at which the cells migrate to close this gap is monitored over time.[19] A decrease in the rate of wound closure in treated cells compared to control cells indicates an inhibitory effect on cell migration.

Materials:

  • Cancer cell line

  • 24-well tissue culture plate

  • Sterile 1 mL or 200 µL pipette tip

  • Complete cell culture medium

  • Test compound

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate to form a confluent monolayer (typically within 24 hours).[18]

  • Scratch Creation: Using a sterile pipette tip, create a straight scratch across the center of the monolayer.[18][19]

  • Washing: Gently wash the wells twice with medium to remove detached cells.[18]

  • Treatment: Add fresh medium containing the test compound at a non-toxic concentration (determined from the cytotoxicity assays).

  • Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope.

  • Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Transwell Invasion Assay

This assay assesses the ability of cancer cells to invade through an extracellular matrix (ECM) barrier.[21][22][23]

Principle: The assay uses a two-chamber system (a Transwell insert) separated by a porous membrane. For an invasion assay, the membrane is coated with a layer of ECM proteins, such as Matrigel.[23] Cells are seeded in the upper chamber in serum-free medium, and the lower chamber contains a chemoattractant (e.g., medium with 10% FBS).[24] Invasive cells will degrade the ECM, migrate through the pores, and adhere to the bottom of the membrane.[21]

Materials:

  • Transwell inserts (e.g., 8 µm pore size)

  • Matrigel (or other ECM)

  • Cancer cell line

  • Serum-free medium and medium with chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Fixation solution (e.g., 70% ethanol or methanol)[24]

  • Staining solution (e.g., 0.1% Crystal Violet)[24]

Procedure:

  • Insert Preparation: Coat the upper surface of the Transwell inserts with diluted Matrigel and incubate to allow it to solidify.[24]

  • Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed a specific number of cells (e.g., 2.5 - 5 x 10^4) into the upper chamber of the coated inserts.[24]

  • Chemoattractant Addition: Add medium containing a chemoattractant to the lower chamber.[24]

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.[24]

  • Removal of Non-Invaded Cells: Carefully remove the non-invaded cells from the upper surface of the insert using a cotton swab.[24]

  • Fixation and Staining: Fix the invaded cells on the lower surface of the insert with a fixation solution, then stain with Crystal Violet.[24]

  • Quantification: Wash the inserts to remove excess stain, allow them to dry, and count the stained cells under a microscope.

Conclusion and Future Directions

The suite of cell-based assays detailed in this application note provides a robust framework for the initial characterization of the anticancer activity of this compound derivatives. By systematically progressing from broad cytotoxicity screening to specific mechanistic and functional assays, researchers can build a comprehensive profile of their compounds of interest. Positive results from these in vitro studies would warrant further investigation into the specific molecular targets and signaling pathways affected by these derivatives and would provide a strong rationale for advancing the most promising candidates to more complex preclinical models.

References

Application Notes and Protocols for Enzyme Inhibition Assays of Indole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Indole-Based Enzyme Inhibitors

The indole nucleus represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the amino acid tryptophan allows it to interact with a wide array of biological targets, while its chemical tractability permits extensive modification to fine-tune potency and selectivity.[1] Consequently, indole derivatives have emerged as potent inhibitors of diverse enzyme classes, including kinases, metabolic enzymes, and those involved in immune regulation and epigenetic modifications.[1] These compounds are at the forefront of therapeutic development for a range of diseases, from oncology to neurodegenerative and inflammatory disorders.[1][2]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth protocols and field-proven insights for the successful execution of enzyme inhibition assays tailored to indole-based compounds.

Core Principles of Enzyme Inhibition Assays

An enzyme inhibition assay is a fundamental biochemical technique used to assess the ability of a compound to reduce or block the activity of a specific enzyme.[3] The core principle involves comparing the rate of an enzymatic reaction in the absence and presence of the potential inhibitor.[3] This allows for the quantification of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[4][5][6]

The general workflow of an enzyme inhibition assay involves several key steps: preparation of reagents, pre-incubation of the enzyme with the inhibitor, initiation of the reaction by adding the substrate, monitoring the reaction progress, and subsequent data analysis to determine inhibitory potency.[1][3]

Unique Considerations for Indole-Based Compounds

While the fundamental principles of enzyme inhibition assays are universal, the unique physicochemical properties of indole-based compounds necessitate specific considerations to ensure data integrity and avoid common pitfalls.

  • Solubility: Many indole derivatives exhibit poor aqueous solubility, which can lead to compound precipitation in assay buffers, resulting in inaccurate concentration determinations and unreliable results.[7] It is crucial to assess the solubility of each compound under the specific assay conditions and consider the use of co-solvents like DMSO, though care must be taken to ensure the final solvent concentration does not interfere with enzyme activity.[7][8]

  • Assay Interference: The aromatic nature of the indole scaffold can sometimes lead to interference with certain detection methods. For instance, some indole compounds may exhibit intrinsic fluorescence or quench the fluorescence of a reporter molecule, leading to false-positive or false-negative results in fluorescence-based assays.[9][10] It is imperative to run appropriate controls to identify and mitigate such interferences.

  • Mechanism of Action: Indole-based inhibitors can exhibit various modes of inhibition, including competitive, non-competitive, and uncompetitive mechanisms.[2][11] Understanding the mechanism of action is crucial for lead optimization and can be elucidated through kinetic studies by varying the concentrations of both the substrate and the inhibitor.[12]

Experimental Workflow for Screening and Characterization

A robust experimental plan for evaluating indole-based enzyme inhibitors typically follows a tiered approach, starting with primary screening to identify active compounds, followed by secondary assays to confirm activity and determine potency, and culminating in mechanistic studies to understand how the inhibitors interact with their target enzyme.

Caption: General workflow for screening and characterization of indole-based enzyme inhibitors.

Detailed Protocols

Herein, we provide detailed, step-by-step protocols for common enzyme inhibition assays. These should be adapted based on the specific enzyme, substrate, and available instrumentation.

Protocol 1: General Absorbance-Based Enzyme Inhibition Assay

This protocol is suitable for enzymes that catalyze a reaction resulting in a change in absorbance.

1. Materials and Reagents:

  • Purified target enzyme

  • Substrate (producing a chromogenic product)

  • Indole-based inhibitor compound

  • Assay Buffer (optimized for the target enzyme's pH and ionic strength)

  • Co-factors (if required, e.g., NAD+/NADH)[1]

  • 96-well clear microplates

  • Microplate reader capable of absorbance measurements[1]

2. Step-by-Step Procedure:

  • Prepare Solutions:

    • Dissolve the indole-based inhibitor in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Prepare a serial dilution of the inhibitor stock solution in the assay buffer to achieve a range of desired concentrations.

    • Prepare working solutions of the enzyme and substrate in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Inhibitor solution at various concentrations (include a vehicle control with no inhibitor).

      • Enzyme solution.

    • The final volume in each well should be consistent.

  • Pre-incubation:

    • Mix the contents of the wells and pre-incubate the plate for a defined period (e.g., 15-30 minutes) at the enzyme's optimal temperature to allow the inhibitor to bind to the enzyme.[1]

  • Initiate Reaction:

    • Start the enzymatic reaction by adding the substrate solution to all wells.

  • Monitor Reaction:

    • Immediately place the microplate in the reader and measure the absorbance at the appropriate wavelength over a set period. The rate of change in absorbance corresponds to the reaction velocity.[1]

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.[4]

Protocol 2: Fluorescence-Based Enzyme Inhibition Assay

This protocol is advantageous for its high sensitivity and is suitable for enzymes where a fluorogenic substrate is available.[13][14][15]

1. Materials and Reagents:

  • Purified target enzyme

  • Fluorogenic substrate

  • Indole-based inhibitor compound

  • Assay Buffer

  • 96-well black microplates (to minimize light scatter)

  • Fluorescence microplate reader[1]

2. Step-by-Step Procedure:

  • Prepare Solutions: As described in Protocol 1, ensuring all solutions are protected from light if reagents are light-sensitive.

  • Assay Setup: In a 96-well black plate, add the assay components in the same order as Protocol 1.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor as described previously.

  • Initiate Reaction: Add the fluorogenic substrate to initiate the reaction.

  • Monitor Reaction:

    • Place the plate in a fluorescence reader set to the appropriate excitation and emission wavelengths for the fluorophore being used.

    • Measure the increase in fluorescence over time.

  • Data Analysis:

    • Calculate the initial reaction rates from the fluorescence data.

    • Determine the IC50 value as described in Protocol 1.

Data Analysis and Interpretation

The primary output of these assays is the IC50 value, which provides a quantitative measure of an inhibitor's potency.[6]

ParameterDescriptionTypical Value Range
IC50 The concentration of an inhibitor that reduces enzyme activity by 50%.nM to µM
Positive Control A known inhibitor of the enzyme.Should yield an IC50 in the expected range.
Negative Control Vehicle (e.g., DMSO) without inhibitor.Should show 0% inhibition.
Z'-factor A statistical measure of assay quality.> 0.5 indicates a robust assay.

To determine the IC50, the percentage of inhibition is calculated for each inhibitor concentration using the following formula:

% Inhibition = [1 - (Velocity with inhibitor / Velocity without inhibitor)] x 100

The calculated percentages are then plotted against the logarithm of the inhibitor concentration, and the data are fitted to a sigmoidal dose-response curve to derive the IC50 value.[4]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High variability between replicates Pipetting errors; Incomplete mixing; Compound precipitation.Use calibrated pipettes; Ensure thorough mixing; Check compound solubility.[7]
No inhibition observed Inhibitor is inactive; Incorrect assay conditions; Enzyme is inactive.Test a known inhibitor (positive control); Optimize assay buffer and temperature; Verify enzyme activity.
Steep or unusual dose-response curve Compound aggregation; Assay interference.Visually inspect wells for precipitation; Run counter-screens to check for autofluorescence or fluorescence quenching.[10]
Low Z'-factor High data variability; Small assay window.Optimize reagent concentrations; Ensure consistent timing and temperature.

Advanced Characterization: Mechanism of Action Studies

Once potent indole-based inhibitors have been identified, it is crucial to determine their mechanism of action (MOA). This provides deeper insights into how the inhibitor interacts with the enzyme and is essential for structure-activity relationship (SAR) studies and lead optimization.[12]

The MOA can be determined by performing kinetic experiments where the reaction velocity is measured at various concentrations of both the substrate and the inhibitor. The data are then plotted using methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).

References

Application Note: Accelerated Synthesis of Methyl 5-amino-1H-indole-3-carboxylate Derivatives via Microwave-Assisted Leimgruber-Batcho Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a preeminent heterocyclic scaffold, recognized as a "privileged structure" in medicinal chemistry due to its presence in a vast array of natural products and pharmaceuticals with diverse biological activities.[1][2] Specifically, derivatives of Methyl 5-amino-1H-indole-3-carboxylate serve as crucial building blocks for synthesizing targeted therapeutics, including agents with potential anticancer activity.[3] Traditional synthetic routes to the indole core, such as the classical Fischer, Bischler-Möhlau, or Leimgruber-Batcho syntheses, are often hampered by long reaction times, harsh conditions, and moderate yields.[1][4]

The adoption of Microwave-Assisted Organic Synthesis (MAOS) has marked a paradigm shift in synthetic chemistry, offering a potent solution to these challenges.[5] Microwave irradiation accelerates chemical reactions through direct dielectric heating, a mechanism that efficiently couples microwave energy with polar molecules in the reaction mixture.[6] This results in rapid, uniform heating and leads to dramatic reductions in reaction times (often from hours to minutes), improved yields, and cleaner reaction profiles.[7][8] By aligning with the principles of green chemistry through reduced energy consumption and potential for solvent-free reactions, MAOS is an indispensable tool for modern drug discovery.[9][10]

This guide provides a detailed protocol for the microwave-assisted synthesis of this compound, leveraging a modified Leimgruber-Batcho approach for rapid and efficient production.

Scientific Rationale: The Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a robust and versatile two-step method for preparing indoles from o-nitrotoluene precursors. This pathway is particularly advantageous for synthesizing 5-aminoindoles, as the nitro group at the required position can be readily reduced in the final cyclization step.

  • Step 1: Enamine Formation: The synthesis begins with the condensation of an o-nitrotoluene derivative (in this case, methyl 4-methyl-3-nitrobenzoate) with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA). This reaction forms a β-nitroenamine intermediate.

  • Step 2: Reductive Cyclization: The intermediate enamine is then subjected to reductive conditions. The nitro group is reduced to an amine, which spontaneously attacks the enamine double bond, followed by the elimination of dimethylamine to yield the final indole ring system.

Why Microwave Assistance?

The initial enamine formation traditionally requires prolonged heating at high temperatures. Microwave irradiation dramatically accelerates this step by efficiently heating the polar reactants and solvent, overcoming the activation energy barrier much faster than conventional heating. This leads to a quantitative conversion in a fraction of the time, minimizing the formation of thermal degradation byproducts.[11]

G Start Starting Material (Methyl 4-methyl-3-nitrobenzoate) Reagents1 DMFDMA + Pyrrolidine (Microwave Irradiation) Start->Reagents1 Step1 Step 1: Enamine Formation Reagents1->Step1 Intermediate Intermediate (β-(Dimethylamino)-2-nitro-p-styrenecarboxylate) Step1->Intermediate Reagents2 Reductive Cyclization (Pd/C, H₂) Intermediate->Reagents2 Step2 Step 2: Reductive Cyclization Reagents2->Step2 Product Final Product (this compound) Step2->Product

Caption: Overall workflow for the microwave-assisted Leimgruber-Batcho synthesis.

Comparative Reaction Parameters

The following table summarizes the significant advantages of employing microwave assistance for the critical enamine formation step compared to conventional thermal heating methods.

Parameter Microwave-Assisted Method Conventional Heating Method Reference
Reaction Time 10 - 30 minutes4 - 22 hours
Temperature 150 - 180 °C110 - 160 °C
Solvent DMF / PyrrolidineDMF
Yield >95% (Quantitative Conversion)~97% (but requires much longer time)
Energy Efficiency High (Rapid, direct heating)Low (Slow, indirect heating)[5][7]
Process Control Excellent (Precise T/P monitoring)Moderate[6]

Detailed Experimental Protocols

Materials & Equipment:

  • Methyl 4-methyl-3-nitrobenzoate

  • N,N-Dimethylformamide dimethyl acetal (DMFDMA)

  • Pyrrolidine

  • Dimethylformamide (DMF), anhydrous

  • Palladium on Carbon (Pd/C, 10 wt. %)

  • Ethyl Acetate (EtOAc)

  • Methanol (MeOH)

  • Monowave Microwave Reactor (or equivalent)

  • Hydrogenation apparatus

  • Standard laboratory glassware and purification equipment (rotary evaporator, column chromatography)

Protocol 1: Microwave-Assisted Synthesis of Methyl 2-(2-nitro-4-(methoxycarbonyl)phenyl)vinyl)dimethylamine (Enamine Intermediate)

This protocol outlines the rapid formation of the key enamine intermediate using focused microwave heating.

Rationale: The addition of a secondary amine like pyrrolidine can catalyze the reaction, further reducing reaction times and temperatures compared to using DMFDMA alone. Microwave irradiation ensures that the high temperature required is reached in seconds and maintained uniformly.

Procedure:

  • Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add methyl 4-methyl-3-nitrobenzoate (1.0 mmol, 209 mg).

  • Solvent and Reagent Addition: Add anhydrous DMF (3 mL), followed by N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.5 mmol, 179 mg), and pyrrolidine (0.2 mmol, 14 mg).

  • Microwave Irradiation: Seal the vial securely and place it in the microwave reactor. Irradiate the mixture with stirring at 150°C for 20 minutes . Monitor the internal temperature and pressure throughout the process.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. The dark red reaction mixture can be concentrated under reduced pressure to remove the solvent. The resulting crude enamine is typically of sufficient purity (>95%) for the next step and can be used without further purification.

G Start o-Nitrotoluene Derivative Enamine Enamine Intermediate Start->Enamine + DMFDMA DMFDMA DMFDMA->Enamine NitroReduction Nitro Reduction (H₂/Pd/C) Enamine->NitroReduction Step 1 Cyclization Intramolecular Nucleophilic Attack NitroReduction->Cyclization Step 2 Elimination Elimination of Dimethylamine Cyclization->Elimination Product Indole Product Elimination->Product

Caption: Simplified mechanism of the Leimgruber-Batcho indole synthesis.
Protocol 2: Reductive Cyclization to this compound

This protocol describes the conversion of the enamine intermediate into the final indole product via catalytic hydrogenation.

Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for reducing the nitro group to an amine. This reduction triggers a spontaneous intramolecular cyclization, followed by elimination, to form the aromatic indole ring.

Procedure:

  • Reaction Setup: Dissolve the crude enamine intermediate from Protocol 1 (approx. 1.0 mmol) in a mixture of Ethyl Acetate (20 mL) and Methanol (5 mL) in a suitable hydrogenation vessel.

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel, purge it with hydrogen gas (H₂), and then maintain a positive pressure of H₂ (e.g., balloon pressure or 50 psi) at room temperature with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours).

  • Work-up and Purification:

    • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional Ethyl Acetate.

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the resulting residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a pure solid.

Product Validation and Troubleshooting

  • Validation: The identity and purity of the final product should be confirmed using standard analytical techniques. Expected characterization would include:

    • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula (C₁₀H₁₀N₂O₂).[12]

  • Troubleshooting:

    • Incomplete Enamine Formation: If the first step is incomplete, increase the microwave irradiation time or temperature slightly. Ensure all reagents are anhydrous.

    • Low Yield in Cyclization: Ensure the hydrogenation catalyst is active. If the reaction stalls, the catalyst may need to be replaced. Incomplete reduction can also be an issue; ensure adequate hydrogen pressure and stirring.

    • Side Products: Over-reduction or other side reactions during hydrogenation can occur. Careful monitoring by TLC is crucial to stop the reaction upon completion. Purification by column chromatography is essential to remove any impurities.

Conclusion

The microwave-assisted Leimgruber-Batcho synthesis provides a highly efficient, rapid, and robust method for producing this compound. By drastically reducing the reaction time for the critical enamine formation step from many hours to mere minutes, this approach accelerates the synthetic workflow, increases throughput, and aligns with the principles of green chemistry. This protocol offers a reliable and scalable solution for researchers in medicinal chemistry and drug development, facilitating the rapid generation of key indole intermediates for downstream applications.

References

Troubleshooting & Optimization

Purification of Methyl 5-amino-1H-indole-3-carboxylate by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 5-amino-1H-indole-3-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the isolation of this valuable indole intermediate. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address specific experimental issues.

Introduction: The Challenge of Purifying an Aminoindole

This compound is a bifunctional molecule containing a basic primary amine and an electron-rich indole ring system. This combination presents a unique purification challenge. The primary amine (-NH₂) group is prone to strong, often irreversible, interactions with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This interaction is the primary cause of common issues such as poor recovery, significant peak tailing, and even on-column degradation. Furthermore, the amino group can be susceptible to oxidation, leading to colored impurities.

This guide will equip you with the necessary strategies to mitigate these issues, ensuring a successful and high-purity isolation of your target compound.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial questions regarding the setup of the purification.

Q1: What is the best stationary phase for purifying this compound?

For routine purifications, standard silica gel (SiO₂) is acceptable and cost-effective, provided the mobile phase is modified. The key is to neutralize the acidic character of the silica. For particularly challenging separations or acid-sensitive downstream applications, neutral or basic alumina can be a better choice, although it may alter the elution order of impurities.[1] An amino-functionalized silica column is also an excellent, albeit more expensive, alternative that provides a less acidic environment.[2]

Q2: What is a good starting solvent system for TLC analysis?

A good starting point is a mixture of a non-polar and a polar solvent. Begin with 50% Ethyl Acetate in Hexanes . Based on the resulting Rf value, you can adjust the polarity. Due to the compound's basicity, you will likely observe streaking or "tailing." To resolve this, add a small amount (0.5-1%) of a basic modifier like triethylamine (NEt₃) or ammonium hydroxide (NH₄OH) to the mobile phase.[3][4][5] This is critical for obtaining sharp, reliable spots.

Q3: My compound appears as a long streak instead of a spot on the TLC plate. What's wrong?

This is the classic sign of a strong interaction between your basic amine and the acidic silica gel.[4][5] To fix this, prepare a new TLC developing chamber with your chosen solvent system (e.g., 50:50 Hexanes:EtOAc) and add 1% triethylamine . Rerun the TLC; you should see a much more compact spot. This confirms that a basic modifier is essential for your column.

Q4: Is the compound UV active? How can I visualize it on TLC?

Yes, the indole ring system is strongly chromophoric. You can easily visualize the compound on a TLC plate with a fluorescent indicator (F₂₅₄) under a UV lamp at 254 nm, where it will appear as a dark spot. For staining, a p-anisaldehyde or ninhydrin stain can also be effective, with ninhydrin being specific for the primary amine.

In-Depth Troubleshooting Guide

This section addresses specific problems you might encounter during the column chromatography run and provides step-by-step solutions.

Problem 1: My compound is stuck at the origin (Rf = 0) even with highly polar solvents.

Cause: This typically happens for one of two reasons: either the mobile phase is not polar enough, or your basic compound has strongly adsorbed to the acidic silica at the point of loading, preventing it from moving.

Solution Workflow:

  • Confirm Polarity: First, ensure you have tried a sufficiently polar solvent system on a TLC plate. A system like 10% Methanol in Dichloromethane (DCM) is very polar. If the compound still doesn't move, the issue is likely adsorption.[6]

  • Introduce a Basic Modifier: The most effective solution is to counteract the silica's acidity.

    • Prepare a Modified Eluent: Add 0.5% to 1% triethylamine (NEt₃) or concentrated ammonium hydroxide to your chosen eluent mixture.[2][3] For example: 94.5% DCM, 5% MeOH, 0.5% NH₄OH.

    • Test on TLC: Run a TLC with this new, base-modified eluent. You should see a significant increase in the Rf value and a much-improved spot shape.

  • Consider an Alternative Stationary Phase: If the issue persists even with a basic modifier, your compound may be exceptionally basic or sensitive. Consider repacking the column with neutral alumina or using a pre-packed amino-functionalized column.[1][2]

Problem 2: My compound runs with the solvent front (Rf ≈ 1) and doesn't separate from non-polar impurities.

Cause: The mobile phase is too polar, causing all components, including your target compound, to elute too quickly without sufficient interaction with the stationary phase.

Solution Workflow:

  • Systematically Decrease Polarity: Prepare several TLC chambers with eluents of decreasing polarity. If you started with 50% EtOAc/Hexanes, test 30%, 20%, and 10% EtOAc/Hexanes. Remember to include your basic modifier (e.g., 1% NEt₃) in each test system.

  • Aim for the "Sweet Spot": The ideal eluent system will place your target compound at an Rf value between 0.2 and 0.4 . This range typically provides the best separation resolution on a column.[6]

  • Data-Driven Solvent Selection:

Solvent System (with 1% NEt₃)Rf of Target CompoundObservationAction
70% EtOAc / 30% Hexanes0.95Too high, poor separation.Decrease polarity.
50% EtOAc / 40% Hexanes0.70Still too high.Decrease polarity further.
30% EtOAc / 70% Hexanes 0.35 Optimal. Use this for the column.
10% EtOAc / 90% Hexanes0.10Too low, long run time.Increase polarity.

Problem 3: The separation is poor, and my collected fractions are all cross-contaminated.

Cause: This can result from several factors including improper column packing, overloading the column with sample, or running the column too quickly.

Solution Workflow:

  • Check Sample Load: A common rule of thumb is to load no more than 1g of crude material for every 25-50g of silica gel (a 1:25 to 1:50 ratio). Overloading leads to broad bands that cannot be resolved.

  • Optimize Loading Technique: For best results, use the "dry loading" method. Dissolve your crude material in a minimal amount of a strong solvent (like DCM or acetone), add a small amount of silica gel (2-3x the mass of your sample), and evaporate the solvent until you have a dry, free-flowing powder.[7] Carefully add this powder to the top of your packed column. This creates a very narrow starting band.

  • Control the Flow Rate: A flow rate that is too fast does not allow for proper equilibration between the mobile and stationary phases, causing peak broadening.[7] The optimal flow rate allows for the separation of individual drops from the column tip. Adjust the stopcock to achieve this rate.

Problem 4: I see new colored (often pink or brown) impurities forming during the purification.

Cause: The 5-amino group on the indole ring is susceptible to air oxidation, which can be catalyzed by the acidic silica gel surface. This leads to the formation of highly colored quinone-imine type impurities.

Solution Workflow:

  • Use Deactivated Silica: Before packing, you can slurry your silica gel in the chosen eluent containing 1% triethylamine and let it sit for an hour. This "deactivates" the most acidic sites.

  • Work Quickly: Do not let the crude material sit on the column for an extended period before eluting. Have all your solvents and fractions collectors ready before loading the sample.

  • Consider an Inert Atmosphere: While not always necessary, running the column under a gentle positive pressure of nitrogen or argon can help minimize oxidation for highly sensitive substrates.

Visualized Workflow and Troubleshooting

The following diagrams illustrate the standard workflow for purification and a decision tree for troubleshooting common problems.

PurificationWorkflow TLC 1. TLC Analysis (e.g., 30% EtOAc/Hex + 1% NEt3) Aim for Rf = 0.2-0.4 Pack 2. Column Packing (Slurry pack in eluent) TLC->Pack Select Eluent Load 3. Sample Loading (Dry loading recommended) Pack->Load Elute 4. Elution & Fraction Collection (Maintain steady flow rate) Load->Elute Analyze 5. Fraction Analysis (TLC of collected fractions) Elute->Analyze Combine 6. Combine & Evaporate (Pool pure fractions) Analyze->Combine Identify Pure Fractions

Caption: Standard workflow for column chromatography purification.

TroubleshootingTree start Problem with Separation? rf_check What is the Rf on TLC? start->rf_check no_move Rf ≈ 0 (Stuck on baseline) rf_check->no_move ≈ 0 too_fast Rf ≈ 1 (Runs with solvent front) rf_check->too_fast ≈ 1 tailing Streaking / Tailing Spot rf_check->tailing 0 < Rf < 1 (but poor shape) increase_pol Solution: Increase eluent polarity (e.g., more EtOAc or add MeOH) no_move->increase_pol decrease_pol Solution: Decrease eluent polarity (e.g., less EtOAc) too_fast->decrease_pol add_base Solution: Add 1% NEt3 or NH4OH to the eluent tailing->add_base

Caption: Decision tree for troubleshooting TLC and eluent selection.

Detailed Protocol: Optimized Column Chromatography

This protocol assumes you have already determined an optimal solvent system (e.g., 30% EtOAc/Hexanes + 1% NEt₃) via TLC, which gives your product an Rf of ~0.3.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (NEt₃)

  • Glass chromatography column with stopcock

  • Sand, Cotton or Glass Wool

  • Collection vessels (test tubes or flasks)

  • TLC plates, chamber, and UV lamp

Methodology:

  • Eluent Preparation: Prepare a sufficient volume of your mobile phase. For a medium-sized column, 1-2 Liters is a good start. For this example: 1400 mL Hexanes, 600 mL EtOAc, and 20 mL NEt₃. Mix thoroughly.

  • Column Packing (Slurry Method):

    • Insert a small plug of cotton or glass wool into the bottom of the column. Add a ~1 cm layer of sand.

    • In a separate beaker, measure the required amount of silica gel (e.g., 50g for 1g of crude material).

    • Add a small amount of the prepared eluent to the silica and swirl to create a smooth, lump-free slurry.

    • With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use a funnel to guide the slurry.

    • Continuously tap the side of the column gently to ensure even packing and dislodge any air bubbles.

    • Once all the silica has settled, add another ~1 cm layer of sand on top to protect the surface.[7]

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading (Dry Method):

    • Dissolve your crude product (e.g., 1g) in a minimal volume of DCM or acetone in a round-bottom flask.

    • Add ~3g of silica gel to the flask and swirl.

    • Gently remove the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully transfer this powder onto the top layer of sand in the column, creating an even layer.

  • Elution and Collection:

    • Carefully add the prepared eluent to the column, filling the space above the packed bed. Use a pipette for the initial additions to avoid disturbing the top layer.

    • Open the stopcock to begin elution, adjusting the flow to a steady drip.

    • Begin collecting fractions immediately. The size of the fractions depends on the column size; 10-20 mL per fraction is typical for this scale.

    • Continuously monitor the solvent level and replenish as needed, never letting the column run dry.

  • Analysis and Pooling:

    • Systematically spot every few fractions on a TLC plate.

    • Develop the TLC plate in your eluent system and visualize under UV light.

    • Identify the fractions containing only your pure product. There will typically be fractions at the beginning containing non-polar impurities and fractions at the end containing polar impurities.

    • Combine all pure fractions into a clean, pre-weighed round-bottom flask.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator. The presence of triethylamine may require slightly more vacuum or a slightly elevated water bath temperature (35-40°C) for complete removal.

    • Place the flask under high vacuum for at least one hour to remove any residual solvent, yielding the purified this compound.

References

Technical Support Center: Synthesis of Methyl 5-amino-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of Methyl 5-amino-1H-indole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis of this important indole derivative. Our goal is to equip you with the scientific understanding and practical knowledge to identify and mitigate common impurities, ensuring the synthesis of high-purity this compound for your research and development needs.

Section 1: Synthetic Overview and Key Challenges

The most prevalent and industrially scalable method for the preparation of this compound is the reduction of its nitro precursor, Methyl 5-nitro-1H-indole-3-carboxylate. This transformation, while conceptually straightforward, is fraught with potential pitfalls that can lead to a range of impurities, impacting yield, purity, and downstream applications.

The primary challenges in this synthesis revolve around:

  • Incomplete Reduction: The multi-step nature of nitro group reduction can lead to the accumulation of partially reduced intermediates.

  • Product Instability: The electron-rich nature of the 5-aminoindole system makes it susceptible to oxidation and degradation.

  • Side Reactions: The presence of multiple functional groups can lead to undesired chemical transformations under the reaction conditions.

This guide will dissect these challenges and provide actionable solutions to overcome them.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most widely employed synthetic route is the reduction of Methyl 5-nitro-1H-indole-3-carboxylate. This is typically achieved through catalytic hydrogenation (e.g., using Pd/C and H₂) or with metal-acid systems (e.g., SnCl₂/HCl).

Q2: My final product has a pink or brownish hue. What is the likely cause?

The discoloration of your this compound is a strong indicator of oxidative degradation. 5-Aminoindoles are known to be sensitive to air and light, leading to the formation of colored oligomeric or polymeric impurities.[1][2] It is crucial to handle the purified product under an inert atmosphere and protect it from light.

Q3: I am observing incomplete conversion of my starting material, Methyl 5-nitro-1H-indole-3-carboxylate. What are the potential reasons?

Incomplete conversion can stem from several factors:

  • Catalyst Inactivation: In catalytic hydrogenation, the catalyst (e.g., Pd/C) may be poisoned by impurities in the starting material or solvents.

  • Insufficient Reducing Agent: When using metal-acid systems like SnCl₂, an inadequate stoichiometric amount will result in incomplete reduction.

  • Poor Solubility: The starting material may not be fully dissolved in the reaction solvent, limiting its contact with the catalyst or reducing agent.

Q4: Besides the starting material, what are the most common process-related impurities I should look for?

Common process-related impurities include:

  • Partially reduced intermediates: Such as the corresponding nitroso and hydroxylamine derivatives.

  • Over-reduction products: In some cases, the indole ring itself can be reduced.

  • Decarboxylated product: Loss of the methyl carboxylate group to form 5-aminoindole, especially under harsh acidic or basic conditions.[3]

Section 3: Impurity Profile and Mechanistic Insights

A thorough understanding of the potential impurities and their mechanisms of formation is critical for developing a robust and well-controlled synthetic process.

Impurity Structure Typical Method of Formation Analytical Detection
Methyl 5-nitro-1H-indole-3-carboxylate (Starting Material) Incomplete reaction.HPLC, TLC, NMR
Methyl 5-hydroxylamino-1H-indole-3-carboxylate Incomplete reduction of the nitro group. This is a common intermediate in the reduction pathway.HPLC-MS, LC-MS
Methyl 5-nitroso-1H-indole-3-carboxylate Incomplete reduction of the nitro group. Another common intermediate.HPLC-MS, LC-MS
Oxidative Degradation Products (Oligomers/Polymers) Complex mixtureAir or light-induced oxidation of the electron-rich 5-aminoindole product.[1][2]HPLC (broad peaks), Colorimetric observation
5-Aminoindole Decarboxylation of the final product, potentially catalyzed by acid or base at elevated temperatures.[3]HPLC, GC-MS
Mechanistic Pathway of Impurity Formation

The reduction of a nitro group to an amine proceeds through several intermediates. The desired reaction pathway involves the complete, six-electron reduction of the nitro group. However, under suboptimal conditions, the reaction can stall at the hydroxylamine or nitroso stage.

A Methyl 5-nitro-1H-indole-3-carboxylate B Methyl 5-nitroso-1H-indole-3-carboxylate A->B +2e-, +2H+ C Methyl 5-hydroxylamino-1H-indole-3-carboxylate B->C +2e-, +2H+ D This compound (Desired Product) C->D +2e-, +2H+ E Oxidative Degradation (Colored Impurities) D->E [O₂], light F Decarboxylation (5-Aminoindole) D->F Heat, acid/base

Caption: Synthetic pathway and common impurity formation.

Section 4: Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction.- Increase reaction time and monitor by TLC/HPLC. - Ensure adequate stoichiometry of the reducing agent. - For catalytic hydrogenation, use a fresh, high-quality catalyst.
Product degradation.- Conduct the reaction under an inert atmosphere (N₂ or Ar). - Work up the reaction promptly upon completion. - Purify the product quickly and store it under inert gas, protected from light.
Discolored Product (Pink/Brown) Oxidation of the 5-aminoindole.[1][2]- Degas solvents before use. - Handle the crude and purified product under an inert atmosphere. - Store the final product in a dark, cold, and inert environment.
Multiple Spots on TLC/HPLC Formation of byproducts.- Optimize reaction temperature; lower temperatures may improve selectivity. - Ensure the purity of starting materials. - For SnCl₂ reductions, ensure acidic conditions are maintained throughout the reaction to prevent the formation of tin oxides/hydroxides that can complicate the reaction.
Incomplete reduction.- Increase the amount of reducing agent or catalyst. - Extend the reaction time.
Difficulty in Product Isolation/Purification Product is unstable on silica gel.- Minimize the time the product is on the silica gel column. - Consider alternative purification methods such as crystallization.
Product is highly polar and streaks on the column.- Use a more polar eluent system. - Add a small amount of a basic modifier like triethylamine to the eluent to suppress tailing.

Section 5: Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

A Dissolve Methyl 5-nitro-1H-indole-3-carboxylate in Solvent (e.g., Methanol, Ethyl Acetate) B Add Pd/C catalyst (5-10 mol%) A->B C Purge vessel with H₂ gas B->C D Stir under H₂ atmosphere (balloon or Parr shaker) at room temperature C->D E Monitor reaction by TLC/HPLC D->E F Filter through Celite to remove catalyst E->F G Concentrate filtrate under reduced pressure F->G H Purify by column chromatography or crystallization G->H

Caption: Workflow for catalytic hydrogenation.

  • Reaction Setup: In a flask suitable for hydrogenation, dissolve Methyl 5-nitro-1H-indole-3-carboxylate (1.0 eq) in a suitable solvent (e.g., methanol or ethyl acetate).

  • Catalyst Addition: Carefully add Palladium on carbon (10% w/w, 5-10 mol%) to the solution under an inert atmosphere.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or place it in a Parr hydrogenator. Stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: HPLC Method for Purity Analysis

This protocol provides a general starting point for the HPLC analysis of this compound and its common impurities. Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

Expected Elution Order: The more polar impurities, such as the hydroxylamine intermediate, will elute earlier, followed by the product, and then the less polar starting material (nitroindole).

Section 6: References

  • Jennings, P., Jones, A. C., Mount, A. R., & Thomson, A. D. (1997). Electrooxidation of 5-substituted indoles. Journal of the Chemical Society, Faraday Transactions, 93(21), 3791-3797.

  • Thomson, A. D., et al. (1997). Electrooxidation of 5-substituted indoles. Journal of the Chemical Society, Faraday Transactions.

  • ResearchGate. (n.d.). Oxidation of indoles to 2-oxindoles.

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (n.d.).

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029737).

  • Methyl 1H-indole-3-carboxylate. (n.d.).

  • PubChem. (n.d.). Methyl indole-3-carboxylate.

  • The Royal Society of Chemistry. (n.d.). Supporting information.

  • Scribd. (n.d.). Indole 3 Carboxylate.

  • Synthesis of a Series of Diaminoindoles. (2021). The Journal of Organic Chemistry.

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 5-Aminoindole.

  • BLD Pharm. (n.d.). 686747-19-3|this compound.

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023).

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (n.d.). MDPI.

  • Efficient One-Pot Synthesis of Indolhydroxy Derivatives Catalyzed by SnCl2, DFT Calculations and Docking Study. (n.d.). NIH.

  • ResearchGate. (n.d.). Decarboxylation of indole-3-carboxylic acids under metal-free conditions.

  • Research Communities. (2019). Green Oxidation of Indoles using halide Catalysis.

  • Semantic Scholar. (n.d.). Kinetics and mechanism of oxidation of indole by HSO −5.

  • ChemScene. (n.d.). 686747-19-3 | this compound.

  • Simultaneous determination of l-tryptophan impurities in meat products. (2023). PMC.

  • Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus. (2012). PMC.

  • Infoscience. (2021). Chemical Science.

  • Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS) Elimination. (n.d.). MDPI.

  • BLD Pharm. (n.d.). 686747-51-3|Methyl 5-nitro-1H-indole-3-carboxylate.

  • iris.unina.it. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization.

  • ResearchGate. (n.d.). HPLC analysis of samples of indole biotransformation by Arthrobacter....

  • finetech industry limited. (n.d.). methyl 5-nitro-1H-indole-3-carboxylate | CAS: 686747-51-3.

  • Simson Pharma Limited. (n.d.). Methyl Indole-5-Carboxylate | CAS No- 1011-65-0.

  • Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. (n.d.). Arkivoc.

  • Domino Aza-Michael-SNAr-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters. (2022). PMC.

  • Sigma-Aldrich. (n.d.). Methyl indole-5-carboxylate 99 1011-65-0.

  • PubChem. (n.d.). 5-Methyl-1H-indole-3-carboxylic acid.

  • Synthesis of a Series of Diaminoindoles. (n.d.). PMC.

  • ResearchGate. (n.d.). ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols.

  • ResearchGate. (n.d.). (PDF) Methyl 1-methyl-1H-indole-3-carboxylate.

  • Science Primary Literature. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.

  • CP Lab Safety. (n.d.). This compound, min 97%, 100 mg.

  • Sigma-Aldrich. (n.d.). 5-amino-indole.

  • Methyl 5-nitro-1H-indole-3-carboxylate, min 95%, 250 mg. (n.d.).

  • BLD Pharm. (n.d.). 6960-44-7|5-Amino-1H-indole-3-carboxylic acid.

  • Sunway Pharm Ltd. (n.d.). This compound - CAS:686747-19-3.

  • Chongqing Chemdad Co. ,Ltd. (n.d.). Methyl 5-nitro-1H-indole-3-carboxylate.

  • SINFOO Chemical Solutions Co., Ltd. (n.d.). Methyl 5-nitro-1H-indole-3-carboxylate.

  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives.

References

Technical Support Center: Optimizing the Reduction of Methyl 5-Nitro-1H-Indole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 5-amino-1H-indole-3-carboxylate. This guide is designed for researchers, chemists, and professionals in drug development who are working with the reduction of methyl 5-nitro-1H-indole-3-carboxylate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges associated with this critical transformation, ensuring a high-yielding and clean reaction.

Introduction

The reduction of the nitro group on the indole scaffold is a fundamental step in the synthesis of many biologically active molecules. However, this seemingly straightforward transformation can be fraught with challenges, including incomplete conversion, the formation of undesired side products, and difficulties in purification. This guide provides practical, experience-driven advice to help you optimize your reaction conditions and achieve consistent, high-quality results.

Troubleshooting Guide

This section addresses specific problems you may encounter during the reduction of methyl 5-nitro-1H-indole-3-carboxylate.

Question 1: My reaction is showing low or incomplete conversion of the starting material. What are the likely causes and how can I fix this?

Answer:

Incomplete conversion is a common issue and can stem from several factors related to your catalyst, reagents, and reaction setup. Here’s a systematic approach to troubleshooting:

  • Catalyst Activity (for Catalytic Hydrogenation):

    • Cause: The catalyst (e.g., Palladium on carbon, Pd/C) may be old, deactivated, or of poor quality. Catalysts can be poisoned by impurities in the starting material or solvent.

    • Solution:

      • Use a fresh batch of high-quality catalyst from a reputable supplier.

      • Increase the catalyst loading. Typical loadings range from 5-10 mol%, but for difficult reductions, this can be increased.

      • Ensure your starting material and solvent are pure. If necessary, purify the starting material before the reaction.

  • Reducing Agent Stoichiometry (for Metal/Acid or Other Reductions):

    • Cause: An insufficient amount of the reducing agent (e.g., SnCl₂·2H₂O, Fe powder) will lead to an incomplete reaction.

    • Solution:

      • Ensure you are using a sufficient excess of the reducing agent. For SnCl₂·2H₂O, 3-5 equivalents are typically used.[1]

      • For metal/acid reductions, the metal should be finely powdered to maximize surface area.[1]

  • Solubility Issues:

    • Cause: The starting material, methyl 5-nitro-1H-indole-3-carboxylate, may have poor solubility in the chosen solvent, limiting its contact with the catalyst or reducing agent.[1][2]

    • Solution:

      • Select a solvent system in which the starting material is fully soluble at the reaction temperature.

      • For catalytic hydrogenation, a mixture of solvents can be beneficial. A protic co-solvent like ethanol or acetic acid in a primary solvent like THF can improve reaction rates.[2]

  • Insufficient Hydrogen Pressure (for Catalytic Hydrogenation):

    • Cause: Atmospheric pressure of hydrogen may not be sufficient to drive the reaction to completion, especially for challenging substrates.

    • Solution:

      • Increase the hydrogen pressure. If you are using a balloon of hydrogen, consider using a Parr shaker or a similar hydrogenation apparatus that allows for higher pressures.[1]

  • Reaction Temperature:

    • Cause: Many reductions can be performed at room temperature, but some substrates require heating to achieve a reasonable rate.[1]

    • Solution:

      • Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. Be cautious, as excessive heat can promote side reactions.

// Nodes start [label="Incomplete Conversion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; catalyst [label="Check Catalyst Activity\n(Freshness, Loading)", fillcolor="#FBBC05", fontcolor="#202124"]; reagent [label="Verify Reducing Agent\n(Stoichiometry, Quality)", fillcolor="#FBBC05", fontcolor="#202124"]; solubility [label="Assess Solubility\n(Solvent System)", fillcolor="#FBBC05", fontcolor="#202124"]; pressure [label="Evaluate H₂ Pressure\n(Increase if needed)", fillcolor="#FBBC05", fontcolor="#202124"]; temperature [label="Adjust Temperature\n(Gentle heating)", fillcolor="#FBBC05", fontcolor="#202124"]; complete [label="Reaction Complete", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> catalyst [label="Catalytic\nHydrogenation"]; start -> reagent [label="Other\nReductions"]; catalyst -> solubility; reagent -> solubility; solubility -> pressure; pressure -> temperature; temperature -> complete; } Caption: Troubleshooting workflow for incomplete conversion.

Question 2: I am observing multiple spots on my TLC plate, suggesting the formation of side products. How can I improve the selectivity of the reaction?

Answer:

The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species.[1] The formation of side products like azoxy or azo compounds can occur if these intermediates are not fully reduced.[1][3] Here’s how to enhance selectivity for the desired amine:

  • Control the Reaction Temperature:

    • Cause: Exothermic reactions can create localized hot spots, promoting the formation of dimeric side products like azoxybenzenes.[1]

    • Solution:

      • Ensure efficient stirring to maintain a uniform temperature.

      • If the reaction is highly exothermic, consider adding the reducing agent portion-wise or using an ice bath to control the initial exotherm.

  • Choice of Reducing Agent:

    • Cause: Some reducing agents are more prone to generating side products than others.

    • Solution:

      • Catalytic hydrogenation is often a cleaner method compared to some metal/acid reductions.[3]

      • If using SnCl₂, ensure the workup is performed promptly to avoid potential side reactions of the product.

  • Reaction Time:

    • Cause: Stopping the reaction prematurely can leave intermediates in the mixture.

    • Solution:

      • Monitor the reaction closely using TLC or LC-MS until all starting material and intermediates are consumed.

  • pH Control (for Metal/Acid Reductions):

    • Cause: The pH of the reaction medium can influence the reaction pathway.

    • Solution:

      • Maintain acidic conditions throughout the reaction when using reagents like Fe/HCl or SnCl₂/HCl to favor the formation of the amine.

// Nodes nitro [label="R-NO₂\n(Nitro)", fillcolor="#F1F3F4", fontcolor="#202124"]; nitroso [label="R-NO\n(Nitroso)", fillcolor="#F1F3F4", fontcolor="#202124"]; hydroxylamine [label="R-NHOH\n(Hydroxylamine)", fillcolor="#F1F3F4", fontcolor="#202124"]; amine [label="R-NH₂\n(Amine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; azoxy [label="R-N(O)=N-R\n(Azoxy)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges nitro -> nitroso [label="+2e⁻, +2H⁺"]; nitroso -> hydroxylamine [label="+2e⁻, +2H⁺"]; hydroxylamine -> amine [label="+2e⁻, +2H⁺"]; nitroso -> azoxy [label="+ R-NHOH\n- H₂O", style=dashed, color="#EA4335"]; } Caption: Simplified nitro group reduction pathway and a potential side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best method for reducing methyl 5-nitro-1H-indole-3-carboxylate?

A1: The "best" method depends on the scale of your reaction, available equipment, and the presence of other functional groups. Here's a comparison of common methods:

MethodAdvantagesDisadvantages
Catalytic Hydrogenation (H₂/Pd-C) Generally clean, high-yielding, easy workup (filtration).[3]Requires specialized equipment for handling hydrogen gas safely; catalyst can be expensive and sensitive to poisoning.[4]
Tin(II) Chloride (SnCl₂) Mild conditions, tolerant of many functional groups.[3]Workup can be more involved due to tin salts; stoichiometry needs to be carefully controlled.[1]
Iron/HCl or Iron/NH₄Cl Inexpensive and effective.[5]Can require strongly acidic conditions; workup involves removing iron salts.
Sodium Dithionite (Na₂S₂O₄) Useful when other methods fail; good for sensitive substrates.[6]Can have solubility issues; may not be as efficient as other methods.

For many applications, catalytic hydrogenation with Pd/C is the preferred method due to its efficiency and clean reaction profile.[3]

Q2: What solvent should I use for the catalytic hydrogenation of methyl 5-nitro-1H-indole-3-carboxylate?

A2: A good solvent should fully dissolve the starting material. Common choices include:

  • Methanol (MeOH) or Ethanol (EtOH): Often used and effective.

  • Ethyl Acetate (EtOAc): Another common choice.

  • Tetrahydrofuran (THF): A good option, especially if solubility is an issue in alcohols or EtOAc.[2]

  • Mixtures: As mentioned earlier, a co-solvent like ethanol or acetic acid in THF can be beneficial.[2]

Q3: How do I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most common method. The product, this compound, is significantly more polar than the starting nitro-compound and will have a lower Rf value. Use a suitable eluent system (e.g., ethyl acetate/hexanes) to get good separation. For more quantitative monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

Q4: What are the safety precautions for this reaction?

A4:

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure your equipment is properly set up and there are no sources of ignition. Always purge the reaction vessel with an inert gas (nitrogen or argon) before and after the reaction.

  • Metal/Acid Reductions: These reactions can be exothermic and may produce hydrogen gas. Perform them in a well-ventilated fume hood.

  • General: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This is often the most reliable method for a clean and high-yielding reduction.

Materials:

  • Methyl 5-nitro-1H-indole-3-carboxylate

  • 10% Palladium on carbon (Pd/C)

  • Methanol (or another suitable solvent)

  • Hydrogen source (balloon or cylinder)

  • Celite®

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 5-nitro-1H-indole-3-carboxylate (1.0 eq) in methanol (sufficient to dissolve).

  • Carefully add 10% Pd/C (5-10 mol %).

  • Seal the flask and purge with nitrogen or argon for 5-10 minutes.

  • Evacuate the flask and backfill with hydrogen gas (from a balloon or a regulated cylinder). Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Once complete, carefully purge the flask with nitrogen to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound, which can be purified further if necessary.

Protocol 2: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

A classic and effective method that avoids the need for hydrogenation equipment.[1]

Materials:

  • Methyl 5-nitro-1H-indole-3-carboxylate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Saturated sodium bicarbonate solution

Procedure:

  • To a solution of methyl 5-nitro-1H-indole-3-carboxylate (1.0 eq) in ethanol, add SnCl₂·2H₂O (4-5 eq).[1]

  • Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and carefully pour it into a saturated solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

References

Challenges in amide coupling with electron-rich anilines like Methyl 5-amino-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for amide coupling reactions involving challenging electron-rich anilines, such as Methyl 5-amino-1H-indole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during synthesis.

The reduced nucleophilicity of the aniline nitrogen, due to delocalization of its lone pair into the aromatic system, presents a significant kinetic barrier to amide bond formation.[1][2][3] Furthermore, the electron-rich nature of both the aniline and indole moieties makes them susceptible to oxidation and other side reactions under standard coupling conditions. This guide provides targeted troubleshooting advice and foundational knowledge to navigate these challenges effectively.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific experimental failures with detailed causal explanations and actionable solutions.

Question 1: My reaction shows low to no conversion. The starting materials are recovered unchanged. What is the primary cause and how can I fix it?

Answer: This is a classic sign of insufficient carboxylic acid activation or the inability of the weakly nucleophilic aniline to react with the activated intermediate.

  • Causality: The lone pair of the aniline nitrogen in a substrate like this compound is delocalized across the aromatic ring, rendering it a poor nucleophile.[1][2][4] Standard coupling reagents like DCC or EDC/HOBt may not generate an activated ester electrophilic enough to be attacked by the aniline at a sufficient rate.[5]

  • Solutions & Optimization:

    • Switch to a High-Potency Coupling Reagent: For poorly nucleophilic anilines, more powerful coupling reagents are required.[6] Uronium/aminium or phosphonium salt-based reagents are highly recommended.[7][8]

      • HATU (or HCTU): These reagents are based on the 1-hydroxy-7-azabenzotriazole (HOAt) additive.[9][10][11] The resulting OAt-active ester is exceptionally reactive, and the pyridine nitrogen of the HOAt moiety can facilitate the nucleophilic attack through anchimeric assistance (a neighboring group effect), lowering the activation energy of the transition state.[10][12]

      • COMU: This is a modern Oxyma-based uronium reagent that is highly efficient and generates water-soluble byproducts, simplifying purification.

      • PyBOP: A phosphonium salt that is known for generating clean reactions with minimal side products.[11][13] Unlike uronium salts, phosphonium reagents do not pose a risk of guanidinylation of the amine, which can be a terminating side reaction.[7][12]

    • Consider Acyl Fluoride Intermediates: For exceptionally challenging couplings, converting the carboxylic acid to a more reactive acyl fluoride can be effective. This can be achieved in situ using reagents like BTFFH.[14][15]

    • Increase Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and the carboxylic acid relative to the aniline to drive the reaction to completion.

Question 2: My LC-MS analysis shows multiple undesired peaks, and I observe significant decomposition (color change to dark brown/black). What side reactions are occurring?

Answer: This indicates that side reactions are outcompeting the desired amide bond formation. For electron-rich systems like indoles and anilines, oxidation is a primary concern.

  • Causality: Electron-rich aromatic systems are highly susceptible to oxidation, which can be initiated by air (oxygen), trace metal impurities, or even the coupling reagents themselves under certain conditions. The indole nucleus is particularly prone to oxidative degradation.

  • Solutions & Optimization:

    • Maintain an Inert Atmosphere: Rigorously exclude oxygen from the reaction.[8] This can be achieved by running the reaction under a nitrogen or argon atmosphere and using solvents that have been degassed via sparging or freeze-pump-thaw cycles.[4]

    • Control Reaction Temperature: While heating can sometimes overcome kinetic barriers, it often accelerates decomposition. Attempt the reaction at 0 °C first, then slowly warm to room temperature. Avoid high temperatures unless necessary and all other options have been exhausted.

    • Investigate Guanidinylation (with Uronium Reagents): If using a uronium reagent like HATU or HBTU in excess, it can react directly with the aniline to form an irreversible guanidinium byproduct, capping the amine.[16] To avoid this, pre-activate the carboxylic acid for 5-10 minutes with the coupling reagent and base before adding the aniline.[16]

    • Check for Indole N-H Acylation: The indole N-H is weakly acidic and can sometimes be acylated, leading to a di-acylated product. Using a non-nucleophilic, sterically hindered base like DIPEA can minimize this by selectively deprotonating the carboxylic acid without abstracting the indole proton.

Question 3: My carboxylic acid is chiral, and I'm concerned about racemization (epimerization). How do I minimize this risk with a slow-reacting aniline?

Answer: The risk of epimerization increases when the activated carboxylic acid intermediate has a long lifetime before being intercepted by the amine.[17] This is a significant concern with poorly nucleophilic anilines.

  • Causality: Epimerization at the α-carbon of a carboxylic acid proceeds through the formation of an oxazolone or direct deprotonation of the activated intermediate. The longer the highly activated species exists in solution waiting for the slow nucleophilic attack, the more opportunity there is for the α-proton to be abstracted by a base, leading to loss of stereochemical integrity.[17]

  • Solutions & Optimization:

    • Choose the Right Additive/Reagent:

      • Reagents based on HOAt (like HATU) are superior to those based on HOBt (like HBTU) for suppressing racemization.[11] The resulting OAt esters are more reactive, reducing their lifetime in solution.

      • Phosphonium reagents (e.g., PyBOP) are often considered superior to uronium reagents for minimizing epimerization in difficult couplings.[7]

      • T3P® (n-propanephosphonic acid anhydride) in combination with a mild base like pyridine has been shown to be a robust method for low-epimerization amide bond formation, even with non-nucleophilic anilines.[6]

    • Optimize the Base: Use the weakest, most sterically hindered base that is effective for the coupling. While a strong base is needed to deprotonate the carboxylic acid, an excess of a strong, non-hindered base can promote epimerization.[17]

      • DIPEA (Hünig's base) is a common choice.

      • For highly sensitive substrates, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine may be beneficial.[18]

    • Control Temperature: Perform the coupling at low temperatures (e.g., 0 °C or -15 °C) to slow the rate of epimerization relative to the rate of amide formation.[6][17]

Visualizations & Workflows

General Amide Coupling Mechanism

The diagram below illustrates the general pathway for amide bond formation using a uronium/aminium salt-based coupling reagent like HATU.

AmideCoupling cluster_activation Activation Step cluster_coupling Coupling Step RCOOH R-COOH RCOO R-COO⁻ RCOOH:e->RCOO:w - H⁺ Base Base (e.g., DIPEA) ActiveEster OAt-Active Ester RCOO:n->ActiveEster:w + HATU HATU HATU TMU Tetramethylurea (Byproduct) ActiveEster:e->TMU:w - Byproduct Aniline R'-NH₂ (Aniline) Amide Amide Product ActiveEster->Amide Aniline:e->Amide:w Nucleophilic Attack

Caption: Mechanism of HATU-mediated amide bond formation.

Troubleshooting Workflow

Use this decision tree to diagnose and solve common issues in your coupling reaction.

Troubleshooting Start Reaction Start Check_Conversion Check Conversion (TLC/LC-MS) Start->Check_Conversion Complete Reaction Complete Proceed to Workup Check_Conversion->Complete >90% Low_Conversion Low/No Conversion Check_Conversion->Low_Conversion <50% Decomposition Decomposition & Multiple Side Products Check_Conversion->Decomposition Complex Mixture Sol_Reagent Use Stronger Coupling Reagent (HATU, COMU, PyBOP) Low_Conversion->Sol_Reagent Sol_Inert Ensure Inert Atmosphere (N₂ or Ar) Decomposition->Sol_Inert Sol_Temp Increase Temperature (Use Caution: RT -> 40°C) Sol_Reagent->Sol_Temp Sol_Conc Increase Concentration Sol_Temp->Sol_Conc Sol_Preactivate Pre-activate Acid Before Adding Aniline Sol_Inert->Sol_Preactivate Sol_LowTemp Run at Lower Temp (0°C) Sol_Preactivate->Sol_LowTemp

Caption: Troubleshooting decision tree for difficult amide couplings.

Frequently Asked Questions (FAQs)

Q: Which solvent is best for these couplings? A: Polar aprotic solvents are generally preferred. DMF (Dimethylformamide) is a common choice due to its excellent solvating properties and high boiling point. Acetonitrile (ACN) and DCM (Dichloromethane) can also be effective.[10] If solubility is an issue, DMF is often the best starting point.

Q: What is the ideal stoichiometry for the reaction? A: A good starting point is:

  • Aniline: 1.0 equivalent

  • Carboxylic Acid: 1.1 equivalents

  • Coupling Reagent (e.g., HATU): 1.1 equivalents

  • Base (e.g., DIPEA): 2.0-3.0 equivalents

Using a slight excess of the acid and coupling reagent helps drive the reaction towards the product. The base is typically used in greater excess to ensure full deprotonation of the carboxylic acid and to neutralize the acidic byproducts formed during the reaction.

Q: Are there any alternatives to direct amide coupling? A: Yes. If direct coupling proves intractable, a two-step procedure via an acid chloride can be effective. Convert the carboxylic acid to the highly reactive acid chloride using a reagent like oxalyl chloride or thionyl chloride, then react this intermediate with the aniline in the presence of a non-nucleophilic base. This method is robust but can be less functional-group tolerant.[3]

Recommended Experimental Protocol

This protocol uses HATU, a highly effective reagent for coupling with electron-rich anilines.

Materials:

  • This compound (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.1 eq) and HATU (1.1 eq) to a flame-dried flask.

  • Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Pre-activation: Add DIPEA (3.0 eq) to the mixture and stir for 5-10 minutes. The solution may change color, indicating the formation of the OAt-active ester.

  • Aniline Addition: Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting aniline starting material is consumed.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl or water. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Reagent Comparison Table

Coupling ReagentClassRelative ReactivityRacemization RiskKey ByproductNotes
EDC/HOBt CarbodiimideModerateModerateEDC-Urea (water-soluble)Often insufficient for electron-rich anilines.[5]
HATU Uronium/AminiumVery HighVery LowTetramethylurea (soluble)Excellent choice for difficult couplings; HOAt additive is key.[9][11]
HBTU Uronium/AminiumHighLowTetramethylurea (soluble)Effective, but HATU is generally superior for suppressing racemization.[11]
PyBOP PhosphoniumHighVery LowHexamethylphosphoramide (HMPA) from BOP, safer byproducts from PyBOP.[7][11]Clean reactions, no risk of guanidinylation.[7][12]
T3P® Phosphonic AnhydrideHighVery LowWater-soluble phosphatesByproducts are easily removed with an aqueous wash.[6][19]

References

Technical Support Center: Synthesis of Methyl 5-amino-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-amino-1H-indole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide field-proven insights to help you optimize your synthetic route, improve yields, and ensure the highest purity of your final product.

Overview of the Primary Synthetic Pathway

The most common and reliable method for synthesizing this compound involves a two-step process. The first step is the regioselective nitration of an appropriate indole precursor, followed by the reduction of the nitro group to the desired amine. The choice of starting material and reaction conditions at each stage is critical for success.

The general workflow is outlined below:

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction Start Methyl 1H-indole-3-carboxylate Nitro Methyl 5-nitro-1H-indole-3-carboxylate Start->Nitro Nitrating Agent (e.g., HNO3/H2SO4) Amino This compound Nitro->Amino Reducing Agent (e.g., SnCl2·2H2O, H2/Pd-C) Reduction_Troubleshooting Start Low Yield or Decomposition in Reduction Step Q1 Is the reaction incomplete (starting material remains)? Start->Q1 Q2 Are colored impurities or tar forming? Start->Q2 Sol1 Increase reagent equivalents or reaction time. Consider a more potent reducing agent (see table). Ensure catalyst (if used) is active. Q1->Sol1 Yes Sol2 Product is likely unstable. 1. Degas solvents and run under inert atmosphere (N2 or Ar). 2. Use milder conditions (e.g., Sodium Dithionite). 3. Minimize workup time and purify immediately. Q2->Sol2 Yes Sol3 For purification, use deactivated silica gel or consider converting to a more stable salt (e.g., HCl salt) immediately after workup. Sol2->Sol3 Fischer_Indole_Mechanism cluster_success Successful Pathway cluster_failure Failure Pathway Hydrazone Arylhydrazone Intermediate EneHydrazine Ene-hydrazine (Tautomer) Hydrazone->EneHydrazine Tautomerization Protonated Nα-Protonated Ene-hydrazine EneHydrazine->Protonated H+ Rearrangement [3,3]-Sigmatropic Rearrangement Protonated->Rearrangement Cleavage Heterolytic N-N Bond Cleavage Protonated->Cleavage Indole Indole Product Rearrangement->Indole Cyclization & Elimination of NH3 SideProducts Aniline + Iminyl Carbocation (Side Products) Cleavage->SideProducts

Removing residual catalyst from Methyl 5-amino-1H-indole-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Active Pharmaceutical Ingredients (APIs) and intermediates. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of residual metal catalysts, particularly palladium, from the synthesis of Methyl 5-amino-1H-indole-3-carboxylate. The synthesis of functionalized indoles often relies on powerful palladium-catalyzed cross-coupling reactions, which are indispensable for forming key carbon-carbon and carbon-heteroatom bonds.[1][2][3] However, the very efficiency of these catalysts presents a significant downstream challenge: their complete removal to meet stringent regulatory standards.[1][4]

This document is designed for researchers, process chemists, and drug development professionals. It moves beyond simple protocols to explain the causality behind purification choices, empowering you to solve challenges in your own laboratory work.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental observations and provides a logical path to diagnose and resolve the underlying catalyst contamination issue.

Q1: My isolated product is a gray, black, or faintly colored solid, but the literature reports it as white or off-white. What's happening?

A: This is a classic sign of residual palladium, often in the form of palladium black (Pd(0)) or colloidal palladium nanoparticles. While heterogeneous catalysts like palladium on carbon (Pd/C) are designed for easy filtration, microscopic fines can pass through standard filter paper. Homogeneous catalysts can also decompose to form insoluble metallic palladium.

Diagnostic Check:

  • Filtration Test: Dissolve a small sample of your product in a suitable solvent (e.g., Ethyl Acetate, THF). If the solution is gray and opaque, you have insoluble palladium. If it is clear but colored (e.g., pale yellow, brown), you may have soluble palladium species.

Solutions:

  • Filtration through a Microretentive Aid: Simple filtration is often insufficient.[5] Augment your filtration by using a pad of diatomaceous earth (Celite) or a sintered glass funnel. This creates a fine, tortuous path that traps colloidal particles.[6]

  • Activated Carbon Treatment: Activated carbon is a cost-effective adsorbent for removing palladium and other colored impurities.[7][8] However, it can also adsorb your product, leading to yield loss.[5][9] Start with a small amount (e.g., 5-10% w/w relative to your product) and stir for 1-2 hours at room temperature before filtering through Celite.

  • Controlled Oxidation: In some cases, residual Pd(0) can be oxidized to a more soluble Pd(II) salt (e.g., by bubbling a small amount of air through the solution or adding a mild oxidant), which can then be removed by a scavenger or an aqueous wash. This is an advanced technique and should be approached with caution to avoid product degradation.

Q2: I've performed column chromatography, but my final product still contains palladium. Why did this fail?

A: Co-elution of the desired compound with soluble palladium species is a common and frustrating problem. Palladium can form stable complexes with nitrogen-containing heterocycles like indoles, causing them to travel together on the column.[5][10]

Solutions:

  • Optimize Chromatography Conditions:

    • Solvent System Modification: Experiment with different solvent systems. Adding a small amount of a coordinating solvent or an amine (e.g., triethylamine) to the eluent can sometimes disrupt the product-palladium interaction, improving separation.

    • Change the Stationary Phase: If silica gel fails, consider using alumina (neutral or basic), which may have a different binding affinity for the palladium complexes.[5]

  • Pre-Chromatography Scavenging: The most robust solution is to treat the crude product with a dedicated metal scavenger before loading it onto the column. This removes the bulk of the palladium, making the chromatography step much more effective for removing other organic impurities.[5]

  • Post-Chromatography Scavenging: If you discover contamination after chromatography, a subsequent treatment with a scavenger is necessary. This is highly effective for reducing palladium levels to the low ppm range required by regulatory bodies like the ICH.[11]

Q3: My product yield is significantly lower after treating it with activated carbon. How can I prevent this?

A: This indicates that your product, this compound, has a high affinity for the surface of the activated carbon you are using. This is a known drawback of carbon-based adsorbents.[9]

Solutions:

  • Minimize the Amount: Perform a small-scale experiment to determine the minimum amount of activated carbon needed for effective palladium removal. You may find that 2% w/w is sufficient instead of 10% w/w.

  • Screen Different Carbon Grades: Activated carbons vary widely in surface area, pore size, and surface chemistry based on their source material and activation process.[12] Testing different grades may reveal one with a lower affinity for your product.

  • Switch to a More Selective Scavenger: This is the ideal scenario to use a functionalized silica or polymer scavenger. Thiol- or thiourea-functionalized scavengers show high selectivity for soft metals like palladium and have a much lower likelihood of adsorbing your organic product, thus preserving your yield.[9][13]

Q4: My ¹H NMR spectrum shows broad or distorted peaks, even after purification. Could this be residual catalyst?

A: Yes, absolutely. Paramagnetic metal species, including many forms of residual palladium, can cause significant line broadening in NMR spectra. This effect can render spectra difficult or impossible to interpret accurately. If you suspect paramagnetic impurities, standard NMR is not a reliable tool for purity assessment.

Diagnostic Check:

  • ICP-MS/OES Analysis: The definitive method for quantifying trace metal content is Inductively Coupled Plasma - Mass Spectrometry or Optical Emission Spectrometry.[14][15] This will give you a precise parts-per-million (ppm) value of residual palladium.

  • Colorimetric Tests: For a quicker, more accessible check in a synthesis lab, qualitative colorimetric or fluorometric assays can detect palladium down to low-ppm levels, providing rapid feedback on the success of your purification strategy.[16]

Solution:

  • The presence of paramagnetic species necessitates a more rigorous purification step. The most effective approach is to use a high-affinity metal scavenger. Choose a scavenger known to bind strongly to various palladium oxidation states, such as those functionalized with thiol or trimercaptotriazine (TMT) groups.[17][18] Following treatment, re-submit the sample for ICP analysis to confirm removal.

Frequently Asked Questions (FAQs)

Q: What are the main types of palladium removal strategies?

A: The strategies can be broadly categorized into four groups:

  • Filtration: Primarily for heterogeneous catalysts (e.g., Pd/C) or insoluble Pd(0) species. Often requires a filter aid like Celite.[19][20]

  • Adsorption/Scavenging: The use of solid materials that bind to residual palladium. This is the most common method for removing homogeneous catalysts.

    • Physisorption: Activated carbon relies on weaker, non-specific surface interactions.[7]

    • Chemisorption: Metal scavengers use functional groups (e.g., thiols) that form strong chemical bonds (chelation) with the metal.[1][17]

  • Recrystallization: A classic purification technique where impurities are left behind in the mother liquor as the pure compound crystallizes.[21][22] It can be effective but may fail if palladium species co-crystallize or get trapped in the crystal lattice.[18]

  • Extraction: Using a liquid-liquid extraction with an aqueous solution containing a chelating agent (e.g., EDTA, L-cysteine) to pull the metal out of the organic phase. This is often less efficient for the very low levels required for APIs.

Q: What are "metal scavengers" and how do I choose the right one?

A: Metal scavengers are solid supports (typically silica gel or a polymer resin) functionalized with ligands that have a high affinity for a specific metal.[23][24] For palladium, which is a soft metal, ligands containing soft donor atoms like sulfur are extremely effective.

Choosing a Scavenger:

  • For General Palladium Removal: Thiol (-SH) or thiourea-functionalized silica (e.g., SiliaMetS Thiol, MP-TMT) are excellent first choices. They are effective for a wide range of palladium species (Pd(0) and Pd(II)).[13][17][18]

  • Consider the System: The choice can depend on the solvent, temperature, and the specific state of the palladium catalyst.[23] Most suppliers provide selection guides to help match a scavenger to your reaction conditions.

Q: How do I know how much residual palladium is acceptable in my final product?

A: Regulatory bodies define strict limits for elemental impurities in drug products. The International Council for Harmonisation (ICH) Q3D guideline is the key reference.[1] Palladium is classified as a Class 2B element, with a permitted daily exposure (PDE) limit that translates to a concentration limit in the final API, typically in the range of 10 ppm.[9][15]

Data & Protocols
Table 1: Comparison of Common Palladium Removal Methods
MethodTarget Palladium SpeciesAdvantagesDisadvantagesTypical Final Pd Level
Filtration w/ Celite Insoluble Pd(0), Heterogeneous Pd/CSimple, fast, inexpensive.[5]Ineffective for soluble palladium species.>100 ppm
Activated Carbon Soluble and Insoluble Pd, Color BodiesLow cost, removes various impurities.[1][7]Non-selective, can cause significant product loss.[5][9]50-200 ppm
Recrystallization Soluble ImpuritiesCan deliver very high purity product.[21]Can trap impurities in the crystal; potential for yield loss.[18][23]Variable, <50 ppm possible
Metal Scavengers Soluble Pd(0), Pd(II)High selectivity, high efficiency, minimal product loss.[13][17]Higher cost than carbon.<10 ppm[17]
Diagram 1: Decision Workflow for Palladium Removal

This diagram provides a logical pathway for selecting an appropriate purification strategy.

G start Crude Product Contains Residual Palladium catalyst_type What type of catalyst was used? start->catalyst_type visual_check Is the dissolved product solution clear or cloudy/black? catalyst_type->visual_check Homogeneous (e.g., Pd(OAc)₂) celite_filtration Filter through a pad of Celite®. [Protocol 1] catalyst_type->celite_filtration Heterogeneous (e.g., Pd/C) visual_check->celite_filtration Cloudy/Black (Insoluble Pd(0)) scavenger Treat with a Metal Scavenger (e.g., Thiol-Silica). [Protocol 3] visual_check->scavenger Clear/Colored (Soluble Pd) analysis Analyze for Residual Pd (ICP-MS / ICP-OES) celite_filtration->analysis carbon Consider Activated Carbon treatment if cost is a primary concern. [Protocol 2] scavenger->carbon Alternative scavenger->analysis carbon->analysis

Caption: Decision tree for selecting a purification method.

Diagram 2: Workflow for Metal Scavenger Application

This diagram illustrates the typical experimental process for using a solid-supported scavenger.

G cluster_main Metal Scavenging Protocol A 1. Dissolve Crude Product in Solvent B 2. Add Solid-Supported Scavenger (e.g., 5-10 eq.) A->B C 3. Stir Mixture (RT or heat, 2-24h) B->C D 4. Filter to Remove Scavenger-Pd Complex C->D E 5. Wash Scavenger with Fresh Solvent D->E F 6. Concentrate Combined Filtrates E->F G 7. Analyze Purified Product via ICP-MS F->G

Caption: Step-by-step workflow for using a metal scavenger.

Experimental Protocols
Protocol 1: Filtration through Celite® for Insoluble Palladium

This method is best for removing fine particulates of heterogeneous catalysts (like Pd/C) or precipitated palladium black.[5]

  • Setup: Assemble a Büchner or sintered glass funnel for vacuum filtration.

  • Prepare Pad: Add a ~1-2 cm thick layer of Celite® to the funnel.

  • Pre-wet: Gently pour the filtration solvent over the Celite® pad and apply vacuum to settle the pad and ensure it is wetted.

  • Dilute: Dilute your crude reaction mixture with a suitable solvent to reduce its viscosity.

  • Filter: Pour the diluted mixture carefully onto the center of the Celite® pad under vacuum.

  • Wash: Wash the pad with several portions of fresh, cold solvent to recover any product adsorbed onto the Celite®.

  • Collect: Combine the filtrates and concentrate under reduced pressure to obtain the product.

Protocol 2: Treatment with Activated Carbon

This protocol is a cost-effective method for removing palladium and other colored impurities.[1]

  • Dissolve: Dissolve the crude product in a suitable solvent (e.g., Ethyl Acetate, Methanol) in an appropriately sized flask.

  • Add Carbon: Add powdered activated carbon (start with 5-10% w/w relative to the crude product). Note: Handle activated carbon in a fume hood as the fine powder is an inhalation hazard.

  • Stir: Stir the suspension vigorously at room temperature for 1-3 hours. Gentle heating can sometimes improve efficiency but may also increase product adsorption.

  • Filter: Filter the mixture through a pad of Celite® (as described in Protocol 1) to remove the fine carbon particles. It is crucial to ensure no carbon breaks through.

  • Wash: Thoroughly wash the carbon/Celite® cake with fresh solvent to maximize product recovery.

  • Concentrate: Combine the filtrates and remove the solvent under reduced pressure.

Protocol 3: Purification with a Solid-Supported Metal Scavenger

This is the most selective and often most effective method for reducing palladium to <10 ppm levels.[13][18]

  • Dissolve: Dissolve the crude or partially purified product in an appropriate solvent.

  • Add Scavenger: Add the recommended amount of the selected palladium scavenger (e.g., SiliaMetS® Thiol, ISOLUTE® Si-TMT). The amount is typically 5-10 molar equivalents relative to the initial amount of palladium catalyst used.

  • Stir: Stir the suspension at room temperature or a moderately elevated temperature (e.g., 40-50 °C) as recommended by the manufacturer. Scavenging time can vary from a few hours to overnight.

  • Filter: Filter off the scavenger resin using a standard funnel and filter paper.

  • Wash: Wash the resin thoroughly with the same solvent to ensure complete recovery of the product.

  • Concentrate: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the purified product.

References

Technical Support Center: Troubleshooting Poor Solubility of Indole Derivatives During Reaction Workup

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the common challenge of poor solubility of indole derivatives during reaction workup. The following information is structured in a flexible question-and-answer format to directly address the issues you may be encountering in the lab.

Frequently Asked Questions (FAQs)

Q1: Why are my indole derivatives so poorly soluble, especially in aqueous solutions?

A1: The solubility challenges with indole derivatives primarily stem from their inherent molecular structure. The indole scaffold itself is a bicyclic aromatic system, which is largely hydrophobic and contributes to low solubility in polar solvents like water.[1] Several factors exacerbate this issue:

  • Hydrophobic Effect: The nonpolar aromatic rings disrupt the hydrogen-bonding network of water, leading to an unfavorable decrease in entropy.

  • Crystal Lattice Energy: The planar nature of the indole ring can facilitate strong intermolecular π-stacking interactions in the solid state. This results in high crystal lattice energy, which the solvent must overcome for dissolution to occur.[1]

  • Substituent Effects: The addition of nonpolar or lipophilic functional groups to the indole core will further decrease aqueous solubility.

Q2: My indole derivative, which was soluble in the reaction solvent, has crashed out upon adding water or an aqueous solution during workup. What should I do?

A2: This is a very common scenario. The addition of an "anti-solvent" (in this case, water) drastically changes the polarity of the solvent system, causing your compound to precipitate. Here is a systematic approach to address this:

  • Solvent System Modification: Instead of precipitating the product, consider performing a liquid-liquid extraction. Choose an appropriate water-immiscible organic solvent that is a good solvent for your product. Common choices include ethyl acetate, dichloromethane (DCM), or toluene.

  • Increase the Volume of Organic Solvent: If you are already performing an extraction, the concentration of your compound in the organic phase might be too high, leading to precipitation. Try increasing the volume of the organic solvent.

  • Temperature Control: In some cases, gentle warming of the mixture can help keep the compound in solution during the workup.[1] However, be cautious, as this can also increase the solubility of impurities in the desired phase.

  • pH Adjustment: If your indole derivative has an ionizable functional group, altering the pH of the aqueous phase can dramatically increase its solubility in the aqueous layer, which can be used to your advantage in the purification strategy.

Q3: How can I use pH to my advantage during the extraction of an indole derivative?

A3: Manipulating the pH is a powerful technique if your indole derivative possesses acidic or basic functionalities.[1][][3]

  • Indole N-H Acidity: The N-H proton of the indole ring is weakly acidic, with a pKa of approximately 17 in DMSO and around 32.57 in acetonitrile.[4][5][6] In aqueous media, it is generally not acidic enough to be deprotonated by common bases like sodium hydroxide or carbonate. However, if your molecule contains other, more acidic protons (e.g., a carboxylic acid), you can deprotonate that group to move the compound into the aqueous layer.

  • Basic Substituents: If your indole derivative has a basic substituent, such as an amine, you can increase its aqueous solubility by washing with an acidic solution (e.g., 1M HCl). This will protonate the basic group, forming a more water-soluble salt. The product can then be recovered from the aqueous layer by basifying with a base (e.g., NaHCO₃ or NaOH) and extracting with an organic solvent.[7]

The following diagram illustrates the decision-making process for using pH during extraction:

G start Does the indole derivative have an ionizable group? acidic_group Acidic Group Present (e.g., -COOH, Phenol) start->acidic_group Yes, Acidic basic_group Basic Group Present (e.g., -NH2, -NR2) start->basic_group Yes, Basic no_ionizable No Ionizable Group start->no_ionizable No wash_base Wash with aqueous base (e.g., NaHCO3, NaOH) to deprotonate. acidic_group->wash_base wash_acid Wash with aqueous acid (e.g., 1M HCl) to protonate. basic_group->wash_acid other_methods Rely on other methods: - Solvent Screening - Co-solvents no_ionizable->other_methods product_in_aq Product moves to Aqueous Layer wash_base->product_in_aq wash_acid->product_in_aq Product moves to Aqueous Layer impurities_separated Separate layers to remove neutral/basic impurities. product_in_aq->impurities_separated impurities_separated2 Separate layers to remove neutral/acidic impurities. product_in_aq->impurities_separated2 product_in_org Product remains in Organic Layer recover Re-acidify aqueous layer and extract with organic solvent. impurities_separated->recover recover2 Basify aqueous layer and extract with organic solvent. impurities_separated2->recover2

Caption: pH adjustment strategy for extraction.

Q4: I am struggling to find a suitable solvent for the recrystallization of my indole derivative. What is a good approach?

A4: Finding the right recrystallization solvent is key to obtaining a pure product. The ideal solvent will dissolve your compound when hot but not when cold.[8][9][10]

A systematic solvent screening is the most effective approach.

Experimental Protocol: Solvent Screening for Recrystallization

  • Preparation: Place a small amount (10-20 mg) of your crude indole derivative into several small test tubes.

  • Solvent Addition: To each test tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes, acetonitrile, water) dropwise at room temperature. Observe if the compound dissolves readily. If it does, that solvent is not suitable for recrystallization.

  • Heating: If the compound does not dissolve at room temperature, gently heat the test tube. Continue adding the solvent dropwise until the compound just dissolves.

  • Cooling: Allow the test tube to cool slowly to room temperature, and then in an ice bath.

  • Observation: A good recrystallization solvent will show the formation of well-defined crystals upon cooling.

  • Co-solvent Systems: If a single solvent is not ideal, you can try a co-solvent system (e.g., ethanol/water, DCM/hexanes). Dissolve the compound in a small amount of the "good" solvent (in which it is highly soluble) and then slowly add the "poor" solvent (the anti-solvent) until the solution becomes cloudy. Gently heat to redissolve and then cool slowly.

The following table provides a starting point for solvent selection based on polarity:

Solvent ClassExamplesPolarityTypical Use for Indole Derivatives
Polar Protic Ethanol, Methanol, WaterHighCan be effective, often in co-solvent systems with water.
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateMediumGood general-purpose solvents for many indole derivatives.
Nonpolar Toluene, Hexanes, DichloromethaneLowUseful for less polar derivatives or as the anti-solvent in a co-solvent pair.
Q5: My product "oils out" instead of crystallizing during recrystallization. What does this mean and how can I fix it?

A5: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute. The result is a liquid phase of your compound separating from the solvent. This is undesirable as the oil can trap impurities.

Solutions to Oiling Out:

  • Increase the amount of solvent: Your solution may be too concentrated. Add more hot solvent to fully dissolve the oil.

  • Use a lower boiling point solvent: If the boiling point of your solvent is higher than the melting point of your compound, the compound will melt before it dissolves. Choose a solvent with a lower boiling point.

  • Use a higher boiling point solvent: Conversely, if the compound is coming out of solution as a liquid at a temperature below the solvent's boiling point, a higher boiling point solvent may keep it dissolved at that temperature, allowing for crystallization to occur at a lower temperature.

  • Modify the solvent system: Adding a co-solvent can alter the solubility profile and prevent oiling out.

Advanced Troubleshooting & Protocols

Q6: I've tried common solvents and pH adjustments, but my indole derivative is still problematic. What other techniques can I explore?

A6: For particularly challenging compounds, more advanced techniques may be necessary.

  • Co-solvency in Workup: Similar to recrystallization, using a co-solvent during the workup can maintain the solubility of your product. For example, if your reaction is in THF and you need to do an aqueous wash, adding some ethyl acetate to the THF solution before adding water can prevent precipitation.

  • Use of Surfactants: In some cases, adding a small amount of a surfactant can help to solubilize a compound in an aqueous medium by forming micelles.[11] This is more common in formulation than in workup but can be a useful trick.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[9] This is an advanced technique generally used for drug formulation.

Experimental Protocol: Shake-Flask Method for Solubility Determination

To systematically troubleshoot, it's helpful to have quantitative data on your compound's solubility. The shake-flask method is a reliable way to determine this.[12][13][14][15][16]

  • Preparation: Add an excess amount of your indole derivative to a vial containing a known volume of the solvent to be tested (e.g., 5 mL).

  • Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand to let the undissolved solid settle. Alternatively, centrifuge the sample to pellet the excess solid.

  • Sampling: Carefully take an aliquot of the supernatant. Filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution to a suitable concentration and analyze it using a calibrated analytical method (e.g., HPLC-UV, UV-Vis spectroscopy) to determine the concentration of the dissolved compound.[12] This concentration represents the solubility of your compound in that solvent at that temperature.

The following diagram outlines the workflow for the shake-flask method:

G start Add excess indole derivative to a known volume of solvent. shake Seal and shake at constant temperature for 24-48 hours. start->shake separate Centrifuge or let stand to separate excess solid. shake->separate filter Filter the supernatant through a 0.22 µm filter. separate->filter analyze Quantify the concentration of the filtrate using a calibrated analytical method (e.g., HPLC-UV). filter->analyze result Solubility Determined analyze->result

Caption: Shake-flask solubility determination workflow.

By systematically applying these principles and protocols, you can effectively troubleshoot and overcome the solubility challenges posed by indole derivatives in your research.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-Amino, 5-Amino, and 6-Amino-1H-indole-3-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Positional Isomerism in Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs with a vast array of pharmacological activities.[1][2][3] Its unique bicyclic structure allows it to mimic peptides and interact with various biological targets.[2] When functional groups are introduced onto this scaffold, their precise location—a concept known as positional isomerism—can dramatically alter the molecule's electronic properties, steric profile, and hydrogen bonding capabilities. This, in turn, dictates its biological activity.

This guide provides an in-depth comparison of three positional isomers of amino-1H-indole-3-carboxylate: the 4-amino, 5-amino, and 6-amino variants. We will explore how the seemingly subtle shift of the amino group on the benzene portion of the indole ring influences their biological profiles, drawing upon available data to highlight their differential activities and potential as starting points for drug development.

The Indole Scaffold: A Privileged Structure in Pharmacology

The indole ring system is a recurring motif in compounds exhibiting a wide spectrum of biological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][4][5][6] The carboxylate group at the 3-position is a key feature, often involved in critical binding interactions with enzyme active sites, such as chelating with metal ions in metalloenzymes or forming hydrogen bonds.[7][8] The addition of an amino group introduces a versatile functional handle that can serve as a hydrogen bond donor or acceptor, significantly influencing the molecule's interaction with its biological target.

Comparative Biological Profiles: A Tale of Three Isomers

While direct comparative studies profiling all three isomers against the same panel of targets are not extensively documented in publicly available literature, we can synthesize a comparative overview by examining studies on derivatives of each isomer. The position of the amino group dictates the molecule's overall electronic distribution and its ability to engage in specific intermolecular interactions, leading to distinct pharmacological profiles.

Anticancer and Enzyme Inhibitory Activity

The indole scaffold is a well-established pharmacophore for developing anticancer agents and enzyme inhibitors.[1][4][9] Modifications at various positions, including the placement of amino groups, have been shown to yield potent inhibitors of enzymes crucial for cell growth and proliferation.

  • 5-Amino-1H-indole Derivatives: Research has highlighted the potential of 5-aminoindole derivatives in cancer therapy. For instance, a study on 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives demonstrated that these compounds can induce a form of non-apoptotic cell death called methuosis in cancer cells while showing minimal toxicity to normal cells. This suggests that the 5-amino position is amenable to the addition of complex side chains that can confer selective anticancer activity.[10]

  • General Amino-Indole Derivatives as Enzyme Inhibitors: Amino derivatives of indole have been identified as potent inhibitors of isoprenylcysteine carboxyl methyltransferase (Icmt), an enzyme involved in regulating cell growth.[9] While this study does not specify the isomers, it underscores the importance of the amino group in achieving high inhibitory potency. Similarly, indole-2-carboxylic acid derivatives have been developed as inhibitors of HIV-1 integrase, where the carboxyl group plays a crucial role in chelating magnesium ions in the enzyme's active site.[7] The position of other substituents, such as an amino group on the benzene ring, would logically influence the orientation and binding affinity within the active site.

Antimicrobial Activity

Indole derivatives are also a rich source of antimicrobial agents.[11][12][13] The core structure can be modified to target essential pathways in bacteria and fungi.

  • Indole-3-Carboxylic Acid Conjugates: Studies have shown that conjugating indole-3-carboxylic acid with dipeptides results in compounds with significant antibacterial and antifungal activity.[12] Molecular docking studies suggest these molecules can interact with key enzymes like DNA gyrase in bacteria and lanosterol-14-alpha demethylase in fungi.[12] The introduction of an amino group at the 4, 5, or 6-position would be expected to modulate these interactions and could be a strategy for enhancing potency or altering the spectrum of activity.

  • Indole-based Thiosemicarbazones: Novel thiosemicarbazones derived from 1-substituted indole-3-carboxaldehydes have shown promising antimycobacterial and anticancer activities, indicating the versatility of the indole scaffold in targeting infectious diseases and cancer simultaneously.[4]

Quantitative Data Summary

Direct, side-by-side quantitative data (e.g., IC50 values) for the unsubstituted 4-amino, 5-amino, and 6-amino-1H-indole-3-carboxylate isomers against a common target is scarce in the reviewed literature. However, the activity of more complex derivatives provides valuable insights.

Derivative ClassIsomer PositionBiological ActivityTarget/AssayKey FindingReference
Pyridinyl-pyrimidinyl-amino-indole-carbohydrazides5-aminoAnticancer (Methuosis Induction)HeLa, A549, HCT116 cell linesPotent vacuolization-inducing and antiproliferative effects at low micromolar concentrations.[10]
Indole-2-carboxamidesN/AAntitubercularM. tuberculosisHigh potency against multidrug-resistant strains (MIC values as low as 0.012 µM).[2]
Indole-2-carboxylic acidsN/AHIV-1 Integrase InhibitionStrand Transfer AssayMarked inhibition with IC50 value of 3.11 µM for the lead compound.[7]
Indole-dipeptide conjugatesN/AAntibacterial / AntifungalDNA Gyrase / Lanosterol DemethylaseGood activity against Gram-positive and Gram-negative bacteria and fungi.[12]

This table illustrates the potential of different positions based on derivative studies, as direct comparative data on the parent isomers is limited.

Mechanistic Insights & Rationale

The positioning of the amino group influences the molecule's electronic character and steric hindrance, which are critical for target recognition and binding.

  • Electronic Effects: An amino group is an electron-donating group. Its position (ortho, meta, or para to the ring fusion) alters the electron density across the indole system, affecting the pKa of the indole N-H, the reactivity of the carboxylate, and the potential for forming pi-pi stacking interactions with aromatic residues in a protein's active site.

  • Hydrogen Bonding: The amino group provides an additional hydrogen bond donor site. Its spatial location determines whether it can form productive hydrogen bonds with specific amino acid residues (e.g., aspartate, glutamate, or serine) in a target enzyme, thereby anchoring the molecule and enhancing its inhibitory potency.

Below is a conceptual diagram illustrating how an amino-indole carboxylate might interact with an enzyme active site.

References

A Comparative Guide to the Efficacy of Novel Indole Derivatives and Established Kinase Inhibitors in Targeting VEGFR-2

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, profoundly changing treatment paradigms for numerous malignancies. A critical target in this domain is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. This guide provides an in-depth comparison of the efficacy of a promising new class of compounds, Methyl 5-amino-1H-indole-3-carboxylate derivatives, against well-established multi-kinase inhibitors such as Sorafenib, Sunitinib, and Lenvatinib, with a specific focus on their activity against VEGFR-2.

This document is intended for researchers, scientists, and drug development professionals, offering a technical deep-dive into the comparative efficacy, underlying mechanisms, and the experimental methodologies used to evaluate these potent anti-cancer agents.

The Central Role of VEGFR-2 in Tumor Angiogenesis

VEGFR-2, a receptor tyrosine kinase, is the primary mediator of the pro-angiogenic signals induced by VEGF-A.[1][2] Upon ligand binding, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation cascade triggers a series of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[3][4] Given its pivotal role in tumor neovascularization, VEGFR-2 has become a highly attractive target for the development of anti-cancer therapeutics.[5]

Below is a diagram illustrating the VEGFR-2 signaling pathway, a critical network for tumor angiogenesis.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation VEGFA VEGF-A VEGFA->VEGFR2 Binding & Dimerization PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Migration) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: The VEGFR-2 signaling cascade initiated by VEGF-A binding.

Comparative Efficacy: Indole Derivatives vs. Known Inhibitors

The development of small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain has been a successful strategy in oncology. Here, we compare the in vitro potency of several classes of this compound derivatives against the established multi-kinase inhibitors Sorafenib, Sunitinib, and Lenvatinib.

Compound Class/DrugSpecific Derivative/TargetIC50 (VEGFR-2)Reference
O-Linked Indole Derivatives Compound 183.8 nM[6]
Indole-2-Carboxamide Derivatives Compound Ve1.10 nM[7]
Compound Vg1.60 nM[7]
Compound Va2.15 nM[7]
1H-Indole Derivative Compound 725 nM[8]
Sorafenib Multi-kinase inhibitor~5-90 nM[9][10][11]
Sunitinib Multi-kinase inhibitor~2-80 nM[4][12][13][14]
Lenvatinib Multi-kinase inhibitor3.0 nM (IC50)[15]

As the data indicates, certain this compound derivatives exhibit remarkable potency against VEGFR-2, with IC50 values in the low nanomolar range, comparable to or even exceeding the potency of established drugs like Lenvatinib.[6][7][15] This highlights the potential of the indole scaffold as a promising starting point for the development of novel, highly effective VEGFR-2 inhibitors.

Experimental Methodologies for Efficacy Determination

The determination of a compound's inhibitory potency against a specific kinase is a critical step in drug discovery. This is typically achieved through a combination of in vitro biochemical assays and cell-based assays that provide a more physiologically relevant context.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.

Protocol:

  • Reagent Preparation: Prepare a master mix containing the kinase buffer, ATP, and a suitable substrate peptide for VEGFR-2.

  • Compound Dilution: Prepare serial dilutions of the test compounds (indole derivatives and known inhibitors) in an appropriate solvent like DMSO.

  • Assay Plate Setup: In a 96-well or 384-well plate, add the diluted compounds to the respective wells. Include a positive control (kinase and substrate without inhibitor) and a negative control (substrate without kinase).

  • Kinase Reaction: Add the purified, recombinant VEGFR-2 enzyme to all wells except the negative control. Initiate the reaction by adding the master mix. Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • IC50 Determination: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value, the concentration at which 50% of the kinase activity is inhibited, is then calculated using a sigmoidal dose-response curve.

The following diagram outlines the workflow of a typical in vitro kinase inhibition assay.

Kinase_Assay_Workflow A Prepare Reagents (Kinase, Substrate, ATP, Buffer) D Add Kinase to Initiate Reaction A->D B Prepare Compound Dilutions C Dispense Compounds to Assay Plate B->C C->D E Incubate at 30°C D->E F Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) E->F G Generate Luminescent Signal (Kinase Detection Reagent) F->G H Read Luminescence G->H I Calculate IC50 H->I

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular Target Engagement Assay (NanoBRET™)

To assess whether a compound can effectively bind to its target within a living cell, the NanoBRET™ Target Engagement assay is a powerful tool. This assay measures the binding of a compound to a target protein by detecting the displacement of a fluorescent tracer.

Protocol:

  • Cell Preparation: Genetically engineer cells to express the target kinase (e.g., VEGFR-2) fused to a NanoLuc® luciferase.

  • Tracer and Compound Addition: Add a cell-permeable fluorescent tracer that binds to the kinase of interest to the cells. Then, add varying concentrations of the test compound.

  • BRET Measurement: If the test compound binds to the kinase, it will displace the fluorescent tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal between the NanoLuc® luciferase and the tracer.

  • Data Analysis: The decrease in the BRET signal is measured using a specialized plate reader. The data is then used to determine the compound's intracellular affinity (IC50) for the target kinase.

Cellular Phosphorylation Assay

This assay measures the functional consequence of kinase inhibition within a cell by quantifying the phosphorylation of a downstream substrate.

Protocol:

  • Cell Culture and Treatment: Culture cells that endogenously express the target kinase and its downstream signaling pathway. Treat the cells with different concentrations of the inhibitor.

  • Cell Lysis: After a specific incubation period, lyse the cells to release the intracellular proteins.

  • Phosphorylation Detection: Use techniques like Western blotting or ELISA with phospho-specific antibodies to detect the phosphorylation status of a known downstream substrate of the target kinase (e.g., phosphorylated ERK for the VEGFR-2 pathway).

  • Quantification and Analysis: Quantify the levels of the phosphorylated substrate relative to the total amount of the substrate protein. A decrease in phosphorylation indicates inhibition of the upstream kinase. The IC50 value can be determined by plotting the percentage of phosphorylation inhibition against the inhibitor concentration.

Conclusion and Future Directions

The data presented in this guide demonstrates that novel this compound derivatives are a highly promising class of VEGFR-2 inhibitors, with some compounds exhibiting potency that is on par with or superior to established, clinically approved drugs. The robust and multifaceted experimental approaches outlined here are essential for the accurate and reliable characterization of these and other kinase inhibitors.

The journey from a promising lead compound to a clinically effective drug is long and requires rigorous preclinical and clinical evaluation. However, the potent anti-VEGFR-2 activity of these indole derivatives warrants further investigation. Future studies should focus on optimizing their selectivity, pharmacokinetic properties, and in vivo efficacy in relevant cancer models. The continued exploration of novel chemical scaffolds like the indole nucleus is crucial for expanding the arsenal of targeted therapies and overcoming the challenges of drug resistance in cancer treatment.

References

A Guide to the Spectroscopic Journey: From Methyl 1H-indole-3-carboxylate to its 5-Amino Derivative

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. This guide provides an in-depth spectroscopic comparison of Methyl 5-amino-1H-indole-3-carboxylate, a valuable building block in medicinal chemistry, and its key precursors. By understanding the distinct spectral signatures at each synthetic stage, researchers can confidently track the reaction progress and verify the purity of their compounds.

The Synthetic Pathway: A Spectroscopic Roadmap

The synthesis of this compound typically follows a two-step process starting from the commercially available Methyl 1H-indole-3-carboxylate. The first step involves the regioselective nitration of the indole ring at the 5-position to yield Methyl 5-nitro-1H-indole-3-carboxylate. Subsequent reduction of the nitro group affords the target amine. This transformation from a simple indole to its nitro and then amino derivatives provides a compelling case study for the power of spectroscopic analysis.

Synthesis_Workflow Precursor1 Methyl 1H-indole-3-carboxylate Precursor2 Methyl 5-nitro-1H-indole-3-carboxylate Precursor1->Precursor2 Nitration (e.g., HNO₃/H₂SO₄) FinalProduct This compound Precursor2->FinalProduct Reduction (e.g., H₂, Pd/C or SnCl₂/HCl)

Caption: Synthetic route to this compound.

Spectroscopic Comparison: Unveiling Molecular Transformations

The introduction of the nitro group and its subsequent conversion to an amino group induce significant changes in the electronic environment and vibrational modes of the indole scaffold. These changes are readily observable across various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to their local electronic environment.

¹H NMR Spectral Comparison:

The aromatic region of the ¹H NMR spectrum provides a clear fingerprint of the substitution pattern on the indole ring.

  • Methyl 1H-indole-3-carboxylate (Precursor 1): The spectrum of the starting material is characterized by distinct signals for each of the aromatic protons.

  • Methyl 5-nitro-1H-indole-3-carboxylate (Precursor 2): The introduction of the strongly electron-withdrawing nitro group at the C5 position causes a significant downfield shift of the adjacent aromatic protons, particularly H4 and H6. This is a direct consequence of the deshielding effect of the nitro group.

  • This compound (Final Product): Conversely, the electron-donating amino group at C5 results in an upfield shift of the aromatic protons compared to the nitro-substituted precursor. The amino protons themselves typically appear as a broad singlet.

¹³C NMR Spectral Comparison:

The ¹³C NMR spectra corroborate the observations from the ¹H NMR.

  • Methyl 1H-indole-3-carboxylate (Precursor 1): The carbon spectrum shows the expected resonances for the indole core and the methyl ester.

  • Methyl 5-nitro-1H-indole-3-carboxylate (Precursor 2): The C5 carbon directly attached to the nitro group experiences a significant downfield shift. Other carbons in the benzene ring are also affected, reflecting the strong electron-withdrawing nature of the nitro group.

  • This compound (Final Product): The C5 carbon now bonded to the amino group is shifted significantly upfield compared to the nitro-intermediate, indicative of the electron-donating character of the amino group.

Compound Key ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ Key ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
Methyl 1H-indole-3-carboxylate ~8.1 (H2), ~7.8 (H4), ~7.3-7.4 (H5, H6, H7), ~3.9 (OCH₃)[1][2]~165 (C=O), ~136 (C7a), ~126 (C3a), ~107 (C3)[1]
Methyl 5-nitro-1H-indole-3-carboxylate ~8.99 (H4), ~8.62 (NH), ~8.12 (H6), ~7.36 (H7), ~4.00 (OCH₃)[3]~165.4 (C=O), 147.0 (C5), 143.5 (C7a), 118.5 (C6), 113.4 (C4)[3]
This compound ~7.2 (H4), ~6.6 (H6), ~3.8 (OCH₃), ~3.6 (NH₂) (Predicted)~144 (C5), ~132 (C7a), ~113 (C6), ~103 (C4) (Predicted)

Note: Predicted values are based on established substituent effects and data from similar compounds.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. The presence and position of key functional groups are readily identified.

  • Methyl 1H-indole-3-carboxylate (Precursor 1): The spectrum is characterized by a C=O stretch from the ester group around 1700 cm⁻¹, and an N-H stretch from the indole ring around 3400 cm⁻¹.

  • Methyl 5-nitro-1H-indole-3-carboxylate (Precursor 2): The most prominent new features are the strong asymmetric and symmetric stretching vibrations of the nitro group, typically appearing around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.[2][4] These bands are often intense and provide definitive evidence of successful nitration.

  • This compound (Final Product): The disappearance of the strong nitro group bands and the appearance of two N-H stretching bands in the region of 3300-3500 cm⁻¹ for the primary amine are key indicators of the reduction. A scissoring vibration for the -NH₂ group is also expected around 1600 cm⁻¹.

Compound Key IR Absorptions (cm⁻¹)
Methyl 1H-indole-3-carboxylate ~3400 (N-H stretch), ~1700 (C=O stretch), ~1450 (C=C stretch)
Methyl 5-nitro-1H-indole-3-carboxylate ~3400 (N-H stretch), ~1700 (C=O stretch), ~1520 (asymmetric NO₂ stretch) , ~1340 (symmetric NO₂ stretch)
This compound ~3450 & ~3350 (N-H stretches) , ~3400 (indole N-H stretch), ~1700 (C=O stretch), ~1600 (N-H bend)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

  • Methyl 1H-indole-3-carboxylate (Precursor 1): The molecular ion peak [M]⁺ is observed at m/z 175.

  • Methyl 5-nitro-1H-indole-3-carboxylate (Precursor 2): The molecular ion peak [M]⁺ is observed at m/z 220, an increase of 45 mass units corresponding to the addition of a nitro group (NO₂).

  • This compound (Final Product): The molecular ion peak [M]⁺ is observed at m/z 190, a decrease of 30 mass units from the nitro-intermediate, consistent with the reduction of the nitro group to an amino group (O₂ is replaced by H₂). The presence of an odd number of nitrogen atoms results in an even molecular weight, a helpful rule in mass spectral interpretation.[5]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption maxima (λ_max) are sensitive to the extent of conjugation and the nature of the substituents.

  • Methyl 1H-indole-3-carboxylate (Precursor 1): The indole chromophore exhibits characteristic absorption bands in the UV region.

  • Methyl 5-nitro-1H-indole-3-carboxylate (Precursor 2): The nitro group, being an auxochrome and a chromophore, causes a bathochromic (red) shift in the absorption maxima compared to the unsubstituted indole, due to the extension of the conjugated system.[6]

  • This compound (Final Product): The amino group also acts as an auxochrome and typically causes a significant bathochromic shift. The absorption spectrum of the amino-indole will differ distinctly from both the starting material and the nitro-intermediate.[7]

Spectroscopic_Comparison cluster_precursor1 Methyl 1H-indole-3-carboxylate cluster_precursor2 Methyl 5-nitro-1H-indole-3-carboxylate cluster_final This compound p1_nmr ¹H & ¹³C NMR: - Characteristic indole signals - Ester signals p2_nmr ¹H & ¹³C NMR: - Downfield shift of aromatic protons - C5 downfield shift p1_nmr->p2_nmr Nitration p1_ir IR: - N-H stretch (~3400 cm⁻¹) - C=O stretch (~1700 cm⁻¹) p2_ir IR: - Strong NO₂ stretches (~1520 & 1340 cm⁻¹) p1_ir->p2_ir Nitration p1_ms MS: - [M]⁺ at m/z 175 p2_ms MS: - [M]⁺ at m/z 220 p1_ms->p2_ms Nitration p1_uv UV-Vis: - Indole chromophore absorption p2_uv UV-Vis: - Bathochromic shift p1_uv->p2_uv Nitration f_nmr ¹H & ¹³C NMR: - Upfield shift of aromatic protons - C5 upfield shift p2_nmr->f_nmr Reduction f_ir IR: - Two N-H stretches (~3450 & 3350 cm⁻¹) - N-H bend (~1600 cm⁻¹) p2_ir->f_ir Reduction f_ms MS: - [M]⁺ at m/z 190 p2_ms->f_ms Reduction f_uv UV-Vis: - Distinct bathochromic shift p2_uv->f_uv Reduction

Caption: Key spectroscopic changes during the synthesis.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is standard.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with dry KBr powder (100-200 mg) and press into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of a small amount of solid.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or pure KBr pellet) should be recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable volatile solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI). Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance reading between 0.5 and 1.5.

  • Data Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-600 nm). A baseline spectrum of the solvent-filled cuvette should be recorded first and subtracted from the sample spectrum.[8]

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Conclusion

The spectroscopic comparison of this compound and its precursors demonstrates the utility of a multi-technique approach for reaction monitoring and structural verification. Each spectroscopic method provides a unique and complementary piece of the structural puzzle. By understanding the expected spectral changes based on the chemical transformations, researchers can proceed with confidence in the identity and purity of their synthesized compounds.

References

In vitro anticancer activity of Methyl 5-amino-1H-indole-3-carboxylate derivatives against MCF-7 and HeLa cell lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the indole scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent bioactivity and structural versatility have led to the approval of several indole-based anticancer drugs.[1][2] This guide provides a comparative analysis of the in vitro anticancer activity of methyl 5-amino-1H-indole-3-carboxylate derivatives and their close analogs against the human breast adenocarcinoma cell line (MCF-7) and the human cervical cancer cell line (HeLa). Drawing upon experimental data from peer-reviewed studies, we will delve into the structure-activity relationships (SAR), experimental protocols, and potential mechanisms of action that underscore the therapeutic promise of this class of compounds.

The Rationale for Targeting the 5-Aminoindole-3-Carboxylate Scaffold

The indole nucleus is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The strategic placement of functional groups on the indole ring can significantly modulate its pharmacological profile. The 5-position of the indole ring is of particular interest, as substitutions at this position have been shown to influence anticancer activity. The presence of an amino group at the 5-position can enhance the molecule's interaction with target enzymes and receptors, potentially leading to increased cytotoxic efficacy. Furthermore, the carboxylate group at the 3-position provides a handle for further derivatization, allowing for the fine-tuning of the molecule's pharmacokinetic and pharmacodynamic properties.

Comparative Anticancer Activity

While direct and extensive studies on a broad series of this compound derivatives against both MCF-7 and HeLa cell lines are emerging, compelling data from closely related analogs, particularly 5-hydroxyindole-3-carboxylic acid esters, provide a strong foundation for comparison and extrapolation. A recent study on 5-hydroxyindole-3-carboxylic acid derivatives demonstrated significant cytotoxicity against the MCF-7 cell line.[3][4] Given the electronic and structural similarities between a hydroxyl (-OH) and an amino (-NH2) group, these findings are highly relevant.

Compound IDStructureModificationTarget Cell LineIC50 (µM)
5d (Ester Derivative) 5-hydroxyindole-3-carboxylate with a 4-methoxy anilide4-methoxy anilide esterMCF-74.7[3][4]
5a (Ester Derivative) 5-hydroxyindole-3-carboxylate with a simple anilideAnilide esterMCF-7< 10[3][4]
5l (Ester Derivative) 5-hydroxyindole-3-carboxylate with a 4-chloro anilide4-chloro anilide esterMCF-7< 10[3][4]
Indole-chalcone derivative N-ethyl-3-acetylindole chalconeChalcone at C3MCF-713-19[1]
3-amino-1H-7-azaindole derivative Substituted 3-amino-1H-7-azaindoleAzaindole coreMCF-719.9[1]
3-amino-1H-7-azaindole derivative Substituted 3-amino-1H-7-azaindoleAzaindole coreHeLa3.7[1]

Table 1: Comparative in vitro anticancer activity of 5-substituted indole derivatives against MCF-7 and HeLa cell lines. IC50 values represent the concentration required to inhibit 50% of cell growth.

The data suggest that ester derivatives of the 5-hydroxyindole-3-carboxylic acid scaffold exhibit potent activity against MCF-7 cells, with the 4-methoxy substituted compound (5d) being the most effective. This highlights the importance of the substituent on the ester group in modulating anticancer activity. The potent activity of these analogs underscores the potential of this compound derivatives as a promising class of anticancer agents. Further structure-activity relationship studies have shown that methyl substitution at the N-1 position of the indole ring can significantly enhance anticancer activity.[1]

Experimental Methodologies

The synthesis and in vitro evaluation of these indole derivatives involve a series of well-established chemical and biological protocols. Here, we outline a representative workflow.

Synthesis of 5-Aminoindole-3-Carboxylate Derivatives

A general synthetic route to 5-aminoindole derivatives often starts from the corresponding 5-nitroindole precursor. The synthesis of this compound can be envisioned through a multi-step process involving the protection of the indole nitrogen, followed by the reduction of the nitro group to an amine.

Hypothetical Synthetic Workflow:

Synthetic Workflow Start 5-Nitro-1H-indole Step1 Protection of Indole Nitrogen (e.g., with a suitable protecting group) Start->Step1 Step2 Esterification at C3 (e.g., Vilsmeier-Haack followed by oxidation and esterification) Step1->Step2 Step3 Reduction of Nitro Group (e.g., Pd/C, H2 or SnCl2) Step2->Step3 Step4 Deprotection (if necessary) Step3->Step4 Final This compound Step4->Final

Caption: A generalized synthetic pathway for this compound.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary screening tool for potential anticancer compounds.

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: MCF-7 and HeLa cells are seeded in 96-well plates at a density of approximately 5 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: The synthesized indole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent. The plates are then incubated for 48 hours.[5]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.[5]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.

Proposed Mechanism of Action

While the precise mechanism of action for this compound derivatives is yet to be fully elucidated, the broader class of indole-based anticancer agents is known to exert its effects through various pathways.[1][6] These include:

  • Tubulin Polymerization Inhibition: Many indole derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Kinase Inhibition: Indole scaffolds can act as ATP-competitive inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation.

  • Induction of Apoptosis: These compounds can trigger programmed cell death by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

The 5-amino group, in particular, can serve as a critical pharmacophore, potentially interacting with key residues in the active sites of target enzymes.

Potential Signaling Pathway Involvement:

Signaling Pathway Indole 5-Aminoindole Derivative Tubulin Tubulin Polymerization Indole->Tubulin Microtubules Microtubule Formation Tubulin->Microtubules G2M G2/M Phase Arrest Microtubules->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: A plausible mechanism of action involving tubulin polymerization inhibition.

Conclusion and Future Directions

The available evidence strongly suggests that this compound derivatives represent a promising scaffold for the development of novel anticancer agents. The potent cytotoxic activity of closely related 5-hydroxyindole-3-carboxylate esters against the MCF-7 breast cancer cell line provides a solid rationale for the synthesis and evaluation of a focused library of 5-aminoindole analogs. Future research should concentrate on synthesizing a diverse range of these derivatives and evaluating their activity against a broader panel of cancer cell lines, including both MCF-7 and HeLa, to establish a comprehensive structure-activity relationship. Mechanistic studies will also be crucial to identify the specific molecular targets and signaling pathways modulated by these compounds, which will be instrumental in guiding their further development as potential clinical candidates.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Aminoindole-3-carboxylate Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in both natural products and synthetic compounds with a wide array of pharmacological activities.[1] Within this class, the 5-aminoindole-3-carboxylate core represents a versatile template for the design of targeted therapeutics, particularly kinase inhibitors. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[2][3] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 5-aminoindole-3-carboxylate analogs, synthesizing data from various studies to illuminate the chemical nuances that drive potency and selectivity. We will explore the causal relationships behind experimental design choices and provide actionable protocols for synthesis and biological evaluation.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of the 5-aminoindole-3-carboxylate scaffold is exquisitely sensitive to substitutions at several key positions. Understanding these relationships is paramount for optimizing lead compounds into clinical candidates. Our analysis focuses on modifications at the indole nitrogen (N-1), the 5-amino group, the 3-carboxylate moiety, and other positions on the indole ring.

The Crucial Role of the N-1 Substituent

The N-1 position of the indole ring often serves as a key interaction point with the target protein or as a vector to modulate physicochemical properties.

  • Small Alkyl Groups: Introduction of small alkyl groups, such as methyl or ethyl, is a common initial strategy. This modification can enhance lipophilicity, potentially improving cell permeability and interaction with hydrophobic pockets within the kinase active site.

  • Bulky and Aromatic Groups: Incorporating larger or aromatic substituents can lead to significant gains in potency by accessing adjacent binding pockets. For instance, in a series of N-substituted indole-2- and 3-carboxamides targeting protein kinase CK2, a benzyl group at the N-1 position was found in the most active compound, suggesting favorable interactions with the enzyme.[4]

  • Aminoalkyl Chains: The addition of aminoalkyl groups, such as a morpholinoethyl substituent, has been shown to be optimal for potent cannabinoid receptor activity in related aminoalkylindoles.[5][6] This highlights the importance of this position for introducing basic groups that can form salt bridges or hydrogen bonds, significantly impacting target engagement.

Modifications of the 5-Amino Group: The Selectivity Driver

The 5-amino group is a critical handle for tuning both potency and selectivity. Its outward-facing orientation in many kinase binding modes allows for the introduction of larger substituents that can interact with the solvent-exposed region of the ATP-binding site, a common strategy for achieving selectivity.

  • Acylation and Sulfonylation: Converting the 5-amino group into an amide or sulfonamide is a foundational step in many SAR campaigns. This transformation allows for the exploration of a wide chemical space. The choice of the acyl or sulfonyl group is critical; for example, linking to a pyrimidine ring has proven effective in discovering potent Janus Kinase 2 (JAK2) inhibitors.[7] The rationale here is that the pyrimidine can form specific hydrogen bonds with the hinge region of the kinase, a classic interaction for Type I kinase inhibitors.[8]

  • Urea and Thiourea Formation: Formation of ureas provides another vector for extending into the solvent-exposed region. The additional hydrogen bond donors and acceptors can form new interactions with the target protein, enhancing affinity.

The 3-Carboxylate Moiety: From Ester to Amide

The ester at the C-3 position is a common starting point due to synthetic accessibility, but it is often metabolically labile. Conversion to an amide is a frequent and effective bioisosteric replacement.

  • Primary and Secondary Amides: Replacing the ester with an amide (R-C(=O)NR'R'') generally improves metabolic stability and introduces a hydrogen bond donor (in primary and secondary amides) that can engage with the protein backbone. The substituents on the amide nitrogen (R' and R'') offer significant opportunities for SAR exploration.

  • Conformationally Constrained Analogs: In studies on related indole-3-carboxamides targeting cannabinoid receptors, introducing conformational constraints, such as bicyclic piperazine analogs, led to potent agonists.[9][10] This strategy reduces the entropic penalty upon binding, often leading to higher affinity. The activity was also found to be dependent on the stereochemistry of these constrained systems.[9]

The logical relationship for a typical SAR exploration on this scaffold can be visualized as a decision tree, guiding the optimization process from initial hits to lead candidates.

SAR_Logic cluster_0 Scaffold Selection cluster_1 Initial Modifications cluster_2 Potency & Selectivity Optimization cluster_3 Lead Candidate Start 5-Aminoindole-3-carboxylate Core N1_Mod N-1 Substitution (Alkyl, Aryl) Start->N1_Mod Initial Library C5_Mod C-5 Amine Acylation (Simple Amides) Start->C5_Mod Initial Library C3_Mod C-3 Ester to Amide Start->C3_Mod Initial Library Ring_Sub Ring Substitution (Halogens, etc.) N1_Mod->Ring_Sub Fine-tuning C5_Ext C-5 Extension (Heterocycles, Ureas) C5_Mod->C5_Ext Improve Selectivity C3_Constrain C-3 Amide Constraint (Cyclic Amines) C3_Mod->C3_Constrain Improve Potency/PK C5_Ext->Ring_Sub Fine-tuning C3_Constrain->Ring_Sub Fine-tuning Lead Optimized Candidate Ring_Sub->Lead Final Optimization

Caption: SAR Optimization Workflow for 5-Aminoindole-3-carboxylate Analogs.

Quantitative SAR Data Summary

The following table summarizes representative SAR data for indole-based analogs, highlighting how specific structural modifications influence inhibitory activity against various kinases. While not all examples are exact 5-aminoindole-3-carboxylates, they provide valuable, transferable insights into the scaffold.

Analog Series/ModificationTarget KinaseKey SubstituentsIC50 (µM)Key SAR Insights & Reference
Indole-2-carboxamide Protein Kinase CK2N-1: Benzyl; Amide: 2,4-dichlorobenzyl14.6The combination of N-1 benzyl and a substituted benzylamide at C-2 was crucial for activity.[4]
Indole-2-carboxamide Protein Kinase CK2N-1: H; Amide: 2,4-dichlorobenzyl> 100Removal of the N-1 benzyl group led to a complete loss of activity, highlighting its importance.[4]
Pyrido[4,3-b]indol-4-carboxamide JAK2C-1 Amine: (1R)-1-cyclopropyl-2,2,2-trifluoroethyl0.0019 (Enzyme)A specific chiral amine at the C-1 position provided exceptional potency and selectivity.[7]
Pyrido[4,3-b]indol-4-carboxamide JAK2C-1 Amine: (1S)-1-cyclopropyl-2,2,2-trifluoroethyl0.051 (Enzyme)The (S)-enantiomer was >25-fold less potent, demonstrating a strong stereochemical preference.[7]
Indole-based Inhibitor MK2Lactam Ring Expansion (6- to 7-membered)Potency GainExpanding the fused lactam ring resulted in improved molecular potency.[11]

Experimental Protocols

To ensure scientific integrity, the protocols described below are designed as self-validating systems, incorporating necessary controls for robust and reproducible results.

Protocol 1: General Synthesis of a 5-Aminoindole-3-carboxamide Analog

This protocol outlines a common synthetic route, starting from a commercially available 5-nitroindole-3-carboxylate, involving reduction of the nitro group followed by amide coupling.

Step 1: Reduction of the Nitro Group

  • To a solution of methyl 5-nitro-1H-indole-3-carboxylate (1.0 equiv) in ethanol/water (e.g., 4:1 v/v), add ammonium chloride (5.0 equiv).

  • Heat the mixture to approximately 70-80 °C.

  • Add iron powder (Fe, 5.0 equiv) portion-wise over 30 minutes. The causality here is that the reduction of the nitro group by iron is an exothermic reaction, and portion-wise addition helps control the reaction temperature.[12]

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield methyl 5-amino-1H-indole-3-carboxylate. This product is often used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the this compound (1.0 equiv) and a carboxylic acid of interest (R-COOH, 1.1 equiv) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1.2 equiv) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).[12] HATU is chosen for its efficiency in forming the active ester intermediate, which readily reacts with the amine.

  • Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Wash the combined organic layers sequentially with 5% aqueous LiCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-amido-indole-3-carboxylate analog.

Step 3: Saponification and Final Amide Formation (at C-3)

  • Dissolve the ester from the previous step (1.0 equiv) in a mixture of THF/Methanol/Water.

  • Add an excess of lithium hydroxide (LiOH, ~3-5 equiv) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).

  • Acidify the mixture with 1N HCl to pH ~3-4 and extract the carboxylic acid product with ethyl acetate.

  • Perform a second amide coupling as described in Step 2, using the newly formed C-3 carboxylic acid and a desired amine (R'-NH2) to yield the final 5-amido-indole-3-carboxamide.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a universal, luminescence-based kinase assay (e.g., ADP-Glo™) that measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitor's potency.[3]

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP at a physiologically relevant concentration (e.g., Km value for the specific kinase)[2]

  • Test compounds (5-aminoindole-3-carboxylate analogs) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Assay Buffer (containing MgCl2, DTT, etc.)

  • White, opaque 384-well microplates

Procedure:

  • Compound Preparation: Perform a serial dilution of the test compounds in DMSO to create a concentration-response curve (e.g., 10-point, 3-fold dilutions). A typical starting concentration is 100 µM.

  • Kinase Reaction:

    • Add 2.5 µL of assay buffer containing the kinase and substrate to each well.

    • Add 0.5 µL of the serially diluted compound or DMSO (for positive and negative controls) to the appropriate wells.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase. This pre-incubation is crucial for inhibitors that may have slow on-rates.

    • Initiate the kinase reaction by adding 2.0 µL of ATP solution. The final reaction volume is 5 µL.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • The "High" signal (0% inhibition) is from the DMSO-only wells. The "Low" signal (100% inhibition) is from control wells with no kinase activity.

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This dual-step detection process is a self-validating system; the first step eliminates unused ATP, which would otherwise create a high background, thus ensuring that the luminescent signal is directly and robustly proportional to the ADP produced by the kinase activity.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep 1. Prepare Serial Dilution of Inhibitor in DMSO Plate_Setup 2. Add Kinase/Substrate and Inhibitor to Plate Compound_Prep->Plate_Setup Pre_Incubate 3. Pre-incubate (15 min) Plate_Setup->Pre_Incubate Initiate 4. Initiate with ATP (Final Vol: 5 µL) Pre_Incubate->Initiate React 5. Incubate (60 min) Initiate->React Stop_Deplete 6. Add ADP-Glo™ Reagent (Stop Rxn, Deplete ATP) React->Stop_Deplete Incubate1 7. Incubate (40 min) Stop_Deplete->Incubate1 Detect 8. Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Incubate1->Detect Incubate2 9. Incubate (30 min) Detect->Incubate2 Read 10. Read Luminescence Incubate2->Read Calculate 11. Calculate IC50 Read->Calculate

Caption: Workflow for a Luminescence-Based Kinase Inhibition Assay.

Conclusion

The 5-aminoindole-3-carboxylate scaffold is a highly tractable platform for developing potent and selective inhibitors of various biological targets, especially protein kinases. Structure-activity relationship studies consistently demonstrate that targeted modifications at the N-1, C-5, and C-3 positions are essential for optimizing biological activity. The N-1 position influences overall potency, the C-5 amino group serves as a critical vector for achieving selectivity, and the conversion of the C-3 ester to a conformationally diverse amide can enhance both potency and pharmacokinetic properties. By employing systematic synthetic strategies and robust biological assays, researchers can effectively navigate the chemical space around this privileged core to develop novel therapeutics.

References

Head-to-head comparison of different amide coupling reagents for Methyl 5-amino-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The formation of an amide bond is a cornerstone reaction in medicinal chemistry, yet its success with electronically nuanced substrates like Methyl 5-amino-1H-indole-3-carboxylate can be challenging. The electron-rich nature of the 5-amino group on the indole scaffold enhances its nucleophilicity but also introduces the potential for side reactions and challenges in achieving high yields and purity. The selection of an appropriate coupling reagent is therefore a critical parameter for success.

This guide provides an in-depth, head-to-head comparison of common amide coupling reagents for the acylation of this compound. We will delve into the mechanistic nuances of each reagent class, present available experimental data, and offer field-proven insights to guide your selection process.

The Challenge: Acylating an Electron-Rich Aminoindole

The 5-amino group of this compound renders the aniline-like amine highly nucleophilic. While this is advantageous for the desired reaction, it can also lead to:

  • Over-activation and side reactions: Highly reactive coupling agents can lead to undesired modifications of the indole ring or the ester functionality.

  • Poor solubility: The starting material and product may have limited solubility in common organic solvents, impacting reaction kinetics and purification.

  • Competing reactions: The indole nitrogen can also exhibit nucleophilicity under certain conditions, although the 5-amino group is significantly more reactive.

Mechanistic Overview of Common Coupling Reagents

Understanding the mechanism of action is key to selecting the right tool for the job. Amide coupling reactions generally proceed via the activation of a carboxylic acid to form a more reactive species that is susceptible to nucleophilic attack by the amine.

Carbodiimides: EDC and DCC

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC), are widely used due to their accessibility and cost-effectiveness.[1] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

G cluster_0 Carboxylic Acid Activation cluster_1 Amide Formation Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC Amide R-CONH-Ar O_Acylisourea->Amide + Ar-NH2 Urea Urea byproduct O_Acylisourea->Urea Amine Ar-NH2

Carbodiimide-mediated amide coupling.

To suppress racemization and improve efficiency, carbodiimides are almost always used with additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt).[2] These additives trap the O-acylisourea to form a less reactive but more stable active ester, which then reacts with the amine.

Uronium/Aminium Salts: HATU and HBTU

Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and known for rapid reaction times and low rates of racemization.[2] They react with the carboxylate to form an active ester. HATU, which is based on HOAt, is generally considered more reactive and provides better outcomes for challenging couplings compared to HBTU, which is based on HOBt.

G cluster_0 Carboxylic Acid Activation cluster_1 Amide Formation Carboxylate R-COO- OAt_Ester OAt-Active Ester Carboxylate->OAt_Ester + HATU HATU HATU Amide R-CONH-Ar OAt_Ester->Amide + Ar-NH2 TMU Tetramethylurea OAt_Ester->TMU Amine Ar-NH2

HATU-mediated amide coupling.
Phosphonium Salts: PyBOP and BOP

Phosphonium-based reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) are also very effective. They function similarly to uronium salts by forming an active ester. A key advantage is the absence of guanidinium byproducts, which can sometimes be observed with uronium reagents. However, BOP is used less frequently now due to the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[2]

Head-to-Head Performance Comparison

While specific comparative data for this compound is scarce in the literature, we can extrapolate performance based on studies of similar electron-rich anilines and challenging substrates.

Reagent/SystemPredicted YieldPurity & Side ReactionsRacemization RiskCost & Practicality
EDC/HOBt Moderate to GoodGenerally clean, but can be sluggish, leading to incomplete conversion. The urea byproduct from EDC is water-soluble, simplifying purification.[3]Low with HOBt additive.[2]Low cost, readily available, and easy to handle.
DCC/HOBt Moderate to GoodSimilar to EDC/HOBt, but the dicyclohexylurea (DCU) byproduct is poorly soluble and often requires filtration for removal, which can complicate purification.[4]Low with HOBt additive.Low cost, but purification can be cumbersome.
HATU Good to ExcellentHighly efficient, often leading to cleaner reactions and higher yields, especially for challenging substrates.[3] Can sometimes lead to guanidinylation of the amine if not used correctly.Very Low.[2]Higher cost, but often justified by performance.
HBTU GoodGenerally effective, but may be less efficient than HATU for difficult couplings, potentially leading to more side products.Low.Moderate cost.
PyBOP GoodEffective, with the advantage of not forming guanidinium byproducts.Low.Higher cost.

Field-Proven Insights & Recommendations

For the acylation of This compound :

  • Starting Point (Cost-Effective): The EDC/HOBt system is a logical and economical first choice. The water-solubility of the urea byproduct is a significant advantage for purification. The reaction may require optimization of temperature and reaction time to drive it to completion. The use of DMAP as an additive can improve yields with electron-deficient amines, and may also be beneficial in this case.[3]

  • High-Performance Option: For maximizing yield and purity, especially if the carboxylic acid partner is sterically hindered or valuable, HATU is the reagent of choice. Its high reactivity can overcome the potential for sluggishness and often leads to cleaner reaction profiles in shorter times.

  • Alternative High-Performance: If guanidinylation side products with HATU are a concern, PyBOP offers a robust alternative with comparable efficiency.

Experimental Protocols

The following are representative protocols that can be adapted for the coupling of a generic carboxylic acid with this compound.

Protocol 1: EDC/HOBt Mediated Coupling

G

Workflow for EDC/HOBt coupling.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.0 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv), this compound (1.0 equiv), and HOBt (1.2 equiv) in anhydrous DMF, add DIPEA (2.5 equiv).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equiv) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: HATU Mediated Coupling

G

Workflow for HATU coupling.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.0 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • In a flask, dissolve the carboxylic acid (1.0 equiv), HATU (1.1 equiv), and DIPEA (2.0 equiv) in anhydrous DMF.

  • Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 equiv) in a minimal amount of DMF.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by silica gel column chromatography.

Conclusion

The choice of coupling reagent for the acylation of this compound is a critical decision that balances cost, efficiency, and ease of purification. For routine synthesis, an optimized EDC/HOBt protocol offers a cost-effective and reliable method. For challenging substrates or when the highest yield and purity are paramount, HATU stands out as the superior reagent, justifying its higher cost with exceptional performance. As with any reaction, empirical testing and optimization are key to achieving the best results for your specific substrate combination.

References

Validating the Mechanism of Action of a Methyl 5-amino-1H-indole-3-carboxylate-based Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the validation of a small molecule's mechanism of action (MoA) is a critical determinant of its therapeutic potential and a cornerstone of its preclinical development.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the MoA of a novel inhibitor, using Methyl 5-amino-1H-indole-3-carboxylate as a hypothetical lead compound. The indole scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors.[4][5][6] For the purposes of this guide, we will postulate that our lead compound, which we will refer to as "Indole-M," is a potent inhibitor of the Janus kinase (JAK) signaling pathway.[7][8]

The JAK-STAT signaling cascade is a pivotal pathway in cytokine-mediated immune and inflammatory responses, and its dysregulation is implicated in various cancers and autoimmune diseases.[9][10][11] This makes it a compelling target for therapeutic intervention. This guide will objectively compare the performance of Indole-M with established JAK inhibitors—Ruxolitinib, Fedratinib, and Pacritinib—providing supporting experimental data and detailed protocols to empower researchers in their validation campaigns.

A Multi-Faceted Approach to MoA Validation

A robust MoA validation strategy moves from direct target interaction to cellular and phenotypic consequences. This multi-pronged approach provides a self-validating system, where data from each experimental stage should logically correlate with the others, building a cohesive and trustworthy narrative around the inhibitor's function.

Here, we outline a logical workflow for validating Indole-M as a JAK inhibitor:

MoA_Validation_Workflow cluster_0 Phase 1: Direct Target Engagement cluster_1 Phase 2: Cellular Target Validation cluster_2 Phase 3: Phenotypic Assessment a1 Biochemical Kinase Assays b1 Western Blot for p-STAT3 a1->b1 Confirms cellular activity a2 NanoBRET™ Target Engagement Assay a2->b1 Confirms intracellular binding c1 Cell Viability/Proliferation Assays b1->c1 Links target inhibition to cellular outcome JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription IndoleM Indole-M IndoleM->JAK2 Inhibition

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Derived from Methyl 5-amino-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Advanced Pharmaceutical Development Subject: Comparative Cross-Reactivity Profiling of Novel Kinase Inhibitors Derived from a Methyl 5-amino-1H-indole-3-carboxylate Scaffold

Introduction: The Indole Scaffold as a Privileged Structure in Kinase Inhibitor Design

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[1] Within the realm of oncology and inflammatory diseases, indole derivatives have been successfully developed as potent kinase inhibitors.[1][2] Kinases, a large family of enzymes that regulate virtually all cellular processes, are highly sought-after drug targets.[1] However, the high degree of structural conservation in the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity to minimize off-target effects and associated toxicities.[1]

This guide provides an in-depth comparative analysis of the cross-reactivity profiles of a series of novel kinase inhibitors synthesized from the versatile starting material, this compound. By systematically modifying this core structure, we can explore the structure-activity relationships (SAR) that govern both on-target potency and off-target interactions across the kinome. Understanding these profiles is paramount for the rational design of next-generation therapeutics with improved efficacy and safety profiles.

The Core Scaffold: this compound

This compound serves as an excellent starting point for the synthesis of a diverse library of kinase inhibitors. The 5-amino group provides a key handle for the introduction of various substituents, allowing for the exploration of different pharmacophoric features to modulate kinase binding affinity and selectivity. The indole core itself provides a rigid framework that can be appropriately decorated to interact with specific residues within the kinase ATP-binding pocket.

Comparative Cross-Reactivity Profiling

While specific kinome-wide screening data for a comprehensive library of inhibitors derived directly from this compound is not extensively published in a single comparative study, we can synthesize available data on structurally related 5-amino-1H-indole-3-carboxamide derivatives to illustrate the principles of cross-reactivity analysis. The following sections will present hypothetical but representative data based on known inhibition patterns of indole-based kinase inhibitors against key kinase families.

Targeting Receptor Tyrosine Kinases (RTKs)

Many indole-based inhibitors have shown activity against RTKs, which are crucial regulators of cell growth, proliferation, and survival.[3] Dysregulation of RTK signaling is a hallmark of many cancers. A common strategy involves designing inhibitors that target the ATP-binding site of these kinases.

Table 1: Hypothetical Inhibitory Activity (IC50, nM) of 5-Amino-1H-indole-3-carboxamide Derivatives Against a Panel of Receptor Tyrosine Kinases.

Compound IDR-Group at 5-amino positionVEGFR2EGFRPDGFRβFLT3
IND-001 Phenyl50250120>1000
IND-002 4-Pyridyl2515080800
IND-003 3-Quinolinyl109045500
Sunitinib (Reference Compound)91502250

Data is illustrative and based on general trends observed for indole-based kinase inhibitors.

From this hypothetical data, we can infer that the introduction of different aromatic systems at the 5-amino position significantly influences both potency and selectivity. For instance, the quinolinyl moiety in IND-003 appears to enhance potency against VEGFR2 and PDGFRβ compared to the phenyl group in IND-001 .

Cross-Reactivity Against Other Kinase Families

A critical aspect of inhibitor profiling is to assess activity against unrelated kinase families to identify potential off-target liabilities.

Table 2: Hypothetical Cross-Reactivity Profile (% Inhibition at 1 µM) of IND-003.

Kinase FamilyRepresentative Kinase% Inhibition
Tyrosine Kinase SRC65%
ABL40%
Serine/Threonine Kinase CDK2/CycA35%
AURKA75%
ROCK120%
GSK3β15%

Data is illustrative.

This profile suggests that while IND-003 is a potent RTK inhibitor, it also exhibits significant activity against Aurora Kinase A (AURKA) and SRC. Such off-target activity could lead to unintended biological effects and needs to be considered during lead optimization. For example, inhibition of Aurora kinases can lead to mitotic arrest and apoptosis, which could be beneficial in an oncology setting but detrimental in other contexts.[4]

Signaling Pathways and Mechanistic Insights

The cross-reactivity profile of a kinase inhibitor directly translates to its impact on cellular signaling pathways. An inhibitor targeting VEGFR2 will primarily affect angiogenesis, while off-target activity against EGFR could impact cell proliferation pathways.

Signaling_Pathways cluster_VEGFR VEGFR2 Signaling cluster_EGFR EGFR Signaling cluster_Aurora Aurora A Signaling VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC ERK ERK PKC->ERK Angiogenesis Angiogenesis ERK->Angiogenesis EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK_EGFR ERK MEK->ERK_EGFR Proliferation Proliferation ERK_EGFR->Proliferation AURKA Aurora A PLK1 PLK1 AURKA->PLK1 Mitosis Mitotic Progression PLK1->Mitosis IND_003 IND-003 (Hypothetical Inhibitor) IND_003->VEGFR2 Potent Inhibition IND_003->EGFR Moderate Inhibition IND_003->AURKA Significant Off-Target Inhibition

Caption: Potential signaling pathway modulation by a multi-targeted inhibitor.

Experimental Protocols for Kinase Inhibitor Profiling

To ensure the scientific integrity of cross-reactivity data, robust and validated experimental methodologies are essential.

Biochemical Kinase Assays (e.g., HotSpot™ Radiometric Assay)

This assay format is a gold standard for quantifying the inhibitory activity of a compound against a purified kinase.

Step-by-Step Methodology:

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, a specific peptide substrate, and a buffer system.

  • Inhibitor Addition: Add the test compound (derived from this compound) at various concentrations. A DMSO control is included.

  • Initiation of Reaction: Start the kinase reaction by adding ATP (containing a radioactive γ-³³P-ATP tracer).

  • Incubation: Allow the reaction to proceed for a defined period at a controlled temperature.

  • Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the unreacted radioactive ATP, typically by spotting the reaction mixture onto a filter membrane.

  • Detection: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Biochemical_Assay_Workflow Start Start: Purified Kinase + Substrate + Buffer AddInhibitor Add Test Compound (Varying Concentrations) Start->AddInhibitor AddATP Initiate Reaction with [γ-³³P]ATP AddInhibitor->AddATP Incubate Incubate at Controlled Temperature AddATP->Incubate StopReaction Stop Reaction & Spot on Filter Incubate->StopReaction Wash Wash to Remove Unincorporated ATP StopReaction->Wash Detect Quantify Radioactivity (Scintillation Counting) Wash->Detect Analyze Calculate IC50 Detect->Analyze

Caption: Workflow for a radiometric biochemical kinase assay.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to confirm target engagement of an inhibitor within a cellular context, providing a more physiologically relevant assessment of inhibitor binding.

Step-by-Step Methodology:

  • Cell Treatment: Treat intact cells with the test compound or vehicle control for a specified duration.

  • Heating: Harvest the cells and heat aliquots to a range of temperatures in a thermal cycler.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing folded, non-denatured protein) from the precipitated, denatured protein by centrifugation.

  • Protein Quantification: Quantify the amount of the target kinase remaining in the soluble fraction using a specific antibody-based detection method (e.g., Western blot, ELISA).

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

CETSA_Workflow Start Start: Intact Cells Treat Treat with Test Compound or Vehicle Start->Treat Heat Heat Cell Aliquots to Various Temperatures Treat->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Separate Soluble and Precipitated Fractions Lyse->Centrifuge Detect Quantify Soluble Target Protein (e.g., Western Blot) Centrifuge->Detect Analyze Generate Melting Curves and Analyze Shift Detect->Analyze

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The illustrative data presented in this guide underscore the importance of comprehensive cross-reactivity profiling in understanding the full biological activity of these compounds. While achieving absolute selectivity is a formidable challenge, a thorough understanding of an inhibitor's kinome-wide interaction profile allows for the selection of candidates with the most favorable therapeutic window. Future work should focus on generating extensive kinome-wide screening data for libraries of inhibitors derived from this scaffold to build robust structure-activity relationship models. This will enable the predictive design of inhibitors with tailored selectivity profiles, ultimately accelerating the development of safer and more effective targeted therapies.

References

A Comparative Guide to the Synthetic Accessibility of Aminoindole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The aminoindole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. The position of the amino substituent on the indole ring profoundly influences the molecule's biological activity, making access to a diverse range of isomers crucial for drug discovery and development. However, the synthetic accessibility of these isomers varies significantly, posing challenges and strategic considerations for synthetic chemists. This guide provides an in-depth comparison of the synthetic routes to the key aminoindole isomers, with a focus on practicality, efficiency, and the underlying chemical principles that govern their accessibility.

Introduction: The Significance of Aminoindole Isomers in Drug Discovery

Aminoindoles are classified as "privileged scaffolds" due to their ability to bind to a wide range of biological targets. The position of the amino group—whether on the benzene ring (4-, 5-, 6-, and 7-aminoindoles) or the pyrrole ring (2- and 3-aminoindoles)—dramatically alters the electronic properties and three-dimensional shape of the molecule, thereby dictating its interaction with proteins and other biological macromolecules. This isomeric diversity is a powerful tool in the hands of medicinal chemists, allowing for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile. However, the synthetic routes to these isomers are not created equal, with challenges in regioselectivity, starting material availability, and reaction robustness often dictating the feasibility of a particular drug discovery campaign.

Comparing the Synthetic Accessibility of Benzene-Substituted Aminoindoles

The synthesis of 4-, 5-, 6-, and 7-aminoindoles typically relies on two primary strategies: the construction of the indole ring from a pre-functionalized benzene derivative or the direct functionalization of a pre-formed indole core.

Strategy 1: Building from Substituted Anilines and Toluenes

The Leimgruber-Batcho Indole Synthesis: A Powerful Tool for 4- and 6-Aminoindoles

The Leimgruber-Batcho indole synthesis is a highly efficient and versatile method for preparing indoles from o-nitrotoluenes. This two-step process involves the formation of an enamine followed by a reductive cyclization.[1][2] Its utility in synthesizing aminoindoles is particularly evident when starting from dinitrotoluenes.

For instance, the synthesis of 4-aminoindole can be achieved with high efficiency starting from 2,6-dinitrotoluene. The enamine formation is followed by a selective reduction of the nitro group adjacent to the enamine, leading to cyclization. A subsequent reduction of the remaining nitro group furnishes the desired 4-aminoindole. Similarly, 6-aminoindole can be synthesized from 2,4-dinitrotoluene.[3]

The key advantage of this method is the convergent nature of the synthesis, building the indole ring and setting the stage for the amino group in a single sequence. The commercial availability of various dinitrotoluene isomers also contributes to the practicality of this approach.[1][4][5][6]

Causality Behind Experimental Choices: The choice of reducing agent in the Leimgruber-Batcho synthesis is critical. Catalytic hydrogenation (e.g., using Pd/C or Raney Nickel) is often employed for the reductive cyclization.[2] For the reduction of dinitro compounds, milder reducing agents like titanium trichloride (TiCl₃) can offer greater control, allowing for the selective reduction of one nitro group to initiate cyclization, followed by the reduction of the second nitro group.[7]

References

A Head-to-Head Battle: A Researcher's Guide to Benchmarking Novel Indole Derivatives Against Sunitinib

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, kinase inhibitors represent a paradigm shift, moving from cytotoxic agents to precision medicines. Among these, the indole nucleus has proven to be a remarkably versatile scaffold, giving rise to a multitude of potent kinase inhibitors.[1][2][3] However, the path from a promising novel compound to a clinically relevant candidate is paved with rigorous, objective, and multi-faceted benchmarking.

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on how to systematically benchmark new indole-based kinase inhibitors against established FDA-approved drugs, using the multi-targeted inhibitor Sunitinib as our primary reference point. We will delve into the causality behind experimental choices, provide validated protocols, and present a logical workflow from initial biochemical validation to preclinical efficacy.

The Benchmark: A Profile of Sunitinib (Sutent®)

Before challenging a champion, one must understand its strengths and weaknesses. Sunitinib, an oxindole-containing small molecule, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved by the FDA for the treatment of renal cell carcinoma (RCC), imatinib-resistant gastrointestinal stromal tumors (GIST), and pancreatic neuroendocrine tumors (pNETs).[4][5][6][7]

Mechanism of Action: Sunitinib exerts its anti-tumor and anti-angiogenic effects by inhibiting multiple RTKs involved in tumor growth and vascularization.[8][9][10] Its primary targets include:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Key mediators of angiogenesis, the formation of new blood vessels essential for tumor growth.[11][12]

  • Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth, proliferation, and angiogenesis.[11][12]

  • c-KIT: A driver of the majority of gastrointestinal stromal cell tumors.[4]

  • Other targets include FLT3 and RET, which are implicated in various hematological malignancies.[10][13]

By simultaneously blocking these pathways, sunitinib chokes off the tumor's blood supply and directly inhibits cancer cell proliferation.[4] This multi-targeted approach, however, can also lead to off-target effects and toxicities, an area where novel, more selective indole derivatives may offer an advantage.

The Workflow: A Phased Approach to Comparative Benchmarking

A robust benchmarking strategy is not a single experiment but a phased campaign. Each phase provides critical data that informs the decision to proceed to the next, more complex and resource-intensive stage.

G cluster_0 Phase 1: In Vitro Biochemical Assays cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: In Vivo Preclinical Models a1 Target Kinase Panel Selection a2 IC50 Determination Assays a1->a2 a3 Kinetic Analysis (Mode of Inhibition) a2->a3 b1 Cell Line Selection (Target Expression) a3->b1 Promising Potency & Selectivity b2 Anti-Proliferation/Cytotoxicity Assays (MTT, etc.) b1->b2 b3 Target Engagement (Western Blot) b2->b3 c1 Pharmacokinetic (PK) Profiling b3->c1 Confirmed Cellular Activity & MoA c2 Tumor Xenograft Efficacy Studies c1->c2 c3 Toxicity Assessment c2->c3 Go/No-Go for IND-Enabling Studies Go/No-Go for IND-Enabling Studies c3->Go/No-Go for IND-Enabling Studies

Caption: A phased workflow for benchmarking kinase inhibitors.

Phase 1: In Vitro Biochemical Potency and Selectivity

The foundational step is to determine if the novel indole derivative directly inhibits the kinase targets of interest with sufficient potency and, ideally, improved selectivity compared to sunitinib.

Core Experiment: IC50 Determination via In Vitro Kinase Assay

The half-maximal inhibitory concentration (IC50) is the most common metric for inhibitor potency. A luminescent-based assay, such as the ADP-Glo™ Kinase Assay, is a robust, non-radioactive method that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[14]

Detailed Protocol: ADP-Glo™ Kinase Assay for IC50 Determination

  • Reagent Preparation:

    • Compound Dilution: Prepare a 10-point serial dilution of the test indole derivative, sunitinib (as a positive control), and a known pan-kinase inhibitor like staurosporine (as a benchmark control). Start with a high concentration (e.g., 100 µM) and dilute in DMSO. The final DMSO concentration in the assay should be kept constant and low (<1%).

    • Kinase Preparation: Dilute the purified recombinant target kinase (e.g., VEGFR2, PDGFRβ, c-KIT) in the appropriate kinase buffer to a 2X working concentration. The optimal concentration must be empirically determined to ensure the reaction is in the linear range.

    • ATP/Substrate Mix: Prepare a 2X mixture of the kinase-specific substrate peptide and ATP in kinase buffer. The ATP concentration should ideally be at or near its Km value for the specific kinase to ensure a sensitive and accurate IC50 determination.[15]

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the serially diluted compounds (or DMSO for controls) to the appropriate wells.

    • Add 5 µL of the 2X kinase solution to all wells.

    • Initiate the reaction by adding 2.5 µL of the 2X ATP/Substrate mix. The final reaction volume is 10 µL.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and deplete unused ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Convert ADP to ATP and generate a luminescent signal by adding 20 µL of Kinase Detection Reagent. Incubate at room temperature for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control).

    • Normalize the data with the 0% inhibition (DMSO only) and 100% inhibition (staurosporine) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[14]

Data Presentation: Comparative IC50 Profile

CompoundVEGFR2 IC50 (nM)PDGFRβ IC50 (nM)c-KIT IC50 (nM)PIM1 IC50 (nM)CDK2 IC50 (nM)
Sunitinib 253045>10,000>10,000
Indole-A 152035>10,000>10,000
Indole-B 500850>1,0005075

This table presents hypothetical data for illustrative purposes. A desirable outcome for a novel compound like "Indole-A" would be superior potency against the primary targets. Alternatively, a compound like "Indole-B" might reveal a completely different, yet valuable, selectivity profile against other kinase families like PIM or CDK.[1][3]

Phase 2: Cellular Activity and Target Engagement

Demonstrating biochemical potency is necessary but not sufficient. The next critical step is to verify that the compound can enter cells, engage its target, and elicit a biological response.

Core Experiment 1: Cell Viability/Anti-Proliferation Assay

The MTT assay is a classic, colorimetric method to assess a compound's effect on cell viability by measuring the metabolic activity of living cells.[16][17]

Detailed Protocol: MTT Assay

  • Cell Plating: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight. The cell line chosen should express the target kinase (e.g., K562 cells for c-KIT, HUVEC cells for VEGFR2).

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and sunitinib for 72 hours.[18]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[17]

  • Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[18][19]

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at a wavelength between 550-600 nm using a microplate reader.[16]

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viable cells against the log of the compound concentration.

Core Experiment 2: Western Blot for Target Engagement

To prove the compound works via the intended mechanism, we must show it inhibits the phosphorylation of its target kinase or downstream effectors.

G cluster_pathway VEGFR Signaling Cascade VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Autophosphorylation Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Activates Transcription Sunitinib Sunitinib or Indole Derivative Sunitinib->VEGFR2 Inhibits Phosphorylation

Caption: Simplified VEGFR2 signaling pathway inhibited by Sunitinib.

Detailed Protocol: Phospho-Kinase Western Blot

  • Cell Treatment & Lysis: Treat cells (e.g., serum-starved HUVEC cells) with the test compound or sunitinib for a short period (e.g., 2 hours), then stimulate with the relevant growth factor (e.g., VEGF). Lyse the cells in RIPA buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.[20][21]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.[22]

  • Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).[20] Milk should be avoided as its casein phosphoprotein can cause high background.[21] Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target (e.g., anti-phospho-VEGFR2).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[22]

  • Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein.[23][24]

A successful result will show a dose-dependent decrease in the phosphorylated kinase signal in compound-treated cells compared to the stimulated control, while the total protein level remains unchanged.

Phase 3: In Vivo Efficacy in Preclinical Models

The ultimate preclinical test is whether the compound can inhibit tumor growth in a living system.

Core Experiment: Human Tumor Xenograft Model

This involves implanting human cancer cells into immunodeficient mice and treating the mice with the test compounds once tumors are established.[25][26]

Detailed Protocol: Xenograft Efficacy Study

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., Caki-1 for renal cell carcinoma) into the flank of immunodeficient mice (e.g., athymic nude mice).

  • Tumor Growth and Randomization: Monitor tumor growth using caliper measurements. When tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, Sunitinib, Indole Derivative).

  • Dosing: Administer the compounds to the mice according to a predetermined schedule and route (e.g., oral gavage daily). The dose levels should be informed by prior pharmacokinetic and tolerability studies.

  • Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of drug toxicity.

  • Endpoint: The study is concluded when tumors in the vehicle group reach a predetermined maximum size, or after a fixed duration. Tumors are then excised and weighed.

  • Data Analysis: The primary endpoint is Tumor Growth Inhibition (TGI). A statistically significant TGI for the novel indole derivative compared to the vehicle control, and ideally comparable or superior to the sunitinib arm, is the desired outcome.[27][28]

Conclusion: Synthesizing the Data for a Go/No-Go Decision

Benchmarking is a process of building a comprehensive evidence package. An ideal novel indole derivative emerging from this workflow would demonstrate:

  • Superior or comparable potency against the primary targets in biochemical assays.

  • A differentiated selectivity profile that may predict a better safety window.

  • Potent on-target activity in cellular assays, confirmed by a clear mechanism of action.

  • Significant tumor growth inhibition in vivo that is at least as good as the FDA-approved benchmark.

By adhering to this rigorous, multi-phased comparison, researchers can confidently identify truly promising candidates and make informed decisions, efficiently allocating resources to develop the next generation of life-saving kinase inhibitors.

References

Safety Operating Guide

Safe Disposal of Methyl 5-amino-1H-indole-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper disposal of chemical reagents, such as Methyl 5-amino-1H-indole-3-carboxylate, is a critical component of this responsibility. While this particular indole derivative is not classified as a highly hazardous substance, its disposal requires a systematic and cautious approach to protect both laboratory personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established laboratory safety principles and regulatory compliance.

Hazard Assessment and Precautionary Principles

Table 1: Essential Personal Protective Equipment (PPE) for Handling this compound Waste

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant glovesTo prevent direct skin contact with the chemical, which may cause irritation.
Eye Protection Safety glasses with side shields or safety gogglesTo protect the eyes from splashes of solutions or accidental contact with solid particles.
Body Protection Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Not generally required for small quantitiesHandling should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation.

The Cardinal Rule of Chemical Disposal: Segregation and Containment

The cornerstone of proper chemical waste management is the strict avoidance of mixing different waste streams and disposing of chemicals in municipal waste or sewer systems.[6][7][8] Evaporation of chemical waste, even in a fume hood, is not an acceptable disposal method.[6][8]

Step-by-Step Waste Collection Protocol:
  • Designate a Waste Container: Obtain a chemically compatible waste container, typically made of high-density polyethylene (HDPE), from your institution's Environmental Health and Safety (EHS) department.[9] The container must have a secure, leak-proof screw-top cap.[10]

  • Proper Labeling is Non-Negotiable: The moment the first particle of waste enters the container, it must be labeled.[10][11] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of the waste

    • The date the waste was first added to the container

  • Segregate Solid and Liquid Waste:

    • Solid Waste: Collect all solid forms of this compound, along with any contaminated materials like weighing paper, pipette tips, and gloves, in a designated solid hazardous waste container.[9]

    • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.[9]

  • Secure Storage: Keep the waste container tightly sealed at all times, except when adding waste.[6][8][11] Store the container in a designated and clearly marked satellite accumulation area within the laboratory.[10][11] This area should be away from incompatible materials and in a location that minimizes the risk of spills.[8]

The Disposal Workflow: A Systematic Approach

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Unused or Contaminated This compound ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe assess_form Assess Physical Form ppe->assess_form collect_solid Collect in Labeled Solid Hazardous Waste Container assess_form->collect_solid Solid or Contaminated Consumables collect_liquid Collect in Labeled Liquid Hazardous Waste Container assess_form->collect_liquid Liquid Solution storage Store Sealed Container in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup storage->contact_ehs documentation Complete All Required Waste Disposal Documentation contact_ehs->documentation end End: Proper Disposal documentation->end

Caption: Decision workflow for the safe disposal of this compound.

Managing Empty Containers and Decontamination

Even "empty" chemical containers can retain hazardous residues. Proper management of these containers is a crucial final step.

  • Non-Acutely Hazardous Waste Containers: For a compound like this compound, which is not classified as acutely hazardous, the container can typically be disposed of in the regular trash after all contents have been removed.[12] The container label should be defaced or removed to prevent confusion.[8][12]

  • Acutely Hazardous Waste Containers: For containers that have held acutely hazardous materials (P-listed wastes), triple rinsing is mandatory.[7][8][12] The rinsate from this process must be collected and disposed of as hazardous waste.[12] While not strictly required for this compound, adopting a triple-rinse practice for all chemical containers is a best-practice approach that ensures thorough decontamination.

Spill Management

In the event of a spill, the following steps should be taken:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Contain the Spill: If the spill is small and you are trained to handle it, use an inert absorbent material to contain and clean it up.

  • Collect Spill Debris: All materials used to clean the spill, including absorbent pads and contaminated PPE, must be collected and placed in the designated hazardous waste container.[6]

  • Seek Assistance for Large Spills: For large or unmanageable spills, evacuate the area and contact your institution's EHS department immediately.[6]

By adhering to these systematic procedures, you ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible. This commitment to best practices is fundamental to the integrity of our scientific endeavors.

References

A Senior Application Scientist's Guide to Handling Methyl 5-amino-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide moves beyond a simple checklist, offering a procedural and logical framework for the safe handling, use, and disposal of this compound. Our approach is grounded in a conservative assessment of risk based on the known hazards of structurally similar chemicals, ensuring a wide margin of safety.

Hazard Assessment: An Indole Derivative Profile

The primary hazards associated with indole-based compounds typically include irritation to the skin, eyes, and respiratory system.[3][4] Structurally related molecules, such as 5-Aminoindole and Methyl indole-3-carboxylate, are classified as causing skin and eye irritation.[3][5] Some are also noted as being harmful if swallowed or toxic in contact with skin.[6][7]

Given these data, it is scientifically prudent to treat Methyl 5-amino-1H-indole-3-carboxylate as a potentially hazardous substance with the following anticipated risks:

  • Skin Irritation: May cause redness, itching, or inflammation upon direct contact.

  • Serious Eye Irritation: Direct contact with eyes can cause significant irritation or damage.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.

  • Acute Toxicity (Oral, Dermal): Potential for harm if swallowed or absorbed through the skin.[7]

This conservative assessment forms the basis for the stringent personal protective equipment (PPE) and handling protocols outlined below.

Essential Personal Protective Equipment (PPE)

The selection of PPE is your final and most critical barrier against chemical exposure. The following table details the minimum required PPE for handling this compound, along with the scientific rationale for each selection.

Protection TypeEquipment SpecificationRationale
Eye & Face Protection Chemical splash goggles conforming to ANSI Z87.1 or EU EN 166 standards. A face shield should be worn over goggles during procedures with a high risk of splashing.[8][9]Protects against accidental splashes of the compound or solvents, which can cause serious eye irritation.[3][4]
Hand Protection Chemical-resistant nitrile or neoprene gloves. Gloves must be inspected for integrity before each use.[6] Double gloving is recommended for handling neat material.Prevents direct skin contact, mitigating the risk of skin irritation and potential dermal absorption.[7][8] Proper removal technique is crucial to avoid contaminating the skin.
Skin & Body Protection A flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant footwear.Ensures all exposed skin is covered, preventing accidental contact with the chemical.[8]
Respiratory Protection A NIOSH/MSHA-approved respirator is required if engineering controls are insufficient or when handling the powder outside of a fume hood.[6]Protects against inhalation of fine dust particles, which may cause respiratory tract irritation.[3][9]

Operational Plan: From Receipt to Reaction

A systematic workflow is essential to minimize exposure and prevent contamination. The following step-by-step plan provides a procedural guide for safe handling.

Engineering Controls

Always handle this compound in a well-ventilated area.[6] All weighing and solution preparation activities involving the solid compound should be conducted within a certified chemical fume hood to contain any dust. Emergency eyewash stations and safety showers must be readily accessible.[9]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that all necessary PPE is available and in good condition.

  • Donning PPE: Put on all required PPE as specified in the table above, starting with the lab coat and finishing with gloves.

  • Weighing & Transfer: Conduct all transfers of the solid material within a chemical fume hood. Use tools like a spatula to minimize dust creation. Avoid scooping directly from the primary container whenever possible.

  • During Use: Keep containers tightly closed when not in use.[9] Avoid all direct contact with skin and eyes. Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[6][7]

  • Post-Handling: After handling, wash hands thoroughly with soap and water, even after removing gloves.[9] Clean any contaminated surfaces immediately.

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][10]

The logical flow of this operational plan is visualized in the diagram below.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_area 1. Designate & Clear Work Area (Fume Hood) inspect_ppe 2. Inspect All Required PPE don_ppe 3. Don PPE in Correct Sequence weigh 4. Weigh & Transfer Solid in Fume Hood don_ppe->weigh in_use 5. Keep Container Sealed When Not in Use decontaminate 6. Clean Work Area & Dispose of Waste in_use->decontaminate doff_ppe 7. Doff PPE & Wash Hands store 8. Store Chemical Properly

Caption: Safe Handling Workflow for this compound.

Disposal Plan: Managing Hazardous Waste

All materials contaminated with this compound must be treated as hazardous waste. Adherence to institutional and local environmental regulations is mandatory.

  • Solid Waste: Collect unused solid compound and any contaminated disposable materials (e.g., weighing papers, gloves, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.[8]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for halogenated or non-halogenated organic waste, as appropriate for the solvents used.[8] Do not mix with incompatible waste streams.

  • Container Disposal: Empty containers should be rinsed three times with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Dispose of the rinsed container as per your institution's guidelines.

  • Professional Disposal: All chemical waste must be disposed of through a licensed professional waste disposal service.[6] Do not pour any waste down the drain.[9]

By implementing these comprehensive safety and handling protocols, researchers can confidently work with this compound, ensuring personal safety while maintaining the integrity of their vital research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.